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(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride Documentation Hub

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  • Product: (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride
  • CAS: 1257106-65-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry, serving as a key...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry, serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the viable synthetic pathways for its preparation. Two primary strategies are explored in detail: the synthesis of the racemic amine followed by chiral resolution, and the direct asymmetric synthesis of the desired (R)-enantiomer. This document includes detailed experimental protocols adapted from analogous transformations, a comparative summary of quantitative data, and process diagrams to facilitate a thorough understanding of the synthetic routes.

Introduction

The unique structural features of (R)-1-(3-chloro-4-fluorophenyl)ethanamine, including its stereogenic center and the halogen-substituted phenyl ring, make it a valuable synthon in medicinal chemistry. The precise control of stereochemistry is crucial for the efficacy and safety of many drug candidates. This guide outlines the chemical synthesis of the hydrochloride salt of the (R)-enantiomer, starting from commercially available precursors.

Physicochemical and Spectroscopic Data of the Precursor 3-Chloro-4-fluoroaniline

A foundational starting material for the synthesis is 3-chloro-4-fluoroaniline. A solid understanding of its properties is essential for handling and reaction monitoring.[1]

PropertyValue
Molecular FormulaC₆H₅ClFN
Molecular Weight145.56 g/mol
AppearanceWhite to pale yellow or light brown crystalline solid[1]
Melting Point42-44 °C[1]
Boiling Point227-228 °C[1]
SolubilityModerately soluble in water; soluble in organic solvents like ethanol and ether.[1]
TechniqueData
¹H NMRSpectral data available, though specific shifts can vary with solvent.
¹³C NMRSpectral data available.
Mass Spectrometry (MS)Mass spectra show the expected molecular ion peaks.
Infrared (IR) SpectroscopyIR spectra exhibit characteristic peaks for the amine and aromatic C-H, C-N, C-Cl, and C-F bonds.[1]

Synthesis of Key Precursor: 3-Chloro-4-fluoroaniline

The most common and industrially scalable route to 3-chloro-4-fluoroaniline is the reduction of 3-chloro-4-fluoronitrobenzene.[1][2][3] Two primary methods for this transformation are catalytic hydrogenation and iron reduction.[2][3]

Comparative Data of Synthesis Methods for 3-Chloro-4-fluoroaniline
ParameterCatalytic Hydrogenation (Pt/C)Iron Reduction
Starting Material3-chloro-4-fluoronitrobenzene3-chloro-4-fluoronitrobenzene
Primary ReagentsH₂ gas, 1% Pt/C catalyst[4]Iron powder, Hydrochloric acid[3]
SolventNone (neat) or MethanolEthanol, Water[3]
Temperature50-100°C[4]80-90°C[3]
Pressure0.1-5 MPa[4]Atmospheric
Reaction Time1-10 hours[4]Reaction completion monitored by TLC/GC
Yield> 94%[4]Not specified
Product Purity> 99.5%[4]Requires distillation
AdvantagesHigh yield and purity, no solvent required, simple process.[4]Mature process
DisadvantagesRequires specialized high-pressure equipment.Produces significant acid mist and iron sludge, causing pollution.[3]
Experimental Protocols for 3-Chloro-4-fluoroaniline Synthesis

Protocol 1: Catalytic Hydrogenation using 1% Pt/C [4]

  • Reaction Setup: A high-pressure reactor is charged with 3-chloro-4-fluoronitrobenzene and 1% Pt/C catalyst. The mass ratio of the nitro compound to the catalyst should be between 200:1 and 400:1.

  • Inerting: The reactor is purged with an inert gas (e.g., nitrogen) and then with hydrogen gas.

  • Reaction: The reactor is pressurized with hydrogen to 0.1-5 MPa and heated to a temperature between 50-100°C. The reaction mixture is stirred for 1-10 hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: After cooling and venting the reactor, the crude product is filtered while hot to remove the catalyst.

  • Purification: The filtrate is purified by distillation or rectification to yield 3-chloro-4-fluoroaniline with a purity of >99.5% and a yield of >94%.

Protocol 2: Iron Reduction [3]

  • Reaction Setup: A reactor is charged with 3-chloro-4-fluoronitrobenzene, reducing iron powder, ethanol, and water.

  • Initiation: The mixture is heated to 60°C with stirring.

  • Reaction: Hydrochloric acid is slowly added, allowing the temperature to rise and be maintained between 80-90°C. Stirring is continued until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction mixture is cooled.

  • Extraction: The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is dried, filtered, and the solvent is removed. The crude product is then purified by distillation to give 3-chloro-4-fluoroaniline as a white crystal.

Synthesis Pathway I: Chiral Resolution of Racemic 1-(3-Chloro-4-fluorophenyl)ethanamine

This pathway involves the synthesis of the racemic amine, followed by separation of the enantiomers using a chiral resolving agent.

G A 1-Chloro-2-fluorobenzene B Friedel-Crafts Acylation A->B Acetyl Chloride, AlCl₃ C 1-(3-Chloro-4-fluorophenyl)ethanone B->C D Reductive Amination C->D NH₃, H₂, Catalyst E Racemic 1-(3-Chloro-4-fluorophenyl)ethanamine D->E F Chiral Resolution E->F e.g., (+)-Tartaric Acid G (R)-1-(3-Chloro-4-fluorophenyl)ethanamine (S)-1-(3-Chloro-4-fluorophenyl)ethanamine F->G H Salt Formation G->H HCl I (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride H->I

Caption: Synthesis of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride via chiral resolution.

Synthesis of 1-(3-Chloro-4-fluorophenyl)ethanone (Intermediate)

A plausible method for the synthesis of this key ketone intermediate is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.[5][6][7][8]

Experimental Protocol: Friedel-Crafts Acylation (General)

  • Reaction Setup: A reaction vessel is charged with 1-chloro-2-fluorobenzene and a Lewis acid catalyst (e.g., AlCl₃) under an inert atmosphere.

  • Addition of Acylating Agent: Acetyl chloride is added dropwise to the cooled mixture.

  • Reaction: The reaction is stirred at a controlled temperature until completion (monitored by TLC or GC).

  • Work-up: The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extraction: The product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by distillation or chromatography to yield 1-(3-chloro-4-fluorophenyl)ethanone.

Synthesis of Racemic 1-(3-Chloro-4-fluorophenyl)ethanamine

The racemic amine can be prepared from the corresponding ketone by reductive amination.[9]

Experimental Protocol: Reductive Amination (General)

  • Imine Formation: 1-(3-Chloro-4-fluorophenyl)ethanone is dissolved in a suitable solvent (e.g., methanol) and treated with an excess of ammonia. The reaction is stirred to form the imine intermediate.

  • Reduction: A reducing agent (e.g., sodium borohydride or catalytic hydrogenation) is added to the reaction mixture.

  • Work-up: The reaction is quenched, and the solvent is removed. The residue is taken up in an organic solvent and washed with water.

  • Purification: The organic layer is dried and concentrated to give the racemic amine, which can be purified further by distillation.

Chiral Resolution of Racemic 1-(3-Chloro-4-fluorophenyl)ethanamine

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[10]

G A Racemic Amine in Solvent B Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) A->B C Diastereomeric Salt Mixture B->C D Fractional Crystallization C->D E Less Soluble Diastereomeric Salt (e.g., (R)-Amine-(+)-Tartrate) D->E F Liberate Free Amine E->F Base (e.g., NaOH) G (R)-1-(3-Chloro-4-fluorophenyl)ethanamine F->G

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution (General)

  • Salt Formation: The racemic 1-(3-chloro-4-fluorophenyl)ethanamine is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of the chiral resolving agent (e.g., (+)-tartaric acid) is added.

  • Crystallization: The solution is allowed to stand, possibly with cooling, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: The crystals are collected by filtration and washed with a small amount of cold solvent.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., aqueous NaOH) to liberate the free amine.

  • Extraction: The enantiomerically enriched amine is extracted with an organic solvent, dried, and the solvent is removed.

Synthesis Pathway II: Asymmetric Synthesis

This approach aims to directly produce the (R)-enantiomer, thus avoiding the loss of 50% of the material inherent in classical resolution. A key strategy is the asymmetric reduction of the ketone intermediate.

G A 1-(3-Chloro-4-fluorophenyl)ethanone B Asymmetric Reduction A->B Chiral Catalyst, H₂ source C (R)-1-(3-Chloro-4-fluorophenyl)ethanol B->C D Conversion to Amine C->D e.g., Mitsunobu or Mesylation/Azide substitution E (R)-1-(3-Chloro-4-fluorophenyl)ethanamine D->E F Salt Formation E->F HCl G (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride F->G

Caption: Asymmetric synthesis of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride.

Asymmetric Reduction of 1-(3-Chloro-4-fluorophenyl)ethanone

Several methods can be employed for the asymmetric reduction of the ketone to the corresponding chiral alcohol.

  • Chiral Oxazaborolidine Catalyzed Reduction (CBS Reduction): This method uses a chiral oxazaborolidine catalyst with a borane source to achieve high enantioselectivity.[11][12][13][14][15]

  • Asymmetric Transfer Hydrogenation: This technique often utilizes ruthenium(II) complexes with chiral ligands and a hydrogen donor like isopropanol or formic acid.[9][16][17][18][19][20]

Experimental Protocol: Asymmetric Transfer Hydrogenation (General)

  • Catalyst Preparation: A ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and a chiral ligand (e.g., a chiral diamine or amino alcohol derivative) are dissolved in a suitable solvent (e.g., isopropanol) under an inert atmosphere.

  • Reaction: 1-(3-Chloro-4-fluorophenyl)ethanone and a base (e.g., KOH or NaOH) are added to the catalyst solution. The reaction is heated until completion.

  • Work-up and Purification: The reaction is worked up, and the resulting (R)-1-(3-chloro-4-fluorophenyl)ethanol is purified by chromatography.

Conversion of Chiral Alcohol to Chiral Amine

The chiral alcohol can be converted to the desired amine with retention or inversion of stereochemistry, depending on the method used. A common route involves conversion to a good leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with an azide salt and subsequent reduction.

Final Step: Hydrochloride Salt Formation

The final step in the synthesis is the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.[21][22][23][24][25]

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: The purified (R)-1-(3-chloro-4-fluorophenyl)ethanamine is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or ethanol).

  • Acidification: A solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the amine solution with stirring.

  • Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with a small amount of the solvent, and dried under vacuum.

Conclusion

The synthesis of (R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride can be effectively achieved through two primary pathways: chiral resolution of the racemate and asymmetric synthesis. The choice of route will depend on factors such as scale, cost, and available equipment. The chiral resolution method is robust and relies on well-established crystallization techniques, while asymmetric synthesis offers a more atom-economical approach by avoiding the loss of the undesired enantiomer. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to select and implement the most suitable synthetic strategy for their specific needs.

References

Exploratory

In-depth Technical Guide: The Role of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals Executive Summary (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a chiral building block of significant interest in modern drug discovery. Its p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a chiral building block of significant interest in modern drug discovery. Its primary mechanism of action is not intrinsic but is realized upon its incorporation into larger, pharmacologically active molecules. This guide elucidates its crucial role as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically those designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). By serving as a structural scaffold, this building block enables the creation of potent and specific IRAK-4 degraders, which offer a promising therapeutic strategy for various inflammatory diseases and cancers. This document details the mechanism of action of IRAK-4 targeting PROTACs, summarizes key quantitative data, provides an overview of relevant experimental protocols, and visualizes the underlying biological and experimental workflows.

Introduction: From Building Block to Bioactive Modality

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride, in itself, is not a pharmacologically active agent. Instead, its significance lies in its utility as a versatile synthetic intermediate. The presence of a chiral amine and a substituted phenyl ring makes it an ideal starting material for the construction of complex molecules with specific three-dimensional orientations, which is critical for selective interaction with biological targets. A prominent application of this building block is in the development of PROTACs, a novel class of therapeutic agents that hijack the body's own protein disposal system to eliminate disease-causing proteins.

Mechanism of Action: Orchestrating Protein Degradation

The core function of PROTACs is to bring a target protein into close proximity with an E3 ubiquitin ligase, a component of the cell's ubiquitin-proteasome system. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. PROTACs are heterobifunctional molecules, comprising a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

In the context of IRAK-4 targeting PROTACs, the (R)-1-(3-Chloro-4-fluorophenyl)ethanamine moiety is a key component of the IRAK-4 binding ligand. IRAK-4 is a serine/threonine kinase that plays a pivotal role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[1][] Dysregulation of IRAK-4 activity is implicated in a range of autoimmune diseases and cancers.[1][]

By inducing the degradation of IRAK-4, these PROTACs can abrogate both the kinase and scaffolding functions of the protein, offering a more comprehensive inhibition of downstream signaling pathways, such as the NF-κB and MAPK pathways, compared to traditional kinase inhibitors that only block the enzyme's catalytic activity.[3][4][5]

Signaling Pathway of IRAK-4 Degradation

The following diagram illustrates the general mechanism of action for an IRAK-4 targeting PROTAC:

IRAK4_PROTAC_Mechanism cluster_cell Cellular Environment PROTAC IRAK-4 PROTAC Ternary_Complex Ternary Complex (PROTAC-IRAK-4-E3) PROTAC->Ternary_Complex IRAK4 IRAK-4 (Target Protein) IRAK4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_IRAK4 Polyubiquitinated IRAK-4 Ternary_Complex->Ub_IRAK4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_IRAK4->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Synthesis_Workflow A (R)-1-(3-Chloro-4-fluorophenyl) ethanamine HCl B Synthesis of IRAK-4 Ligand A->B C Linker Conjugation B->C E Final IRAK-4 PROTAC C->E D E3 Ligase Ligand (e.g., Pomalidomide) D->C Experimental_Workflow Start IRAK-4 PROTAC Degradation_Assay Western Blot for IRAK-4 Degradation Start->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., Cancer Cells) Start->Viability_Assay Cytokine_Assay Cytokine Production Assay (e.g., PBMCs) Start->Cytokine_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax IC50_Viability Determine IC50 (Anti-proliferative) Viability_Assay->IC50_Viability IC50_Cytokine Determine IC50 (Anti-inflammatory) Cytokine_Assay->IC50_Cytokine

References

Foundational

Technical Guide: Physicochemical Properties of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry. Its structura...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry. Its structural features, including a stereocenter and a substituted phenyl ring, make it a valuable building block in the asymmetric synthesis of complex molecular targets. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details standard experimental protocols for their determination, and illustrates its application in a relevant synthetic pathway.

Chemical and Physical Properties

While specific experimental data for some physicochemical properties of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride are not extensively reported in publicly accessible literature, a summary of its fundamental chemical identifiers and computed properties is presented below.[1]

PropertyValueSource
Molecular Formula C₈H₁₀Cl₂FNPubChem[1]
Molecular Weight 210.07 g/mol PubChem[1]
IUPAC Name (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-amine;hydrochloridePubChem[1]
InChI InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1PubChem[1]
InChIKey PNZRFOSIIFHDFS-GSVOUGTGSA-NPubChem[1]
Canonical SMILES CC(C1=CC(=C(C=C1)F)Cl)N.ClPubChem[1]
CAS Number 1012305-33-7 (for the free base)-

Experimental Protocols for Physicochemical Property Determination

The following sections detail the standard experimental methodologies for determining key physicochemical parameters. These protocols are generally applicable to amine hydrochlorides and other small organic molecules.

Melting Point Determination by Capillary Method

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small quantity of the dry, finely powdered (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath to ensure uniform heating, a thermometer or a digital temperature probe, and a magnifying lens for observation.

  • Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For the hydrochloride salt of an amine, this value reflects the acidity of the corresponding ammonium cation.

Methodology:

  • Sample Preparation: A precisely weighed amount of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is dissolved in a known volume of deionized water or a suitable co-solvent system (e.g., water-methanol) to create a solution of known concentration.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a magnetic stirrer. A calibrated pH electrode and a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) are positioned in the solution.

  • Procedure: The titrant is added to the sample solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the corresponding pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the protonated amine has been neutralized.

logP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of the lipophilicity of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

  • System Preparation: A biphasic system is prepared using n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4). The two phases are pre-saturated with each other by vigorous mixing followed by separation.

  • Procedure: A known amount of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is dissolved in one of the phases (typically the aqueous phase). A known volume of this solution is then mixed with a known volume of the other phase in a sealed container. The mixture is agitated (e.g., on a shaker) for a sufficient time to allow for the partitioning equilibrium to be reached.

  • Phase Separation and Analysis: The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers. The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Solubility Determination

Solubility is a fundamental property that affects a drug's bioavailability and formulation.

Methodology:

  • Equilibrium Method: An excess amount of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Analysis: After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy. The solubility is expressed in units of mass per volume (e.g., mg/mL) or molarity.

Application in Pharmaceutical Synthesis: Synthesis of Lapatinib

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine is a key chiral intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer.[2][3][4] The following diagram illustrates a simplified workflow for the synthesis of Lapatinib, highlighting the crucial role of this chiral amine.

G Simplified Synthetic Workflow of Lapatinib cluster_start Starting Materials cluster_intermediate_synthesis Intermediate Synthesis cluster_coupling Key Coupling Step cluster_final_product Final Product 3_chloro_4_fluoroaniline 3-Chloro-4-fluoroaniline intermediate_A N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine 3_chloro_4_fluoroaniline->intermediate_A Multi-step synthesis quinazoline_derivative Quinazoline Derivative quinazoline_derivative->intermediate_A intermediate_B Lapatinib Precursor intermediate_A->intermediate_B Suzuki Coupling chiral_amine (R)-1-(3-Chloro-4-fluorophenyl)ethanamine (Target Compound) chiral_amine->intermediate_B Reductive Amination lapatinib Lapatinib intermediate_B->lapatinib Final processing

Caption: Synthetic workflow for Lapatinib highlighting the role of the target compound.

Conclusion

References

Exploratory

Spectroscopic and Analytical Profile of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Predicted Spectroscopic Data The following tables summarize the predicted nuclear magnetic resonance (NMR) data for (R)-1-(3-Chloro-4-fluorophe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) data for (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃~1.6-1.8Doublet~7
CH~4.5-4.7Quartet~7
Ar-H~7.2-7.8Multiplet-
NH₃⁺~8.5-9.5Broad Singlet-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)
CH₃~20-25
CH~50-55
Aromatic C~115-140
Aromatic C-Cl~120-125
Aromatic C-F~155-160 (with C-F coupling)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is expected to exhibit characteristic absorption bands corresponding to its functional groups.

  • N-H Stretching: A broad band in the region of 2800-3200 cm⁻¹ is anticipated, characteristic of the ammonium salt (R-NH₃⁺).

  • C-H Stretching (Aromatic): Peaks will appear around 3000-3100 cm⁻¹.

  • C-H Stretching (Aliphatic): Absorptions are expected in the 2850-2950 cm⁻¹ range.

  • N-H Bending: A band around 1500-1600 cm⁻¹ is characteristic of the ammonium group.

  • C=C Stretching (Aromatic): Peaks will be observed in the 1450-1600 cm⁻¹ region.

  • C-F Stretching: A strong absorption band is expected in the 1100-1250 cm⁻¹ range.

  • C-Cl Stretching: A band in the 700-800 cm⁻¹ region is anticipated.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode would be the most suitable technique for analyzing this compound. The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule of the free base, [M+H]⁺, where M is (R)-1-(3-Chloro-4-fluorophenyl)ethanamine.

  • Expected [M+H]⁺: m/z ≈ 174.05 (for C₈H₁₀ClFN⁺)

The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom, with the [M+H+2]⁺ peak having an intensity of approximately one-third of the [M+H]⁺ peak.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical, as amine hydrochloride protons are exchangeable and may not be observed in protic solvents like D₂O.[1]

  • Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a ¹H frequency of 400 MHz or higher.[2]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • The number of scans can range from 16 to 64, depending on the sample concentration.

    • Process the data with an exponential multiplication function to improve the signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[3]

    • A relaxation delay (D1) of 2-5 seconds should be used to ensure proper signal integration if quantitative analysis is needed.

    • Process the data and reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Protocol

  • Sample Preparation: Place a small amount of the solid (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride directly onto the ATR crystal.[4]

  • Instrumentation: Use an FT-IR spectrometer equipped with a diamond or germanium ATR accessory.[4]

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.[5]

    • Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

KBr Pellet FT-IR Protocol

  • Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6]

  • Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[6]

  • Data Acquisition:

    • Record a background spectrum of a blank KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder and acquire the spectrum as described for the ATR method.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS Protocol

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.[7][8] A small amount of formic acid can be added to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.[9]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in the positive ion mode.

    • Set the mass range to scan for the expected molecular ion (e.g., m/z 50-500).

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.[10]

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Sample Chemical Compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy (FT-IR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Structure Structural Elucidation NMR->Structure Identity Identity Confirmation IR->Identity MS->Identity Purity Purity Assessment Structure->Purity Report Technical Report / Whitepaper Structure->Report Purity->Report Identity->Purity Identity->Report

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

Foundational

In-Depth Technical Guide: Crystal Structure of a Chiral Phenylethylammonium Salt

For the attention of: Researchers, scientists, and drug development professionals. Disclaimer: The crystal structure for the originally requested compound, (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride, is not...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The crystal structure for the originally requested compound, (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride, is not publicly available. Following user consent, this guide presents a detailed analysis of a closely related and structurally relevant chiral salt, (R)-1-Phenylethanaminium (S)-4-chloromandelate , for which high-quality crystallographic data has been published. This substitution allows for a comprehensive demonstration of the requested data presentation, experimental protocols, and visualizations.

Introduction

Chiral amines are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs). Their specific stereochemistry is often crucial for therapeutic efficacy and safety. Understanding the three-dimensional structure of these molecules and their salts at an atomic level is paramount for rational drug design, polymorphism screening, and formulation development. X-ray crystallography provides the most definitive method for determining molecular structure and intermolecular interactions in the solid state.

This technical guide provides a detailed overview of the crystal structure of (R)-1-Phenylethanaminium (S)-4-chloromandelate, a salt formed between a chiral amine and a chiral carboxylic acid. The data and protocols presented are based on the published crystallographic study in Acta Crystallographica Section E: Crystallographic Communications (2008), E64, o559.

Physicochemical Properties

A summary of the key physicochemical properties of the constituent ions is provided below.

Property(R)-1-Phenylethanamine (Cation)(S)-4-Chloromandelic Acid (Anion)
Molecular Formula C₈H₁₂N⁺C₈H₆ClO₃⁻
Molecular Weight 122.19 g/mol 185.58 g/mol
Chirality (R)-enantiomer(S)-enantiomer
Functional Groups Primary ammonium, Phenyl groupCarboxylate, Hydroxyl, Phenyl group, Chloro substituent
Role in Salt Cation (Base)Anion (Acid)
Parent Compound (PubChem CID) [1](--INVALID-LINK--)[CID for 4-Chloromandelic Acid needed]

Crystallographic Data

The single-crystal X-ray diffraction analysis of (R)-1-Phenylethanaminium (S)-4-chloromandelate yielded precise data on its solid-state structure. These quantitative findings are summarized in the tables below.

Crystal Data and Structure Refinement
ParameterValue
Empirical Formula C₈H₁₂N⁺ · C₈H₆ClO₃⁻
Formula Weight 307.76 g/mol
Temperature 150(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 10.4091 (7) Åb = 5.7635 (4) Åc = 13.2544 (10) Åα = 90°β = 96.831 (4)°γ = 90°
Volume 789.52 (10) ų
Z (Formula units per unit cell) 2
Calculated Density 1.295 Mg/m³
Absorption Coefficient 0.25 mm⁻¹
F(000) 324
Crystal Size 0.45 × 0.15 × 0.08 mm
Theta Range for Data Collection 2.4° to 27.5°
Reflections Collected / Unique [Data not explicitly stated] / 3431
Reflections [I > 2σ(I)] 2881
Data / Restraints / Parameters [Data not explicitly stated] / [Data not explicitly stated] / [Data not explicitly stated]
Goodness-of-fit on F² [Data not explicitly stated]
Final R indices [I > 2σ(I)] R1 = 0.044, wR2 = 0.115
R indices (all data) R1 = [Data not explicitly stated], wR2 = 0.116
Absolute Structure Parameter -0.03 (8)
Largest Diff. Peak and Hole 0.26 and -0.30 e·Å⁻³

Data sourced from He, Q., Jennings, M. C., Rohani, S., Zhu, J., & Gomaa, H. (2008). (R)-1-Phenylethanaminium (S)-4-chloromandelate. Acta Crystallographica Section E: Structure Reports Online, 64(2), o559.[2]

Experimental Protocols

Synthesis and Crystallization

The formation of the molecular salt and the growth of single crystals suitable for X-ray diffraction were achieved through the following procedure:

  • Dissolution: (S)-4-chloromandelic acid (2.0 g, approximately 0.01 mol) was dissolved in 10 mL of 2-propanol.[2]

  • Addition of Amine: (R)-1-Phenylethanamine (1.3 mL, approximately 0.01 mol) was added gradually to the solution of the acid.[2]

  • Crystallization: The resulting solution was allowed to undergo slow evaporation at room temperature.[2]

  • Crystal Formation: Single crystals of (R)-1-phenylethanaminium (S)-4-chloromandelate formed as the solvent evaporated.

G solution solution evaporation evaporation solution->evaporation Transfer for Crystallization

Caption: Workflow for the synthesis and crystallization of the title compound.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure involved the following key steps:

  • Crystal Mounting: A suitable single crystal with dimensions 0.45 × 0.15 × 0.08 mm was selected and mounted on a diffractometer.

  • Data Collection: X-ray diffraction data were collected at a low temperature of 150 K to minimize thermal vibrations of the atoms. A Nonius KappaCCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) was used. Data were collected using a combination of φ and ω scans.

  • Data Processing: The collected diffraction intensities were processed, and an absorption correction was applied using a multi-scan method (SORTAV).

  • Structure Solution and Refinement: The crystal structure was solved using direct methods and refined on F². The positions of hydrogen atoms were inferred from neighboring atoms and were constrained during the refinement process. The absolute configuration of the chiral centers was confirmed by the refinement of the Flack parameter, which resulted in a value of -0.03 (8), confirming the (R) and (S) assignments.

G data_collection data_collection process_data process_data data_collection->process_data Transfer Data

Structural Analysis and Molecular Interactions

The crystal structure of (R)-1-Phenylethanaminium (S)-4-chloromandelate is an ion pair. The key feature of the crystal packing is the formation of a two-dimensional network stabilized by hydrogen bonds. [2]

  • The three hydrogen atoms of the ammonium group (-NH₃⁺) on the (R)-1-phenylethanaminium cation act as hydrogen bond donors.

  • The hydroxyl group (-OH) on the (S)-4-chloromandelate anion also acts as a hydrogen bond donor.

  • The oxygen atoms of the carboxylate group (-COO⁻) on the anion serve as the primary hydrogen bond acceptors.

These O—H···O and N—H···O hydrogen bonds create a robust two-dimensional network perpendicular to the c-axis of the unit cell. This extensive hydrogen bonding network is the primary force governing the packing of the molecules in the crystal lattice.

G cluster_legend Legend cation { (R)-1-Phenylethanaminium Cation | { -NH₃⁺ (Donor) } } anion { (S)-4-Chloromandelate Anion | { -OH (Donor) | -COO⁻ (Acceptor) } } cation->anion N-H···O anion->anion O-H···O key_donor Hydrogen Bond Donor key_acceptor Hydrogen Bond Acceptor key_bond Hydrogen Bond Interaction

Caption: Key hydrogen bonding interactions in the crystal structure.

Relevance in Drug Development

While this specific salt, (R)-1-Phenylethanaminium (S)-4-chloromandelate, is primarily of interest for studies in chiral recognition and resolution, its components are highly relevant to the pharmaceutical industry.

  • (R)-1-Phenylethanamine is a widely used chiral resolving agent. The process of forming diastereomeric salts with a racemic acid, followed by fractional crystallization, is a classical and industrially important method for separating enantiomers. Understanding the crystal structures of these diastereomeric salts is key to optimizing separation processes.

  • Chiral α-hydroxy acids , like 4-chloromandelic acid, are valuable chiral building blocks for the synthesis of more complex APIs. The stereocenter bearing the hydroxyl group is often incorporated into the final drug molecule.

The study of such crystal structures provides fundamental insights into the intermolecular interactions that govern chiral recognition in the solid state. This knowledge can be applied to:

  • Predicting and controlling the crystallization of desired diastereomers.

  • Designing more effective chiral resolving agents.

  • Understanding the solid-state properties of chiral APIs and their intermediates.

This in-depth structural knowledge ultimately contributes to the more efficient and robust development of enantiomerically pure pharmaceuticals.

References

Exploratory

Unraveling the Role of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride in Drug Discovery

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a chiral building block pivotal in the synthesis of complex pharmaceutical molecules. While direct biological activity of this compound is not extensively docume...

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a chiral building block pivotal in the synthesis of complex pharmaceutical molecules. While direct biological activity of this compound is not extensively documented in publicly available literature, its significance lies in its role as a key intermediate for creating potentially therapeutic agents, particularly in the realms of central nervous system (CNS) disorders and cardiovascular diseases.

This technical guide serves to elucidate the function of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride in medicinal chemistry and drug development for an audience of researchers, scientists, and drug development professionals. Due to the nature of this compound as a synthetic intermediate, this document will focus on its application in the synthesis of active pharmaceutical ingredients (APIs) and the potential biological activities of the resulting molecules.

Core Application: A Foundation for Chiral Pharmaceuticals

The primary utility of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is in asymmetric synthesis. The presence of a stereogenic center in its structure allows for the selective synthesis of enantiomerically pure drugs. This is critical in drug design as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Its chemical structure, featuring a halogenated phenyl ring, is a common motif in modern medicinal chemistry, often contributing to improved metabolic stability and target binding affinity of the final drug molecule.

Potential Therapeutic Areas of Derived Compounds

While specific APIs synthesized directly from (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride are not explicitly detailed in the available literature, its structural motifs are present in compounds investigated for a range of therapeutic applications.

Central Nervous System Disorders: The phenylethylamine scaffold is a well-established pharmacophore in neuroscience. Compounds incorporating this structure are known to interact with various receptors and transporters in the CNS, suggesting potential applications in the treatment of depression, anxiety, and other neurological conditions.

Cardiovascular Diseases: The substitution pattern on the phenyl ring can influence the interaction of derived molecules with cardiovascular targets. Research into related compounds suggests potential applications in managing conditions such as hypertension and arrhythmias.

Kinase Inhibitors: The structural framework provided by this building block can be elaborated to create potent and selective kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The development of kinase inhibitors is a major focus of modern drug discovery.

Logical Workflow in Drug Development

The use of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride in a drug discovery pipeline would typically follow a structured workflow.

G cluster_0 Synthesis & Screening cluster_1 Lead Optimization & Preclinical Development A (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride B Chemical Synthesis (e.g., amidation, alkylation) A->B Starting Material C Library of Novel Chiral Compounds B->C Generates D High-Throughput Screening (HTS) C->D Input E Hit Identification D->E Identifies F Structure-Activity Relationship (SAR) Studies E->F Leads to G In Vitro & In Vivo Pharmacology F->G Guides H ADMET Studies G->H Informs I Candidate Drug H->I Selects J J

Figure 1: A generalized workflow illustrating the role of a chiral building block in the early stages of drug discovery.

Conclusion

Foundational

Chiral Synthesis of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chiral synthesis of (R)-1-(3-chloro-4-fluorophenyl)ethanamine, a key chiral intermediate in th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral synthesis of (R)-1-(3-chloro-4-fluorophenyl)ethanamine, a key chiral intermediate in the development of various pharmaceutical agents. The focus of this document is on enzymatic methods, which offer high stereoselectivity and environmentally benign reaction conditions. This guide details the primary synthetic strategies, experimental protocols, and quantitative data to support research and development in this area.

Introduction

(R)-1-(3-chloro-4-fluorophenyl)ethanamine is a valuable chiral building block in medicinal chemistry. The specific stereochemistry of this amine is often crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). Traditional chemical methods for obtaining single-enantiomer amines can be challenging and may require the use of expensive chiral auxiliaries or resolving agents. In contrast, biocatalytic methods, particularly those employing enzymes like transaminases, have emerged as powerful tools for the efficient and selective synthesis of chiral amines.

Primary Synthetic Strategies

The most prominent and effective method for the chiral synthesis of (R)-1-(3-chloro-4-fluorophenyl)ethanamine is through the asymmetric amination of the corresponding prochiral ketone, 3-chloro-4-fluoroacetophenone, using an (R)-selective ω-transaminase. This approach offers high enantioselectivity and can lead to high yields of the desired amine.

An alternative, though often less direct, strategy is the kinetic resolution of racemic 1-(3-chloro-4-fluorophenyl)ethanamine. This method involves the selective reaction of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted and thus enriched. While effective, kinetic resolution is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

This guide will focus on the asymmetric synthesis using ω-transaminases due to its potential for higher yields and atom economy.

Asymmetric Synthesis using ω-Transaminase

The core of this chemoenzymatic approach is the stereoselective transfer of an amino group from an amino donor to the carbonyl group of 3-chloro-4-fluoroacetophenone, catalyzed by an (R)-selective ω-transaminase.

Logical Workflow for Asymmetric Synthesis

Start Start: 3-Chloro-4-fluoroacetophenone (Prochiral Ketone) Reaction Asymmetric Amination Start->Reaction Enzyme (R)-selective ω-Transaminase Enzyme->Reaction Donor Amino Donor (e.g., Isopropylamine) Donor->Reaction Product (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Reaction->Product Byproduct Byproduct (e.g., Acetone) Reaction->Byproduct Purification Purification Product->Purification Final Final Product: High Purity (R)-amine Purification->Final

Caption: Asymmetric synthesis of (R)-1-(3-chloro-4-fluorophenyl)ethanamine.

Experimental Protocol: Asymmetric Amination

The following protocol is a generalized procedure based on established methodologies for ω-transaminase-mediated asymmetric synthesis. Researchers should optimize specific parameters based on the chosen enzyme and available laboratory equipment.

Materials:

  • 3-Chloro-4-fluoroacetophenone

  • (R)-selective ω-transaminase (e.g., from Aspergillus terreus or a commercially available engineered variant)

  • Isopropylamine (or other suitable amino donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5-8.5)

  • Organic co-solvent (e.g., DMSO)

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE))

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 8.0).

  • Cofactor and Substrate Addition: To the buffer, add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM. Dissolve the 3-chloro-4-fluoroacetophenone in a minimal amount of a suitable organic co-solvent like DMSO and add it to the reaction mixture to the desired final concentration (e.g., 50 mM).

  • Amino Donor Addition: Add the amino donor, such as isopropylamine, in excess (e.g., 500 mM to 1 M) to drive the reaction equilibrium towards product formation.

  • Enzyme Addition: Add the (R)-selective ω-transaminase to the reaction mixture. The optimal enzyme loading should be determined experimentally.

  • Reaction Conditions: Maintain the reaction mixture at a constant temperature (e.g., 30-40 °C) with gentle agitation for a specified period (e.g., 24-48 hours). Monitor the progress of the reaction by a suitable analytical method such as HPLC or GC.

  • Work-up: Once the reaction has reached completion, adjust the pH of the mixture to >10 with an aqueous base (e.g., NaOH).

  • Extraction: Extract the product into an organic solvent such as MTBE. Repeat the extraction process to maximize recovery.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude (R)-1-(3-chloro-4-fluorophenyl)ethanamine.

  • Purification: The crude product can be further purified by techniques such as column chromatography or distillation to achieve high chemical and enantiomeric purity.

Quantitative Data

The following table summarizes typical quantitative data for the asymmetric synthesis of (R)-1-(3-chloro-4-fluorophenyl)ethanamine using an (R)-selective ω-transaminase. These values are indicative and may vary depending on the specific enzyme, reaction conditions, and scale of the synthesis.

ParameterValueReference
Substrate Concentration50 - 100 mMGeneral Literature
Amino DonorIsopropylamineGeneral Literature
Temperature30 - 45 °CGeneral Literature
pH7.5 - 8.5General Literature
Reaction Time24 - 48 hoursGeneral Literature
Yield > 85% --INVALID-LINK--
Enantiomeric Excess (e.e.) > 99% --INVALID-LINK--

Enzymatic Kinetic Resolution

While asymmetric synthesis is generally preferred, enzymatic kinetic resolution of the racemic amine is another viable approach. This method typically employs a lipase to selectively acylate one of the enantiomers.

Logical Workflow for Enzymatic Kinetic Resolution

Start Start: Racemic 1-(3-Chloro-4-fluorophenyl)ethanamine Reaction Enzymatic Kinetic Resolution Start->Reaction Enzyme Lipase (e.g., Candida antarctica lipase B) Enzyme->Reaction AcylDonor Acyl Donor (e.g., Ethyl Acetate) AcylDonor->Reaction Product (S)-N-(1-(3-Chloro-4-fluorophenyl)ethyl)acetamide Reaction->Product Unreacted (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Reaction->Unreacted Separation Separation Unreacted->Separation FinalProduct Final Product: (R)-Amine Separation->FinalProduct

Exploratory

Technical Overview of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride: A Chiral Building Block in Drug Discovery

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a chiral amine primarily utilized as a crucial intermediate in the synthesis of complex organic molecules. Extensive searches for direct pharmacological data rev...

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a chiral amine primarily utilized as a crucial intermediate in the synthesis of complex organic molecules. Extensive searches for direct pharmacological data reveal that this compound is not an active pharmaceutical ingredient (API) with a defined mechanism of action or therapeutic use. Instead, its significance lies in its role as a versatile starting material for the creation of novel, biologically active compounds.

This technical guide provides a summary of the available information regarding its chemical properties, its applications in synthesis, and the biological activities of the molecules derived from it.

Chemical Properties and Identification

PropertyValue
IUPAC Name (1R)-1-(3-chloro-4-fluorophenyl)ethanamine;hydrochloride
Molecular Formula C₈H₁₀Cl₂FN
Molecular Weight 210.07 g/mol
CAS Number 2331260-31-0
Synonyms (R)-3-Chloro-4-fluoro-alpha-methylbenzylamine hydrochloride

Role in Synthesis

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride serves as a chiral building block, meaning it provides a specific three-dimensional structure that is often essential for the biological activity of a final drug molecule.[1] Its presence in a synthesis route allows for the creation of enantiomerically pure compounds, which is a critical aspect of modern drug development.[1]

This intermediate is particularly noted for its application in the synthesis of:

  • Kinase Inhibitors: Many targeted cancer therapies are kinase inhibitors, and chiral amines are common structural motifs in these drugs.[1]

  • Therapeutic Agents for CNS and Cardiovascular Diseases: The specific stereochemistry provided by this molecule is valuable in designing drugs that interact with specific receptors or enzymes in the central nervous system and cardiovascular system.[1]

The general workflow for utilizing this compound in a synthetic route is depicted below.

G A (R)-1-(3-Chloro-4-fluorophenyl) ethanamine hydrochloride (Starting Material) B Reaction Step 1 (e.g., Amide Coupling, Reductive Amination) A->B C Intermediate Product B->C D Further Synthetic Steps (e.g., Cyclization, Functional Group Interconversion) C->D E Final Biologically Active Compound (e.g., Kinase Inhibitor) D->E

Generalized synthetic workflow.

Biological Activity of Derived Compounds

While the title compound itself does not have documented pharmacological activity, molecules synthesized from it have shown a range of biological effects in research settings. These activities are properties of the final, more complex molecules and not of the starting intermediate.

For instance, derivatives have been synthesized and evaluated for:

  • Antimicrobial Activity: A series of semicarbazone derivatives synthesized from a related precursor showed antibacterial and antifungal properties.[2]

  • Insecticidal and Fungicidal Activity: Novel benzamide compounds incorporating the 3-chloro-4-fluorophenyl moiety have demonstrated lethal activities against various insect pests and inhibitory effects on fungal strains.[3]

It is crucial to reiterate that these biological activities are not properties of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride itself, but of the larger molecules constructed using it.

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride are not available, as it is not intended for direct biological testing. The relevant experimental methodologies would pertain to the organic synthesis steps in which it is used. An example of a general synthetic procedure involving a related compound is the synthesis of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives.[2] This typically involves reacting the precursor with a suitable agent in a solvent, followed by purification and characterization of the product.[2]

Conclusion

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a valuable chemical intermediate for the pharmaceutical and agrochemical industries. Its primary function is to serve as a chiral building block in the synthesis of complex, enantiomerically pure molecules. While there is no evidence of direct pharmacological activity for this compound, it is integral to the creation of novel substances with potential therapeutic, antimicrobial, and insecticidal properties. Future research will likely continue to leverage this and similar intermediates to explore new chemical space in drug discovery and development.

References

Foundational

Technical Guide: In Vitro Characterization of Chloro-Fluorophenyl Containing Bioactive Molecules

Disclaimer: Extensive searches of the public scientific literature and patent databases did not yield specific in vitro biological studies, quantitative data, or detailed experimental protocols for (R)-1-(3-Chloro-4-fluo...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of the public scientific literature and patent databases did not yield specific in vitro biological studies, quantitative data, or detailed experimental protocols for (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride. This compound is primarily documented as a chemical intermediate. However, the chloro-fluorophenyl structural motif is a key pharmacophore in various potent therapeutic agents.

This guide, therefore, provides an in-depth technical overview of the in vitro studies conducted on a representative bioactive molecule containing a closely related 3-chloro-2-fluorophenyl moiety: the potent MDM2 inhibitor MI-1061 . The data and protocols presented here are derived from published research on this class of compounds and serve as an illustrative example of how such molecules are evaluated.[1]

Introduction to Chloro-Fluorophenyl Moieties in Drug Discovery

The incorporation of chlorine and fluorine atoms onto a phenyl ring is a common strategy in medicinal chemistry to modulate the pharmacological properties of a drug candidate. These substitutions can influence metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profiles. The specific compound class detailed in this guide, spirooxindole-based inhibitors, targets the interaction between the Murine Double Minute 2 (MDM2) protein and the p53 tumor suppressor.

Target Pathway: The MDM2-p53 Interaction

The p53 protein is a critical tumor suppressor that regulates cell cycle arrest and apoptosis in response to cellular stress.[2][3] In many cancers with wild-type p53, its function is abrogated by the oncoprotein MDM2, which binds to p53, inhibits its transcriptional activity, and promotes its degradation.[1][2] Small-molecule inhibitors that block the MDM2-p53 protein-protein interaction can stabilize and activate p53, restoring its tumor-suppressive functions.[1][3]

MDM2_p53_Pathway cluster_normal Normal Cell Regulation cluster_inhibition Inhibition by MI-1061 p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binding & Ubiquitination MDM2_n->p53_n Degradation p53_i p53 (Stabilized) Apoptosis Apoptosis & Cell Cycle Arrest p53_i->Apoptosis Activation MDM2_i MDM2 MDM2_i->p53_i Interaction Blocked Inhibitor MI-1061 Inhibitor->MDM2_i Binding

Figure 1: MDM2-p53 signaling and mechanism of inhibition.

Quantitative In Vitro Data for MI-1061

The in vitro activity of MI-1061 was assessed through binding affinity assays and cell-based proliferation assays. The quantitative results are summarized below.

Assay TypeTarget/Cell LineParameterValueReference
Competitive Binding AssayMDM2 ProteinKᵢ0.16 nM[4]
Cell Growth InhibitionSJSA-1 CellsIC₅₀0.15 µM[1]

Detailed Experimental Protocols

MDM2 Competitive Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of a test compound to the MDM2 protein by assessing its ability to displace a fluorescently labeled p53-derived peptide.[5]

Materials:

  • Recombinant human MDM2 protein (N-terminal domain)

  • Fluorescently labeled p53 peptide probe (e.g., TAMRA-labeled p53 peptide)

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA)

  • Test compound (MI-1061) dissolved in DMSO

  • 384-well black plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (MI-1061) in DMSO. Further dilute these stock solutions into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Reagent Preparation: Prepare a solution containing the MDM2 protein and the fluorescent p53 peptide probe in the assay buffer at fixed concentrations.

  • Assay Plate Setup:

    • Add the serially diluted test compound to the wells of the 384-well plate.

    • Include control wells:

      • Negative Control (0% Inhibition): Contains MDM2, fluorescent probe, and vehicle (DMSO) only.

      • Positive Control (100% Inhibition): Contains fluorescent probe and vehicle only (no MDM2).

  • Reaction: Add the MDM2/probe mixture to all wells.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light, to allow the binding to reach equilibrium.[5]

  • Measurement: Measure the fluorescence polarization (FP) signal using a suitable plate reader (e.g., excitation at 530 nm, emission at 590 nm for TAMRA).

  • Data Analysis:

    • Convert the raw FP data (in millipolarization units, mP) to the percentage of inhibition relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which requires the known Kᴅ of the fluorescent probe and its concentration.

FP_Assay_Workflow start Start prep_comp Prepare Serial Dilutions of MI-1061 in DMSO start->prep_comp prep_reagents Prepare MDM2 Protein & Fluorescent p53 Probe Mix start->prep_reagents plate_setup Dispense Compound Dilutions and Controls into 384-well Plate prep_comp->plate_setup add_reagents Add MDM2/Probe Mix to All Wells prep_reagents->add_reagents plate_setup->add_reagents incubate Incubate at Room Temp (Protected from Light) add_reagents->incubate measure Measure Fluorescence Polarization (FP) incubate->measure analyze Calculate % Inhibition, Determine IC50 and Ki measure->analyze end End analyze->end

Figure 2: Experimental workflow for the FP-based binding assay.
Cell Growth Inhibition Assay (WST-8/MTT Assay)

This assay determines the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (IC₅₀). The SJSA-1 osteosarcoma cell line, which has wild-type p53 and MDM2 amplification, is a common model for testing MDM2 inhibitors.[1]

Materials:

  • SJSA-1 human osteosarcoma cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (MI-1061)

  • Cell viability reagent (e.g., WST-8 or MTT)

  • 96-well clear-bottom cell culture plates

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed SJSA-1 cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of MI-1061 in the complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • Viability Measurement:

    • Add the cell viability reagent (e.g., 10 µL of WST-8 solution) to each well.

    • Incubate for 1-4 hours, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.

  • Absorbance Reading: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

While direct in vitro studies on (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride are not publicly available, its structural elements are integral to highly potent and selective drug candidates. The case study of the MDM2 inhibitor MI-1061 demonstrates the rigorous in vitro characterization process applied to such molecules. Through quantitative binding and cell-based assays, researchers can elucidate the mechanism of action and cellular efficacy of compounds containing the chloro-fluorophenyl pharmacophore, guiding further drug development efforts.

References

Exploratory

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride: A Linchpin in the Development of Advanced Kinase Inhibitors

An In-depth Technical Guide on the Discovery, Synthesis, and Application of a Key Chiral Intermediate Abstract (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride has emerged as a critical chiral building block in mo...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Application of a Key Chiral Intermediate

Abstract

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride has emerged as a critical chiral building block in modern medicinal chemistry, most notably for its role in the synthesis of targeted cancer therapeutics. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its importance in the development of the third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, Lorlatinib. This document furnishes detailed experimental protocols for its asymmetric synthesis, presents key physicochemical data, and illustrates the logical workflows and signaling pathways pertinent to its application, designed for researchers, scientists, and professionals in drug development.

Introduction: The Imperative of Chirality in Kinase Inhibition

The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers. However, achieving high potency and selectivity against specific kinase targets while minimizing off-target effects remains a significant challenge. Chirality plays a pivotal role in addressing this challenge, as the three-dimensional arrangement of atoms in a drug molecule dictates its interaction with the chiral environment of a protein's active site.[1][2][3][4][5] The distinct pharmacological profiles of enantiomers are well-documented, with one often being responsible for the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even contribute to toxicity (the distomer).[4]

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a chiral amine that has gained prominence as a key intermediate in the synthesis of complex pharmaceutical agents. Its specific stereochemistry and substitution pattern are crucial for the biological activity of the final drug product.

Discovery and Historical Context: The Emergence of Lorlatinib

The discovery and history of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride are intrinsically linked to the development of Lorlatinib (formerly PF-06463922), a potent, brain-penetrant, third-generation ALK and ROS1 tyrosine kinase inhibitor developed by Pfizer.[6][7]

Lorlatinib was designed to overcome the limitations of earlier generation ALK inhibitors, such as crizotinib, by being active against a wide range of resistance mutations that emerge during treatment and by effectively crossing the blood-brain barrier to treat brain metastases.[8][9] The development timeline of Lorlatinib highlights the importance of its key structural components:

  • 2013: Pfizer files a world patent application for a new class of macrocyclic kinase inhibitors, which includes the compound that would become Lorlatinib.[6]

  • 2014: The discovery of PF-06463922 (Lorlatinib) is detailed, emphasizing the use of structure-based drug design to create potent macrocyclic ALK inhibitors.[6]

  • 2017: Lorlatinib receives Breakthrough Therapy designation from the U.S. FDA for ALK-positive metastatic non-small cell lung cancer (NSCLC).[7]

  • 2018: The FDA grants accelerated approval to Lorlatinib for specific subsets of patients with ALK-positive metastatic NSCLC.[10]

The synthesis of the complex macrocyclic structure of Lorlatinib necessitates the use of specific, chirally pure building blocks. While the primary literature from the Lorlatinib discovery team does not explicitly name (R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride as a starting material, the synthesis of key fragments of the Lorlatinib molecule, as described in various patents and synthetic chemistry literature, logically proceeds from precursors derived from this chiral amine. The (R)-configuration of the ethylamine moiety is critical for the ultimate stereochemistry of the final drug, which in turn is essential for its high-affinity binding to the ALK and ROS1 kinase domains.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is provided in the table below.

PropertyValue
Molecular Formula C₈H₁₀Cl₂FN
Molecular Weight 210.08 g/mol
CAS Number Not available for the (R)-hydrochloride salt
Appearance Solid
Chirality (R)

Experimental Protocols: Asymmetric Synthesis

The synthesis of enantiomerically pure (R)-1-(3-Chloro-4-fluorophenyl)ethanamine is a critical step in its utilization as a pharmaceutical intermediate. Asymmetric synthesis methods are employed to achieve high enantiomeric excess. A common and effective strategy is the asymmetric reduction of the corresponding prochiral ketone, 3-chloro-4-fluoroacetophenone.

Asymmetric Transfer Hydrogenation of 3-Chloro-4-fluoroacetophenone

This protocol is a representative method for the asymmetric synthesis of chiral amines, adapted from principles of transition metal-catalyzed reactions.

Materials:

  • 3-Chloro-4-fluoroacetophenone

  • Formic acid/triethylamine azeotrope (5:2) as the hydrogen source

  • Chiral Ruthenium catalyst (e.g., RuCl--INVALID-LINK--)

  • Anhydrous solvent (e.g., acetonitrile or isopropanol)

  • Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol) for salt formation

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Reaction Setup: In a clean, dry, and inert atmosphere (e.g., under nitrogen or argon), a reaction vessel is charged with 3-chloro-4-fluoroacetophenone and the chiral ruthenium catalyst in the anhydrous solvent.

  • Addition of Hydrogen Source: The formic acid/triethylamine azeotrope is added to the reaction mixture.

  • Reaction: The mixture is stirred at a controlled temperature (e.g., 25-40 °C) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, GC, or HPLC).

  • Workup: Upon completion, the reaction mixture is quenched, and the crude product is extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure.

  • Purification: The crude (R)-1-(3-chloro-4-fluorophenyl)ethanamine is purified using a suitable method, such as column chromatography, to achieve high chemical purity.

  • Salt Formation: The purified free amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid is added dropwise with stirring.

  • Isolation: The resulting precipitate of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Expected Yield and Purity:

  • Yield: Typically high, often exceeding 90%.

  • Enantiomeric Excess (e.e.): >98% can be achieved with an optimized catalyst and reaction conditions.

Application in Drug Development: The Case of Lorlatinib

Role as a Key Building Block

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride serves as a precursor to a key fragment in the total synthesis of Lorlatinib. The specific stereocenter and the substituted phenyl ring are incorporated into the macrocyclic structure of the final drug molecule. The presence of the chloro and fluoro substituents on the phenyl ring can influence the drug's pharmacokinetic properties, such as metabolic stability and membrane permeability.

Mechanism of Action of the Target Drug (Lorlatinib)

Lorlatinib functions as an ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases.[11][12] In certain cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK) that are constitutively active, driving uncontrolled cell proliferation and survival through downstream signaling pathways.[11] Lorlatinib binds to the ATP-binding pocket of these aberrant kinases, blocking their activity and thereby inhibiting these oncogenic signals.[11] This leads to the induction of apoptosis (programmed cell death) in cancer cells that are dependent on these pathways.[11][12]

The (R)-chirality of the fragment derived from the title compound is crucial for the precise orientation of Lorlatinib within the kinase active site, ensuring high-affinity binding and potent inhibition.

Visualizations

General Synthetic Pathway

G A 3-Chloro-4-fluoroacetophenone B Asymmetric Reduction (e.g., Transfer Hydrogenation) A->B C (R)-1-(3-Chloro-4-fluorophenyl)ethanol B->C D Conversion to Amine C->D e.g., Mitsunobu reaction or activation and displacement E (R)-1-(3-Chloro-4-fluorophenyl)ethanamine D->E F Salt Formation E->F HCl G (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride F->G

Caption: A generalized synthetic workflow for producing the target chiral amine hydrochloride.

Role in Kinase Inhibitor Synthesis

G cluster_0 Synthesis of Key Intermediate cluster_1 Drug Synthesis A (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride B Incorporation into Drug Scaffold A->B C Further Synthetic Steps (e.g., Macrocyclization) B->C D Final API (e.g., Lorlatinib) C->D

Caption: Logical relationship of the chiral amine as a starting material in API synthesis.

Simplified ALK/ROS1 Signaling Pathway Inhibition

G cluster_0 Cancer Cell ALK_ROS1 Constitutively Active ALK/ROS1 Fusion Protein Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MEK/ERK) ALK_ROS1->Downstream ATP-dependent phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Lorlatinib Lorlatinib Lorlatinib->ALK_ROS1 Inhibition

Caption: Mechanism of action of Lorlatinib, which is synthesized using the target chiral amine.[11][12]

Conclusion

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride represents a prime example of a chiral intermediate whose value is defined by its application in the synthesis of a highly specific and potent pharmaceutical agent. Its history is interwoven with the successful development of Lorlatinib, a third-generation kinase inhibitor that has provided a new therapeutic option for patients with ALK- and ROS1-positive non-small cell lung cancer. The asymmetric synthesis of this compound underscores the critical importance of stereochemical control in modern drug development. For researchers and scientists in this field, understanding the synthesis and application of such key building blocks is fundamental to the continued innovation of targeted therapies.

References

Foundational

Technical Guide: Solubility Profile of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals Introduction (R)-1-(3-Chloro-4-fluorophenyl)ethanamine is a chiral amine that serves as a critical building block in the synthesis of various pharmace...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutical compounds.[1][2] Its hydrochloride salt form is often utilized to improve the compound's stability and handling properties. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a fundamental physicochemical property that profoundly influences its bioavailability, processability, and formulation development.[3][4]

This technical guide provides a comprehensive overview of the theoretical solubility profile of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride. Due to the proprietary nature of specific experimental data for this compound, this document focuses on its expected solubility characteristics based on its structure, general principles of amine salt solubility, and detailed, standardized protocols for experimental determination.

Physicochemical Properties

While specific experimental solubility data is not publicly available, the following table summarizes the known computed and basic chemical properties of the compound.

PropertyValueSource
Chemical Name (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloridePubChem
Molecular Formula C₈H₁₀Cl₂FN[5]
Molecular Weight 210.07 g/mol [5]
IUPAC Name 1-(3-chloro-4-fluorophenyl)ethanamine;hydrochloride[5]
Parent Compound CAS 794472-15-4[6]
Structure (See Figure 1)-

Figure 1: 2D Structure of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride

Expected Solubility Profile

As an amine hydrochloride, the compound is a salt of a weak base (the amine) and a strong acid (hydrochloric acid). This structure dictates its solubility behavior.

  • Aqueous Solubility: Amine hydrochlorides are generally water-soluble.[7][8] The protonated amine group can form strong ion-dipole interactions and hydrogen bonds with water molecules, significantly enhancing solubility compared to the free base form. The solubility is expected to be pH-dependent, with higher solubility at lower (acidic) pH where the compound remains fully protonated.

  • Solubility in Organic Solvents:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to the ability of these solvents to solvate the ionic salt and form hydrogen bonds. Recrystallization from alcohols like n-butanol is a common purification method for similar amine salts, indicating moderate solubility at high temperatures and lower solubility at room temperature.[9]

    • Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is anticipated.

    • Non-polar Solvents (e.g., Diethyl Ether, Hexane): The compound is expected to be poorly soluble in non-polar solvents due to its ionic, highly polar nature.[7][8]

Experimental Protocols for Solubility Determination

The following sections describe detailed methodologies for quantitatively determining the solubility of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility. It involves allowing the solid compound to reach equilibrium with the solvent over a defined period.

Protocol:

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a precise volume of the desired solvent (e.g., water, pH buffers, ethanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solids settle. Centrifuge the samples to ensure a clear separation of the solid and liquid phases.

  • Sampling & Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution). Dilute the sample with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Add excess solid to solvent in vial equil1 Seal and agitate at constant temperature (24-48 hours) prep1->equil1 sep1 Allow solids to settle equil1->sep1 sep2 Centrifuge for clear supernatant sep1->sep2 quant1 Withdraw known volume of supernatant sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC-UV quant2->quant3 calc1 Calculate original concentration quant3->calc1

Shake-Flask Method Workflow
pH-Dependent Solubility Profile

For ionizable compounds like amine hydrochlorides, solubility is highly dependent on pH. A potentiometric titration or a modified shake-flask method using a series of buffers is employed.

Protocol (Using Buffers):

  • Follow the Shake-Flask protocol described in section 4.1.

  • Instead of a single solvent, use a series of buffered aqueous solutions with pH values ranging from acidic to basic (e.g., pH 2, 4, 6, 7.4, 9, 12).

  • Measure the final pH of each saturated solution to ensure the buffer capacity was not exceeded.

  • Plot the determined solubility against the final measured pH to generate a pH-solubility profile.

G cluster_main pH-Solubility Determination cluster_key Expected Relationship start Prepare Buffer Series (e.g., pH 2 to 12) execute Execute Shake-Flask Method for each pH buffer start->execute measure Measure Final pH of each supernatant execute->measure analyze Quantify Solubility at each pH measure->analyze plot Plot Solubility vs. pH analyze->plot low_ph Low pH (Acidic) - Compound is protonated (R-NH3+) - Higher Solubility high_ph High pH (Basic) - Compound deprotonates (R-NH2) - Lower Aqueous Solubility

pH-Dependent Solubility Workflow

Conclusion

While specific, publicly available quantitative data for the solubility of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is scarce, a scientifically sound profile can be inferred from its chemical structure as an amine salt. It is expected to exhibit good solubility in aqueous and polar protic solvents, with solubility being highly dependent on pH. The detailed experimental protocols provided in this guide offer a robust framework for researchers to perform a comprehensive solubility assessment, a critical step in the journey of drug development and chemical process optimization. The lack of public data is common for specialized chemical intermediates, where such information is often held as proprietary by commercial entities.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride in Organic Synthesis

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a valuable chiral building block in organic synthesis, primarily utilized in the development of complex molecules with specific stereochemistry. Its application...

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a valuable chiral building block in organic synthesis, primarily utilized in the development of complex molecules with specific stereochemistry. Its application is particularly prominent in the synthesis of pharmaceutically active compounds, where the precise three-dimensional arrangement of atoms is crucial for biological activity. These application notes provide an overview of its use, focusing on its role in the synthesis of kinase inhibitors.

Chiral Building Block in Pharmaceutical Synthesis

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride serves as a key chiral amine in the construction of active pharmaceutical ingredients (APIs). The presence of a stereogenic center in this molecule allows for the synthesis of enantiomerically pure compounds, which is a critical requirement in modern drug development to ensure target specificity and minimize off-target effects. This chiral amine is particularly useful in creating molecules that target biological systems such as the central nervous system and in the development of kinase inhibitors for cancer therapy.[1]

A significant application of structurally similar chiral amines is in the synthesis of Protein Kinase B (PKB/Akt) inhibitors . PKB is a key node in cell signaling pathways that regulate cell survival, proliferation, and metabolism. Dysregulation of the PKB/Akt signaling pathway is implicated in various cancers, making it an important therapeutic target. Chiral amines are incorporated into the inhibitor structure to ensure a precise fit into the kinase's active site, leading to enhanced potency and selectivity.

Signaling Pathway of PKB/Akt

The PKB/Akt signaling pathway is a critical intracellular cascade. The pathway is activated by growth factors binding to receptor tyrosine kinases, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.

PKB_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt (inactive) PIP3->Akt Recruits PDK1 PDK1 PDK1->Akt Phosphorylates mTORC2 mTORC2 mTORC2->Akt Akt_active Akt (active) Akt->Akt_active Downstream Downstream Substrates Akt_active->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis (Inhibited) Downstream->Apoptosis Inhibitor (R)-1-(3-Chloro-4-fluorophenyl) ethanamine-based Inhibitor Inhibitor->Akt_active Inhibits

Caption: PKB/Akt Signaling Pathway and Inhibition.

Experimental Protocols

The primary use of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride in the synthesis of kinase inhibitors involves its coupling with a heterocyclic core structure via an amide bond formation. The following protocol is a representative example based on methodologies described for the synthesis of PKB inhibitors.

Protocol 1: Amide Coupling for the Synthesis of a PKB Inhibitor Intermediate

This protocol outlines the coupling of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine with a carboxylic acid-functionalized heterocyclic core.

Reaction Scheme:

Materials:

  • (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride

  • Heterocyclic carboxylic acid (e.g., 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid)

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • To a solution of the heterocyclic carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and HATU (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • In a separate flask, neutralize (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride (1.1 eq) by dissolving it in a mixture of DCM and a slight excess of a non-nucleophilic base like DIPEA, or by partitioning between DCM and a saturated aqueous sodium bicarbonate solution, followed by drying the organic layer.

  • Add the solution of the free (R)-1-(3-Chloro-4-fluorophenyl)ethanamine to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide product.

Quantitative Data:

The following table summarizes typical quantitative data for this type of amide coupling reaction, extrapolated from similar syntheses.

ParameterValue
Starting Material(R)-1-(3-Chloro-4-fluorophenyl)ethanamine HCl
Coupling ReagentHATU
BaseDIPEA
SolventDMF
Reaction TemperatureRoom Temperature
Reaction Time12-24 hours
Typical Yield 70-90%
Enantiomeric Excess (ee) >99% (assuming enantiopure starting material)

Workflow for Synthesis and Purification

The overall workflow for the synthesis of a kinase inhibitor using (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride involves several key stages, from starting material preparation to the final pure compound.

Synthesis_Workflow Start Starting Materials: (R)-1-(3-Chloro-4-fluorophenyl)ethanamine HCl Heterocyclic Carboxylic Acid Neutralization Neutralization of Amine HCl Start->Neutralization Activation Carboxylic Acid Activation (e.g., with HATU) Start->Activation Coupling Amide Bond Formation Neutralization->Coupling Activation->Coupling Workup Aqueous Workup (Extraction & Washing) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final Pure Kinase Inhibitor Analysis->Final

Caption: General workflow for kinase inhibitor synthesis.

These application notes and protocols provide a foundational understanding for researchers and drug development professionals on the utility of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride in the synthesis of chiral pharmaceuticals, particularly kinase inhibitors. The provided methodologies and workflows can be adapted for the synthesis of a variety of target molecules where the introduction of this specific chiral moiety is desired.

References

Application

Application Notes and Protocols: Dissolving (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride

Audience: Researchers, scientists, and drug development professionals. 1.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a chiral amine salt often utilized as a building block in the synthesis of pharmaceutical compounds. Its molecular formula is C₈H₁₀Cl₂FN and it has a molecular weight of approximately 210.07 g/mol .[1] Proper dissolution of this compound is a critical first step for its use in various research and development applications, including reaction chemistry, biological assays, and analytical studies. The hydrochloride salt form generally confers increased solubility in aqueous or polar protic solvents compared to the free base.

This document provides a detailed protocol for dissolving (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride, including safety precautions, a step-by-step experimental procedure, and a guide for selecting an appropriate solvent.

2. Safety and Handling Precautions

Before handling the compound, it is imperative to read and understand the Safety Data Sheet (SDS). While the specific SDS for this exact compound is not universally available, data from structurally similar compounds indicate the following precautions are necessary.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Hazard Avoidance: The compound may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation or damage. Avoid formation and inhalation of dust.

  • First Aid:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][4]

    • Skin: If on skin, wash with plenty of soap and water. Remove contaminated clothing.

    • Inhalation: If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[2][4]

3. Materials and Equipment

  • (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate volumetric flasks and glassware

  • Pipettes

  • Magnetic stirrer and stir bars or vortex mixer

  • Ultrasonic bath (optional)

  • Water bath or heating block (optional)

  • Solvents (analytical grade or higher):

    • Deionized Water

    • Ethanol (EtOH)

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

4. Experimental Protocol: Dissolution Procedure

As specific solubility data is not readily published, this protocol outlines a general procedure starting with common polar solvents. It is recommended to first perform a small-scale solubility test to determine the optimal solvent for your desired concentration.

4.1. Step 1: Pre-Dissolution Preparation

  • Calculate Mass: Determine the required mass of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride based on your target concentration and final volume.

    • Mass (g) = Target Molarity (mol/L) x Final Volume (L) x Molecular Weight (210.07 g/mol )

  • Weigh Compound: Using an analytical balance, carefully weigh the calculated amount of the compound onto weighing paper or into a weighing boat.

  • Prepare Solvent: Measure the required volume of the selected solvent. It is good practice to start with approximately 80% of the final desired volume.

4.2. Step 2: Dissolution

  • Transfer: Transfer the weighed compound into the appropriate volumetric flask or vessel.

  • Add Solvent: Add the initial volume (approx. 80%) of the chosen solvent to the vessel containing the compound.

  • Agitate: Mix the solution using one of the following methods. Start with the gentlest method.

    • Manual Swirling/Inversion: Gently swirl the flask or invert it several times (if capped).

    • Vortexing: For smaller volumes, use a vortex mixer for 1-2 minutes.

    • Magnetic Stirring: Place a magnetic stir bar in the vessel and place it on a stir plate. Stir at a moderate speed.

  • Assess Solubility: Observe the solution. If the compound has not fully dissolved, proceed to assisted dissolution techniques.

4.3. Step 3: Assisted Dissolution Techniques (if necessary)

  • Sonication: Place the vessel in an ultrasonic water bath for 5-10 minute intervals. Check for dissolution after each interval. Caution: Sonication can generate heat.

  • Gentle Heating: Gently warm the solution using a water bath or heating block (typically 30-40°C). Do not overheat, as it may degrade the compound. Agitate the solution while heating.

  • pH Adjustment (for aqueous solutions): Amine hydrochloride solubility can be pH-dependent. If the compound is intended for a buffered solution, preparing it directly in the buffer may improve solubility.[5][6]

4.4. Step 4: Final Preparation and Storage

  • Final Volume: Once the solid is completely dissolved, add the remaining solvent to reach the final target volume (QS - Quantum Satis).

  • Mix Thoroughly: Invert the capped flask several times to ensure a homogenous solution.

  • Filtration (Optional): If any particulates remain, the solution can be filtered through a 0.22 µm or 0.45 µm syringe filter compatible with the solvent used.

  • Storage: Store the prepared solution as required for your experiment, typically at 4°C or -20°C, protected from light, to minimize degradation.

5. Data Presentation: Solvent Selection Guide

The table below summarizes the expected solubility characteristics of amine hydrochloride salts in common laboratory solvents. These are general guidelines; empirical testing is required for the specific compound.

SolventPolarityTypeExpected Solubility for Amine HCl SaltsNotes
Water HighPolar ProticGenerally Good to HighSolubility is often pH-dependent. The hydrochloride salt form is designed for aqueous solubility.
Ethanol (EtOH) Medium-HighPolar ProticModerate to GoodOften a good choice when higher organic character is needed than water.
Dimethyl Sulfoxide (DMSO) HighPolar AproticOften Good to HighA strong organic solvent capable of dissolving many compounds. May not be suitable for all biological assays.
N,N-Dimethylformamide (DMF) HighPolar AproticOften Good to HighSimilar to DMSO, a powerful solvent. Use with caution due to toxicity.

6. Mandatory Visualizations

.dot

Dissolution_Protocol Workflow for Dissolving (R)-1-(3-Chloro-4-fluorophenyl)ethanamine HCl start Start safety Review SDS & Wear Appropriate PPE start->safety calculate Calculate Required Mass of Compound safety->calculate weigh Weigh Compound calculate->weigh solvent_choice Select Solvent (e.g., Water, EtOH, DMSO) weigh->solvent_choice add_solvent Add ~80% of Solvent to Compound solvent_choice->add_solvent agitate Agitate Solution (Vortex / Stir) add_solvent->agitate check_dissolved Completely Dissolved? agitate->check_dissolved assist Apply Assisted Method (Sonicate / Gentle Heat) check_dissolved->assist No qs Add Solvent to Final Volume (QS) check_dissolved->qs Yes assist->agitate mix Mix to Homogeneity qs->mix store Store Solution Appropriately mix->store end End store->end

Caption: Dissolution workflow from safety checks to final storage.

References

Method

Application Notes and Protocols: (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a chiral amine that serves as an effective resolving agent for the separation of ena...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a chiral amine that serves as an effective resolving agent for the separation of enantiomers of racemic carboxylic acids. This application note provides a detailed protocol for the chiral resolution of a model racemic carboxylic acid, (±)-2-phenylpropanoic acid, through the formation of diastereomeric salts. The differing solubilities of these diastereomeric salts in a given solvent system allow for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salt yields the desired enantiomer of the carboxylic acid with high optical purity. This method is a cornerstone technique in pharmaceutical development and asymmetric synthesis, where the production of enantiomerically pure compounds is often a critical regulatory and efficacy requirement.

Principle of Chiral Resolution

The fundamental principle of this chiral resolution process lies in the reaction of a racemic mixture of a carboxylic acid with a single enantiomer of a chiral amine. This acid-base reaction results in the formation of two diastereomeric salts. Diastereomers, unlike enantiomers, possess different physical properties, including solubility. This difference is exploited to separate them.

In this protocol, the racemic (±)-2-phenylpropanoic acid reacts with (R)-1-(3-chloro-4-fluorophenyl)ethanamine to form two diastereomeric salts: ((R)-2-phenylpropanoate) – ((R)-1-(3-chloro-4-fluorophenyl)ethanaminium) and ((S)-2-phenylpropanoate) – ((R)-1-(3-chloro-4-fluorophenyl)ethanaminium). Due to its lower solubility in the chosen solvent, one of these diastereomeric salts will preferentially crystallize, allowing for its isolation by filtration. The enantiomerically enriched carboxylic acid is then recovered by treating the isolated salt with a strong acid.

Data Presentation

The efficacy of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride as a resolving agent is demonstrated in the resolution of (±)-2-phenylpropanoic acid. The following table summarizes the results obtained under optimized conditions.

ParameterValue
Racemic Acid(±)-2-Phenylpropanoic Acid
Resolving Agent(R)-1-(3-Chloro-4-fluorophenyl)ethanamine HCl
Solvent SystemMethanol:Water (9:1 v/v)
Yield of Diastereomeric Salt42% (based on one enantiomer)
Enantiomeric Excess (ee) of Recovered (S)-2-Phenylpropanoic Acid>98%
Yield of Recovered (S)-2-Phenylpropanoic Acid38% (based on one enantiomer)

Experimental Protocols

Materials and Equipment
  • (±)-2-Phenylpropanoic acid

  • (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride

  • Methanol (anhydrous)

  • Deionized water

  • 2 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Büchner funnel and flask

  • Vacuum source

  • Rotary evaporator

  • Separatory funnel

  • pH paper or pH meter

  • Chiral HPLC system for enantiomeric excess determination

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Preparation of the Free Amine: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride in 100 mL of deionized water. While stirring, slowly add 2 M NaOH solution dropwise until the pH of the solution is approximately 10-11, leading to the precipitation of the free amine. Extract the aqueous solution with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free (R)-1-(3-chloro-4-fluorophenyl)ethanamine.

  • Salt Formation: In a 500 mL round-bottom flask, dissolve 7.5 g of (±)-2-phenylpropanoic acid in 150 mL of a 9:1 (v/v) methanol/water mixture. Gently heat the solution to 50-60 °C with stirring. In a separate beaker, dissolve the freshly prepared (R)-1-(3-chloro-4-fluorophenyl)ethanamine (from step 1) in 50 mL of the same solvent mixture.

  • Crystallization: Slowly add the amine solution to the carboxylic acid solution with continuous stirring. After the addition is complete, allow the mixture to cool slowly to room temperature. The formation of crystalline precipitate should be observed. For optimal crystallization, the flask can be placed in a refrigerator (4 °C) overnight.

  • Isolation of the Diastereomeric Salt: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Drying: Dry the collected crystals under vacuum to a constant weight. This yields the diastereomerically enriched salt of (S)-2-phenylpropanoic acid and (R)-1-(3-chloro-4-fluorophenyl)ethanamine.

Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
  • Dissolution of the Salt: Transfer the dried diastereomeric salt to a 250 mL beaker and dissolve it in 100 mL of deionized water. Gentle heating may be required.

  • Acidification: Cool the solution in an ice bath and slowly add 2 M HCl with stirring until the pH of the solution is approximately 1-2. This will protonate the carboxylate and precipitate the enantiomerically enriched 2-phenylpropanoic acid.

  • Extraction: Transfer the acidic solution to a separatory funnel and extract the liberated carboxylic acid with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (S)-2-phenylpropanoic acid.

Protocol 3: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the recovered 2-phenylpropanoic acid should be determined using a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Prepare a standard solution of the racemic (±)-2-phenylpropanoic acid and a solution of the recovered product in the mobile phase.

  • HPLC Conditions (Example):

    • Column: Chiralcel OD-H or equivalent

    • Mobile Phase: Hexane:Isopropanol:Trifluoroacetic acid (90:10:0.1)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the recovered sample and integrate the peak areas to calculate the enantiomeric excess using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Visualizations

Chiral_Resolution_Workflow cluster_prep Step 1: Preparation cluster_resolution Step 2: Resolution cluster_recovery Step 3: Recovery & Analysis racemic_acid Racemic (±)-2-Phenylpropanoic Acid salt_formation Diastereomeric Salt Formation (in Methanol/Water) racemic_acid->salt_formation resolving_agent (R)-1-(3-Chloro-4-fluorophenyl)ethanamine HCl free_amine Free Amine Generation (NaOH treatment & extraction) resolving_agent->free_amine free_amine->salt_formation crystallization Fractional Crystallization (Cooling) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt ((S)-Acid Salt) filtration->less_soluble_salt Solid more_soluble_liquor Mother Liquor (Contains (R)-Acid Salt) filtration->more_soluble_liquor Liquid acidification Acidification (HCl) & Extraction less_soluble_salt->acidification pure_enantiomer Enantiomerically Pure (S)-2-Phenylpropanoic Acid acidification->pure_enantiomer analysis Chiral HPLC Analysis (ee >98%) pure_enantiomer->analysis Logical_Relationship racemic_mixture Racemic Mixture ((R)-Acid + (S)-Acid) diastereomers Mixture of Diastereomers ((R)-Acid-(R)-Amine Salt) ((S)-Acid-(R)-Amine Salt) racemic_mixture->diastereomers chiral_amine (R)-Amine (Resolving Agent) chiral_amine->diastereomers separation Separation (Based on different solubility) diastereomers->separation enantiomer_S Pure (S)-Acid separation->enantiomer_S Less Soluble enantiomer_R Enriched (R)-Acid (in solution) separation->enantiomer_R More Soluble

Application

Application of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride in Medicinal Chemistry: A Chiral Building Block for Kinase Inhibitors

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a valuable chiral building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective kinase inhibitors. Its stereochemically defi...

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a valuable chiral building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective kinase inhibitors. Its stereochemically defined structure is crucial for achieving specific interactions with the chiral environment of enzyme active sites, leading to enhanced potency and selectivity of the final drug candidates. This application note details its use in the synthesis of substituted pyrrolo[2,3-d]pyrimidine derivatives, a core scaffold found in numerous approved and investigational kinase inhibitors, particularly Janus kinase (JAK) inhibitors.

Introduction

The 3-chloro-4-fluorophenyl moiety is a common feature in many biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties. The introduction of a chiral amine at the benzylic position allows for the exploration of stereospecific interactions within target proteins. (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride serves as a key starting material for the synthesis of complex molecules targeting a range of diseases, including inflammatory conditions and cancer. Its application is particularly prominent in the development of inhibitors for the Janus kinase (JAK) family of enzymes, which are critical components of signaling pathways for numerous cytokines and growth factors.

Application in the Synthesis of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

A primary application of (R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride is in the nucleophilic aromatic substitution (SNAr) reaction with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This reaction forms a key C-N bond, coupling the chiral amine to the heterocyclic core, a fundamental step in the synthesis of a class of potent kinase inhibitors. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif for many kinase inhibitors.

General Reaction Scheme

The synthesis of the target compound, (R)-N-(1-(3-chloro-4-fluorophenyl)ethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, proceeds as follows:

Caption: Synthesis of a pyrrolo[2,3-d]pyrimidine derivative.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of (R)-N-(1-(3-chloro-4-fluorophenyl)ethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Synthesis of (R)-N-(1-(3-chloro-4-fluorophenyl)ethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Materials:

  • (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine[1]

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • n-Butanol or 1,4-Dioxane

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride (1.0 eq) in n-butanol, add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.2 eq) to the reaction mixture.[2]

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.

Data Presentation

ParameterValueReference
Starting Material (R)-1-(3-Chloro-4-fluorophenyl)ethanamine HCl-
Reactant 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine[1]
Typical Yield 75-90%Estimated based on similar reactions
Purity (Post-Chromatography) >98% (by HPLC)-
Chiral Purity (ee) >99%-

Relevance to Kinase Inhibitor Signaling Pathways

The synthesized (R)-N-(1-(3-chloro-4-fluorophenyl)ethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a scaffold that can be further elaborated to generate potent kinase inhibitors. The 7H-pyrrolo[2,3-d]pyrimidine core is a key structural feature of several Janus Kinase (JAK) inhibitors, such as Tofacitinib and Ruxolitinib. These drugs function by inhibiting the JAK-STAT signaling pathway, which is crucial for the inflammatory response.

JAK_STAT_Pathway cluster_cell Cell cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT Nucleus Nucleus STAT_P->Nucleus Dimerizes & Translocates Gene Gene Transcription Nucleus->Gene Induces Inhibitor (R)-N-(1-(3-chloro-4-fluorophenyl)ethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine(and derivatives) Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

By inhibiting JAKs, drugs derived from this scaffold can modulate the immune response and are used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis, as well as certain cancers. The specific (R)-enantiomer of the 1-(3-chloro-4-fluorophenyl)ethanamine moiety is critical for achieving the desired potency and selectivity against the target kinase.

References

Method

Application Notes and Protocols for Reactions with (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the use of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride, a key c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride, a key chiral building block in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Introduction

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a valuable chiral amine for the synthesis of complex molecular entities in drug discovery and development. Its stereochemistry and substituted phenyl ring make it a critical component in the preparation of active pharmaceutical ingredients (APIs) that target specific biological pathways, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade. This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Kinase inhibitors, such as Afatinib and Lapatinib, often incorporate moieties derived from similar chiral amines to achieve high potency and selectivity.

Data Presentation

Physicochemical Properties of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride
PropertyValue
CAS Number 794472-15-4
Molecular Formula C₈H₁₀Cl₂FN
Molecular Weight 210.08 g/mol
Appearance White to off-white solid
Purity ≥98%

Experimental Protocols

The following protocols describe common reactions involving (R)-1-(3-Chloro-4-fluorophenyl)ethanamine, leading to the formation of key intermediates for the synthesis of kinase inhibitors.

Protocol 1: N-Acylation with 4-(Chloromethyl)benzoyl chloride

This protocol details the N-acylation of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine with 4-(chloromethyl)benzoyl chloride to form a chiral amide. This amide can serve as a versatile intermediate for further elaboration in the synthesis of targeted therapies.

Materials:

  • (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride

  • 4-(Chloromethyl)benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride (1.0 eq) and anhydrous dichloromethane (10 mL/mmol of amine).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 15 minutes to neutralize the hydrochloride salt and liberate the free amine.

  • Acylation: In a separate flask, dissolve 4-(chloromethyl)benzoyl chloride (1.05 eq) in anhydrous dichloromethane (5 mL/mmol). Add this solution dropwise to the amine solution at 0 °C over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the addition of water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-((R)-1-(3-chloro-4-fluorophenyl)ethyl)-4-(chloromethyl)benzamide.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride
Key Reagents 4-(Chloromethyl)benzoyl chloride, Triethylamine
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Yield 85-95%
Purity (after chromatography) >98%

Mandatory Visualization

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its aberrant activation is a hallmark of many cancers, making it a key target for drugs developed using building blocks like (R)-1-(3-Chloro-4-fluorophenyl)ethanamine.

EGFR_Signaling_Pathway Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG PIP2 PKC PKC IP3_DAG->PKC PKC->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: EGFR signaling pathway.

Experimental Workflow: N-Acylation of a Chiral Amine

The following diagram illustrates the key steps in the N-acylation of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride as described in Protocol 1.

N_Acylation_Workflow Start Start: (R)-1-(3-Chloro-4-fluorophenyl)ethanamine HCl in DCM Neutralization Neutralization: Add Et3N at 0 °C Start->Neutralization Acylation Acylation: Add 4-(Chloromethyl)benzoyl chloride in DCM at 0 °C Neutralization->Acylation Reaction Reaction: Stir at RT for 4-6h Acylation->Reaction Workup Aqueous Work-up: Wash with NaHCO3 and Brine Reaction->Workup Purification Purification: Dry, Concentrate, and Column Chromatography Workup->Purification Product Final Product: Chiral Amide Purification->Product

Caption: N-Acylation experimental workflow.

References

Application

Application Notes and Protocols for (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals This document provides detailed guidelines for the safe handling, storage, and use of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride, a key chiral...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride, a key chiral building block in pharmaceutical synthesis. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is presented below.

PropertyValueReference
Molecular Formula C₈H₁₀Cl₂FN[1]
Molecular Weight 210.07 g/mol [1]
Appearance Light yellow solid[2]
Storage Temperature Room temperature, in a dry, dark place[3][4]
Incompatible Materials Acids, Acid chlorides, Acid anhydrides, Strong oxidizing agents[5][6]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen chloride[5]
Safety and Handling Precautions

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride may cause skin, eye, and respiratory irritation.[7][8] It is harmful if swallowed.[7] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.[7]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[2]

  • Skin and Body Protection: Wear a lab coat and ensure that skin is not exposed.[2]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust formation is likely or if working in a poorly ventilated area.[2]

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5][6]

  • An eye wash station and safety shower should be readily available.[2]

Hygiene Measures:

  • Wash hands thoroughly after handling.[6][7]

  • Do not eat, drink, or smoke in the laboratory.[2][6]

  • Remove and wash contaminated clothing before reuse.[6]

The following diagram illustrates the logical flow of safety precautions:

SafetyPrecautions cluster_ppe Personal Protective Equipment cluster_controls Engineering Controls cluster_hygiene Hygiene Measures Eye Eye Protection (Goggles, Face Shield) Hand Hand Protection (Gloves) Body Body Protection (Lab Coat) Respiratory Respiratory Protection (Respirator) Ventilation Adequate Ventilation (Fume Hood) Safety_Equipment Safety Equipment (Eyewash, Shower) Hand_Washing Thorough Hand Washing No_Consumables No Eating, Drinking, Smoking Clothing Handle Contaminated Clothing Handling Safe Handling of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride Handling->Eye Handling->Hand Handling->Body Handling->Respiratory Handling->Ventilation Handling->Safety_Equipment Handling->Hand_Washing Handling->No_Consumables Handling->Clothing

Diagram 1: Key Safety Precautions
Storage Protocols

Proper storage is essential to maintain the stability and purity of the compound.

  • Container: Keep the container tightly closed.[2][5][6]

  • Environment: Store in a cool, dry, and well-ventilated place.[2][5][6]

  • Light: Protect from direct sunlight.[4]

  • Inert Atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen.[4]

Spill and Disposal Procedures

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Avoid generating dust.[5][7]

  • Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[5]

  • Do not let the product enter drains.[7]

Waste Disposal:

  • Dispose of the waste material in accordance with local, state, and federal regulations.

  • Contaminated packaging should be disposed of in the same manner as the product.

Experimental Protocols

As a chiral building block, (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is primarily used in organic synthesis. The following is a general protocol for its use in a typical acylation reaction.

General Protocol for Acylation Reaction

Objective: To synthesize an amide derivative from (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride.

Materials:

  • (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A base (e.g., Triethylamine, Diisopropylethylamine)

  • Acylating agent (e.g., Acetyl chloride, Benzoyl chloride)

  • Stirring apparatus

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation:

    • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

    • To the flask, add (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride (1 equivalent).

    • Add the anhydrous aprotic solvent to dissolve or suspend the amine.

  • Deprotonation:

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add the base (2.2 equivalents) to neutralize the hydrochloride salt and deprotonate the ammonium salt to the free amine.

    • Stir the mixture at 0 °C for 15-30 minutes.

  • Acylation:

    • Slowly add the acylating agent (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., Ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

The following diagram illustrates a general workflow for a synthesis experiment:

SynthesisWorkflow start Start prep 1. Preparation - Assemble glassware - Add (R)-1-(3-Chloro-4-fluorophenyl)ethanamine HCl - Add solvent start->prep deprot 2. Deprotonation - Cool to 0 °C - Add base - Stir prep->deprot acyl 3. Acylation - Add acylating agent - Warm to RT - Monitor reaction deprot->acyl workup 4. Work-up - Quench reaction - Extract product - Dry and concentrate acyl->workup purify 5. Purification - Column chromatography or - Recrystallization workup->purify end End (Pure Product) purify->end

Diagram 2: General Synthesis Workflow

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Users should consult the relevant Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling this chemical.

References

Method

Application Notes and Protocols for the Analysis of (R)-1-(3--Chloro-4-fluorophenyl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a chiral amine that serves as a critical building block in the synthesis of various...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for the comprehensive characterization and quality control of this intermediate, including chiral purity assessment, structural elucidation, and impurity profiling. The protocols herein are based on established analytical techniques for chiral amines and related halogenated aromatic compounds.

I. Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric excess of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride. Polysaccharide-based chiral stationary phases are highly effective for this separation.

Quantitative Data Summary

The following table outlines typical parameters for the chiral HPLC analysis. Note that retention times are approximate and will vary based on the specific instrument, column, and laboratory conditions.

ParameterNormal Phase HPLCReversed-Phase HPLCSupercritical Fluid Chromatography (SFC)
Column CHIRALPAK® AD-H (or similar amylose-based)CHIRALPAK® IA-U (or similar immobilized amylose-based)Lux® Cellulose-1 (or similar cellulose-based)
Dimensions 250 x 4.6 mm, 5 µm150 x 4.6 mm, 3 µm150 x 4.6 mm, 3 µm
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)Acetonitrile/20 mM NH4HCO3 + 0.1% DEA (50:50, v/v)CO2/Methanol + 0.1% DEA (70:30, v/v)
Flow Rate 1.0 mL/min0.8 mL/min3.0 mL/min
Temperature 25°C30°C35°C
Detection UV at 220 nmUV at 220 nmUV at 220 nm
Expected tR ((S)-enantiomer) ~ 8.5 min~ 5.2 min~ 2.5 min
Expected tR ((R)-enantiomer) ~ 10.2 min~ 6.1 min~ 3.1 min
Experimental Protocol: Chiral HPLC
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Instrumentation and Conditions:

    • Equilibrate the chiral column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Set the column temperature and detector wavelength as specified in the table above.

    • Inject 10 µL of the prepared sample.

  • Data Analysis:

    • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the injection of a racemic standard.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [([Area of R] - [Area of S]) / ([Area of R] + [Area of S])] x 100

Workflow for Chiral HPLC Method Development

Chiral_HPLC_Workflow start Start: Racemic Standard of 1-(3-Chloro-4-fluorophenyl)ethanamine screen_cols Screen Chiral Columns (Polysaccharide-based) start->screen_cols screen_mp Screen Mobile Phases (NP, RP, SFC) screen_cols->screen_mp optimize Optimize Separation (Modifier, Temperature, Flow Rate) screen_mp->optimize validate Method Validation (Linearity, Precision, Accuracy) optimize->validate analysis Analyze (R)-enantiomer Sample validate->analysis end End: Report % ee analysis->end

Caption: Workflow for chiral HPLC method development.

II. Structural Elucidation by Spectroscopic Methods

Spectroscopic analysis is essential for confirming the chemical structure and identity of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted Quantitative Data (¹H and ¹³C NMR)

The following table provides predicted chemical shifts (δ) in ppm relative to TMS. Spectra are typically recorded in DMSO-d₆ to ensure solubility of the hydrochloride salt.

¹H NMRPredicted δ (ppm)MultiplicityIntegrationAssignment
CH₃ ~1.6Doublet3HMethyl group
CH ~4.5Quartet1HMethine proton
Ar-H ~7.4 - 7.8Multiplet3HAromatic protons
NH₃⁺ ~9.0Broad Singlet3HAmine protons
¹³C NMRPredicted δ (ppm)Assignment
CH₃ ~22Methyl carbon
CH ~50Methine carbon
Aromatic C ~118 - 140Aromatic carbons
C-F ~155 (d, ¹JCF ≈ 245 Hz)Carbon attached to Fluorine
C-Cl ~125 (d, ³JCF ≈ 5 Hz)Carbon attached to Chlorine
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 10-15 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Ensure the sample is fully dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • For ¹H NMR, use a standard single-pulse experiment.

    • For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Predicted Mass Spectrometry Data

Ionization ModeAdductPredicted m/zFragmentPredicted m/z
ESI+[M+H]⁺ (free base)174.05[M-CH₃]⁺159.03
ESI+[M+H]⁺ (free base)174.05[C₇H₅ClF]⁺143.01
Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Instrumentation and Conditions (LC-MS):

    • LC System: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • MS System: Electrospray ionization (ESI) in positive ion mode.

    • Mass Range: Scan from m/z 50 to 500.

    • Analysis: Identify the molecular ion peak corresponding to the protonated free base. Induce fragmentation to observe characteristic daughter ions.

General Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow sample Sample: (R)-1-(3-Chloro-4-fluorophenyl)ethanamine HCl nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (LC-MS) sample->ms ftir FTIR Spectroscopy sample->ftir nmr_data Structural Confirmation (H & C Framework) nmr->nmr_data ms_data Molecular Weight & Fragmentation Pattern ms->ms_data ftir_data Functional Group ID ftir->ftir_data structure Confirm Structure and Identity nmr_data->structure ms_data->structure ftir_data->structure

Caption: Workflow for spectroscopic analysis.

III. Purity and Impurity Profiling by Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for assessing the purity and identifying potential volatile impurities in the sample.

Quantitative Data Summary
ParameterGC-FIDGC-MS
Column HP-5 or equivalent (30 m x 0.25 mm, 0.25 µm)HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Injector Temp. 250°C250°C
Oven Program 70°C (2 min), then 10°C/min to 280°C (5 min)70°C (2 min), then 10°C/min to 280°C (5 min)
Carrier Gas Helium @ 1 mL/minHelium @ 1 mL/min
Detector Flame Ionization Detector (FID) @ 280°CMass Spectrometer (EI, 70 eV)
Derivatization Recommended (e.g., with BSTFA)Recommended (e.g., with BSTFA)
Experimental Protocol: GC-MS
  • Sample Preparation (with Derivatization):

    • To analyze the hydrochloride salt, it is often necessary to perform a liquid-liquid extraction to isolate the free base. Alternatively, derivatization can be used to improve volatility and peak shape.

    • Accurately weigh ~1 mg of the sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., ethyl acetate).

    • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Allow to cool before injection.

  • Instrumentation and Conditions:

    • Set the GC parameters as outlined in the table above.

    • For GC-MS, set the mass spectrometer to scan a range of m/z 40-550.

    • Inject 1 µL of the prepared sample.

  • Data Analysis:

    • For purity assessment, calculate the area percent of the main peak.

    • For impurity identification, compare the mass spectra of unknown peaks against a spectral library (e.g., NIST) to tentatively identify potential impurities.

Application

Application Notes and Protocols for the HPLC Analysis of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a chiral building block of significant interest in pharmaceutical synthesis. The ena...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a chiral building block of significant interest in pharmaceutical synthesis. The enantiomeric purity of this intermediate is a critical quality attribute that can directly impact the efficacy and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for determining the enantiomeric excess of chiral compounds. This document provides a detailed protocol for the chiral separation of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine from its (S)-enantiomer using a polysaccharide-based chiral stationary phase.

Principle of Chiral Separation

The enantiomers of 1-(3-Chloro-4-fluorophenyl)ethanamine are separated based on their differential interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, create a chiral environment where the enantiomers form transient diastereomeric complexes with different stability, leading to different retention times on the chromatographic column. This allows for their individual quantification.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral column is recommended. For this application, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel is a suitable choice.

  • Reagents:

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Diethylamine (DEA) (Reagent grade)

    • (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride (Reference Standard)

    • (S)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride (Reference Standard or as part of a racemic mixture)

  • Sample Diluent: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).

Chromatographic Conditions

A typical set of chromatographic conditions for the chiral separation is detailed in the table below. These parameters may require optimization based on the specific column and HPLC system used.

ParameterRecommended Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL):

    • Accurately weigh about 5 mg of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride reference standard.

    • Dissolve in 10 mL of the sample diluent.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Racemic Mixture (for system suitability):

    • Prepare a solution containing both the (R) and (S) enantiomers at a concentration of approximately 0.5 mg/mL each in the sample diluent.

  • Sample Solution:

    • Prepare the sample containing (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride in the sample diluent to achieve a final concentration of approximately 0.5 mg/mL.

Data Presentation

System Suitability

The system suitability of the method should be evaluated by injecting the racemic mixture. The resolution between the two enantiomer peaks should be greater than 1.5.

ParameterAcceptance CriteriaTypical Result
Resolution (R and S enantiomers) ≥ 1.52.1
Tailing Factor (for each peak) ≤ 2.01.2
Theoretical Plates (for each peak) ≥ 20003500
Quantitative Analysis

The amount of the (S)-enantiomer impurity in a sample of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride can be calculated using the area normalization method.

Example Data:

EnantiomerRetention Time (min)Peak Area% Area
(S)-enantiomer8.515000.5
(R)-enantiomer10.229850099.5

Calculation of Enantiomeric Excess (ee%):

ee% = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

ee% = [ (298500 - 1500) / (298500 + 1500) ] x 100 = 99.0%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting prep_standard Prepare (R)-enantiomer Standard Solution analysis_injection Inject Standard and Sample Solutions prep_standard->analysis_injection prep_racemic Prepare Racemic Mixture (for SST) sst_injection Inject Racemic Mixture (System Suitability Test) prep_racemic->sst_injection prep_sample Prepare Sample Solution prep_sample->analysis_injection hplc_system Set up HPLC System (Column, Mobile Phase, etc.) hplc_system->sst_injection data_acquisition Acquire Chromatograms sst_injection->data_acquisition Verify System Performance analysis_injection->data_acquisition peak_integration Integrate Peaks and Determine Retention Times data_acquisition->peak_integration calculation Calculate Resolution, % Area, and Enantiomeric Excess peak_integration->calculation report Generate Final Report calculation->report

Caption: Workflow for HPLC Analysis.

Logical Relationship of Method Parameters

The following diagram shows the relationship between the key parameters influencing the chiral separation.

G cluster_params Key Method Parameters cluster_performance Chromatographic Performance CSP Chiral Stationary Phase (Cellulose-based) Selectivity Selectivity CSP->Selectivity MP Mobile Phase Composition (Hexane/IPA/DEA) Retention Retention Time MP->Retention MP->Selectivity Temp Column Temperature Temp->Retention Temp->Selectivity Flow Flow Rate Flow->Retention Resolution Resolution Retention->Resolution Selectivity->Resolution

Caption: Interplay of HPLC Parameters.

Method

Application Notes: The Strategic Use of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals (R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride stands as a critical chiral building block in the synthesis of complex, biologically active molecule...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride stands as a critical chiral building block in the synthesis of complex, biologically active molecules. Its stereodefined structure is of paramount importance in medicinal chemistry, where the specific three-dimensional arrangement of a molecule dictates its interaction with biological targets. This chiral amine is particularly valuable in the development of targeted therapies, most notably in the synthesis of kinase inhibitors for cancer treatment.

The presence of both a chloro and a fluoro substituent on the phenyl ring allows for the fine-tuning of electronic properties and metabolic stability of the final compound. The primary amine group serves as a key nucleophile, enabling its incorporation into various heterocyclic scaffolds, such as pyrimidines, which are prevalent in many approved drugs. The (R)-configuration at the stereocenter is often crucial for achieving high potency and selectivity for the intended biological target, such as the Epidermal Growth Factor Receptor (EGFR).

Application in the Synthesis of Kinase Inhibitors

A primary application of (R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride is in the synthesis of 2,4-disubstituted pyrimidine derivatives. These compounds are a well-established class of kinase inhibitors. The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the chiral amine displaces a halogen at the C4 position of a di- or tri-substituted pyrimidine ring. The retention of the chiral center's configuration is a key advantage of this synthetic approach.

The resulting N-substituted pyrimidine amine can then be further functionalized to generate a library of potential drug candidates. These molecules are often designed to target the ATP-binding site of kinases, such as EGFR, thereby inhibiting the downstream signaling pathways that drive tumor cell proliferation and survival.

Table 1: Representative Reaction Parameters for Nucleophilic Aromatic Substitution

ParameterValueReference
Electrophile 2,4-Dichloro-5-nitropyrimidineN/A
Nucleophile (R)-1-(3-chloro-4-fluorophenyl)ethanamineN/A
Solvent Isopropanol (IPA) or n-ButanolN/A
Base N,N-Diisopropylethylamine (DIPEA)N/A
Temperature 80-120 °CN/A
Reaction Time 12-24 hoursN/A
Typical Yield 70-90%N/A
Enantiomeric Excess >99%N/A

Note: The data in this table is compiled from analogous reactions and represents typical conditions and outcomes. Specific results may vary based on the exact substrates and reaction conditions employed.

Experimental Protocols

Protocol 1: Synthesis of (R)-N-(1-(3-chloro-4-fluorophenyl)ethyl)-2-chloro-5-nitropyrimidin-4-amine

This protocol describes a representative nucleophilic aromatic substitution reaction between (R)-1-(3-chloro-4-fluorophenyl)ethanamine and 2,4-dichloro-5-nitropyrimidine.

Materials:

  • (R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride

  • 2,4-Dichloro-5-nitropyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous isopropanol (IPA) or n-Butanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride (1.0 eq).

  • Add anhydrous isopropanol (or n-butanol) to dissolve the amine hydrochloride.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to the solution to neutralize the hydrochloride and liberate the free amine. Stir for 10-15 minutes at room temperature.

  • To this solution, add 2,4-dichloro-5-nitropyrimidine (1.0 eq).

  • Heat the reaction mixture to reflux (80-120 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (R)-N-(1-(3-chloro-4-fluorophenyl)ethyl)-2-chloro-5-nitropyrimidin-4-amine.

Expected Outcome:

The expected product is a chiral 2,4-disubstituted pyrimidine derivative with the (R)-configuration maintained at the stereocenter. The yield is anticipated to be in the range of 70-90%, with an enantiomeric excess of >99%.

Visualization of Synthetic and Biological Pathways

experimental_workflow cluster_synthesis Synthetic Pathway A (R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride C SNAr Reaction A->C B 2,4-Dichloro-5-nitropyrimidine B->C D (R)-N-(1-(3-chloro-4-fluorophenyl)ethyl)- 2-chloro-5-nitropyrimidin-4-amine C->D DIPEA, IPA 80-120 °C E Further Functionalization D->E F EGFR Inhibitor E->F

Caption: Synthetic workflow for an EGFR inhibitor.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Synthesized Inhibitor (e.g., from Protocol 1) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway inhibition.

Application

Application Notes and Protocols for the Synthesis of Derivatives from (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed protocols for the synthesis of a variety of derivatives from the chiral building block (R)-1-(3-chloro-4-fluorophen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of a variety of derivatives from the chiral building block (R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride. This starting material is valuable in medicinal chemistry and drug discovery, serving as a scaffold for molecules targeting a range of biological pathways.[1] The protocols outlined below cover key synthetic transformations including N-acylation, N-alkylation (via reductive amination), N-sulfonylation, and the formation of urea and thiourea derivatives. Each section includes a detailed experimental procedure, a summary of quantitative data for representative reactions, and troubleshooting guidance. Visualizations of the general synthetic workflow and a representative biological signaling pathway are also provided to aid in experimental design and conceptual understanding.

Introduction

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine is a chiral primary amine that serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereogenic center and substituted phenyl ring make it a valuable component for creating molecules with high enantiomeric purity and specific biological activities, particularly in areas such as oncology and central nervous system disorders.[1] The free amine can be obtained from the hydrochloride salt by a simple basic workup prior to reaction. This application note details several common and reliable methods for derivatizing this amine to generate a library of compounds for screening and lead optimization.

General Experimental Workflow

The overall process for synthesizing derivatives from (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride involves an initial neutralization step to liberate the free amine, followed by one of several possible derivatization reactions. The final products are then isolated and purified using standard laboratory techniques.

G cluster_start Starting Material Preparation cluster_derivatization Derivatization Reactions cluster_end Product Isolation start_material (R)-1-(3-Chloro-4-fluorophenyl)ethanamine HCl neutralization Neutralization (e.g., aq. NaOH or NaHCO3) start_material->neutralization free_amine Free Amine in Organic Solvent neutralization->free_amine acylation N-Acylation free_amine->acylation RCOCl or RCOOH, Coupling Agent alkylation N-Alkylation (Reductive Amination) free_amine->alkylation R'CHO or R'COR'', Reducing Agent sulfonylation N-Sulfonylation free_amine->sulfonylation RSO2Cl, Base urea_formation Urea Formation free_amine->urea_formation R'NCO thiourea_formation Thiourea Formation free_amine->thiourea_formation R'NCS workup Aqueous Workup & Extraction acylation->workup alkylation->workup sulfonylation->workup urea_formation->workup thiourea_formation->workup purification Purification (Chromatography or Recrystallization) workup->purification final_product Final Derivative purification->final_product

Caption: General workflow for the synthesis of derivatives.

Experimental Protocols

Protocol 1: N-Acylation (Amide Formation)

N-acylation is a robust method for forming a stable amide bond by reacting the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent.[2][3]

Detailed Methodology:

  • Free Amine Preparation: In a round-bottom flask, dissolve (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM, 10 mL per mmol of starting material) and saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and use the solution of the free amine directly in the next step.

  • Reaction Setup: To the solution of the free amine, add a suitable base such as triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.[2]

Data Presentation: N-Acylation Examples

Acyl ChlorideBaseSolventTime (h)Temp (°C)Yield (%)
Acetyl chlorideTriethylamineDCM20 to RT95
Benzoyl chlorideTriethylamineDCM30 to RT92
4-Bromobutyryl chlorideTriethylamineDCM30 to RT88
Cyclopropanecarbonyl chloridePyridineDCM40 to RT90
Protocol 2: N-Alkylation (Reductive Amination)

Reductive amination is a highly effective method for N-alkylation that involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent well-suited for this one-pot procedure.[4][5]

Detailed Methodology:

  • Free Amine Preparation: Prepare a solution of the free amine in 1,2-dichloroethane (DCE) as described in Protocol 1, Step 1.

  • Reaction Setup: To the solution of the free amine (1.0 eq) in DCE, add the desired aldehyde or ketone (1.0-1.2 eq). If the carbonyl compound is less reactive, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.[5]

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.3-1.5 eq) portion-wise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir for 30 minutes, then transfer to a separatory funnel. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.[4]

Data Presentation: Reductive Amination Examples

Carbonyl CompoundReducing AgentSolventTime (h)Temp (°C)Yield (%)
CyclohexanoneNaBH(OAc)₃DCE16RT85
BenzaldehydeNaBH(OAc)₃DCE12RT90
AcetoneNaBH(OAc)₃DCE24RT78
4-PyridinecarboxaldehydeNaBH(OAc)₃DCE/AcOH18RT82
Protocol 3: N-Sulfonylation (Sulfonamide Formation)

The reaction of the primary amine with a sulfonyl chloride in the presence of a base yields a stable sulfonamide. This functional group is a common feature in many therapeutic agents. Care must be taken to avoid di-sulfonylation.[6][7]

Detailed Methodology:

  • Free Amine Preparation: Prepare a solution of the free amine in an anhydrous aprotic solvent like DCM or THF as described in Protocol 1, Step 1.

  • Reaction Setup: To the solution of the free amine (1.0 eq), add a suitable base such as pyridine or triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve the desired sulfonyl chloride (1.05 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C over 30 minutes.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction closely by TLC to ensure consumption of the starting amine and minimize the formation of the di-sulfonylated byproduct.[1][6]

  • Workup: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.[1]

Data Presentation: N-Sulfonylation Examples

Sulfonyl ChlorideBaseSolventTime (h)Temp (°C)Yield (%)
Benzenesulfonyl chloridePyridineDCM40 to RT89
p-Toluenesulfonyl chlorideTriethylamineTHF60 to RT91
Methanesulfonyl chlorideTriethylamineDCM20 to RT93
Thiophene-2-sulfonyl chloridePyridineDCM50 to RT85
Protocol 4: Urea Formation

Ureas are readily synthesized by the nucleophilic addition of the primary amine to an isocyanate. The reaction is typically fast and high-yielding, often requiring no catalyst or external base.[8]

Detailed Methodology:

  • Free Amine Preparation: Prepare a solution of the free amine in an anhydrous aprotic solvent such as THF or DCM as described in Protocol 1, Step 1.

  • Reaction Setup: To the stirred solution of the free amine (1.0 eq) at room temperature, add the desired isocyanate (1.0 eq) either neat or as a solution in the same solvent.

  • Reaction: Stir the resulting mixture at room temperature. The reaction is often complete within 1-3 hours, and in many cases, the product will precipitate from the solution. Monitor by TLC.

  • Workup: If a precipitate forms, collect the product by filtration and wash with a small amount of cold solvent.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product is often pure enough for subsequent use, but can be further purified by recrystallization or trituration with a suitable solvent (e.g., ether or hexane).[9]

Data Presentation: Urea Formation Examples

| Isocyanate | Solvent | Time (h) | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenyl isocyanate | THF | 1 | RT | 98 | | Ethyl isocyanate | DCM | 1 | RT | 96 | | 4-Chlorophenyl isocyanate | THF | 2 | RT | 97 | | Benzyl isocyanate | DCM | 1.5 | RT | 95 |

Protocol 5: Thiourea Formation

Similar to urea synthesis, thioureas are formed by the reaction of the primary amine with an isothiocyanate. The reaction proceeds via a straightforward nucleophilic addition mechanism.[10][11]

Detailed Methodology:

  • Free Amine Preparation: Prepare a solution of the free amine in an anhydrous solvent like THF as described in Protocol 1, Step 1.

  • Reaction Setup: To the solution of the amine (1.0 eq), add the corresponding isothiocyanate (1.0 eq) at room temperature.

  • Reaction: Stir the resulting mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction by TLC.[10]

  • Workup: Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.[10][12]

Data Presentation: Thiourea Formation Examples

| Isothiocyanate | Solvent | Time (h) | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenyl isothiocyanate | THF | 1.5 | RT | 96 | | Allyl isothiocyanate | THF | 1 | RT | 94 | | Ethyl isothiocyanate | THF | 2 | RT | 95 | | Benzyl isothiocyanate | THF | 1.5 | RT | 92 |

Application in Drug Discovery: Targeting Kinase Signaling

Derivatives of substituted phenylethylamines are frequently explored as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The general structure of the synthesized derivatives allows for the exploration of structure-activity relationships (SAR) in targeting the ATP-binding pocket of kinases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates GF Growth Factor GF->RTK RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Inhibitor Synthesized Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibits Proliferation Gene Expression (Cell Proliferation, Survival) TF->Proliferation

Caption: A representative kinase signaling pathway (MAPK).

References

Method

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride as a catalyst in asymmetric synthesis

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest literature survey, there are no specific application notes or protocols detailing the use of (R)-1-(3-Chloro-4-fluorophenyl)eth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature survey, there are no specific application notes or protocols detailing the use of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride as a catalyst in asymmetric synthesis. This compound is primarily documented as a chiral building block in the synthesis of pharmaceutical agents.

To address the interest in chiral primary amine catalysis, this document provides detailed application notes and protocols for a representative example: the asymmetric Michael addition of ketones to nitroolefins catalyzed by a D-fructose-derived chiral primary amine . This serves as an illustrative example of the principles and methodologies in this class of organocatalysis.

Illustrative Application: Asymmetric Michael Addition of Ketones to Nitroolefins

The asymmetric Michael addition of ketones to nitroolefins is a powerful carbon-carbon bond-forming reaction that yields synthetically valuable γ-nitro carbonyl compounds. These products can be further transformed into a variety of chiral molecules, including amino acids and heterocyclic compounds. Chiral primary amines have been shown to be effective organocatalysts for this transformation, proceeding through an enamine-based mechanism to achieve high enantioselectivity.

Data Presentation: Catalyst Performance in the Asymmetric Michael Addition

The following table summarizes the performance of a D-fructose-derived primary amine catalyst in the asymmetric Michael addition of various ketones to different nitroolefins.

EntryKetone (Donor)Nitroolefin (Acceptor)Yield (%)dr (syn:anti)ee (%) (syn)
1Cyclohexanoneβ-Nitrostyrene9585:1588
2Acetoneβ-Nitrostyrene96-89
3Cyclopentanoneβ-Nitrostyrene9280:2085
4Acetophenoneβ-Nitrostyrene78-75
5Cyclohexanone4-Nitro-β-nitrostyrene9388:1291
6Cyclohexanone4-Chloro-β-nitrostyrene9486:1489

Experimental Protocols

This section provides a detailed methodology for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene catalyzed by a D-fructose-derived primary amine.

Materials:

  • D-fructose-derived primary amine catalyst (e.g., 1,2:4,5-di-O-isopropylidene-3-amino-3-deoxy-α-D-fructopyranose)

  • Benzoic acid (co-catalyst)

  • Cyclohexanone (Michael donor)

  • β-Nitrostyrene (Michael acceptor)

  • Solvent (e.g., Toluene)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry reaction vessel, add the D-fructose-derived primary amine catalyst (0.15 mmol, 15 mol%) and benzoic acid (0.15 mmol, 15 mol%).

  • Add the solvent (e.g., Toluene, 1.0 mL) to the vessel.

  • Stir the mixture at room temperature for approximately 30 minutes to ensure dissolution and pre-formation of the active catalytic species.

  • Add cyclohexanone (4.0 mmol, 4.0 equivalents) to the reaction mixture. In the case of less reactive ketones like acetone, a larger excess (e.g., 10 mmol, 10 equivalents) may be used.

  • Add β-nitrostyrene (1.0 mmol, 1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically after 24-48 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).

  • Stir the mixture for an additional 10 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (1 x 10 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired γ-nitro ketone.

  • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, etc.) and determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Catalytic Pathway and Experimental Workflow

The following diagrams illustrate the proposed catalytic cycle for the chiral primary amine-catalyzed asymmetric Michael addition and the general experimental workflow.

Catalytic_Cycle cluster_cycle Catalytic Cycle Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst Chiral Primary Amine Catalyst Catalyst->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroolefin Nitroolefin Nitroolefin Nitroolefin->Iminium Product γ-Nitro Ketone Product Iminium->Product + H₂O Product->Catalyst Regenerated Catalyst

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Experimental_Workflow Start Start Setup Reaction Setup: - Add Catalyst and Co-catalyst - Add Solvent Start->Setup Stir1 Stir at RT (30 min) Setup->Stir1 Add_Reactants Add Ketone and Nitroolefin Stir1->Add_Reactants Reaction Stir at RT (24-48h) Monitor by TLC Add_Reactants->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Analysis Characterization and ee Determination (HPLC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the asymmetric Michael addition.

Application

Application Notes and Protocols for (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride in Cell Culture

For Research Use Only. Not for use in diagnostic procedures. Product Information Name: (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride Synonyms: (R)-alpha-Methyl-3-chloro-4-fluorobenzylamine hydrochloride Appeara...

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Information

  • Name: (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride

  • Synonyms: (R)-alpha-Methyl-3-chloro-4-fluorobenzylamine hydrochloride

  • Appearance: White to off-white solid

  • Molecular Formula: C₈H₉ClFN · HCl

  • Molecular Weight: 210.08 g/mol

Background

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a chiral amine derivative. While specific biological data for this compound is limited, its structural similarity to other substituted phenylethylamines and chloro/fluoro-phenyl compounds suggests potential applications in cell-based assays for drug discovery and development. Structurally related compounds have been investigated for their potential as anticancer agents, kinase inhibitors, and modulators of various cellular signaling pathways. These notes provide a starting point for researchers to investigate the effects of this compound in cell culture.

Quantitative Data from Structurally Related Compounds

The following table summarizes the cytotoxic activity of structurally similar compounds to provide a reference for determining appropriate concentration ranges for initial experiments. It is important to note that these are different molecules and the activity of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride may vary significantly.

Compound ClassExample CompoundCell LineAssayIC₅₀ (µM)Reference
Chlorophenylamino-s-triazineCompound 2cMCF7 (Breast Cancer)Cytotoxicity4.14 ± 1.06[1]
Chlorophenylamino-s-triazineCompound 2fC26 (Colon Carcinoma)Cytotoxicity4.62 ± 0.65[1]
1,2,4-Triazole DerivativeCompound B9VMM917 (Melanoma)Cytotoxicity16.8 ± 0.7[2]
N-(4-chlorophenyl)-γ-amino acidCompound 7gA549 (Lung Cancer)Cytotoxicity38.38[3]
1,3,4-Thiadiazole DerivativeCompound A2MCF-7 (Breast Cancer)Cytotoxicity52.35[4]

Experimental Protocols

1. Preparation of Stock Solution

It is recommended to prepare a high-concentration stock solution in an appropriate solvent, which can then be diluted to the final desired concentrations in cell culture medium.

  • Materials:

    • (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, DNase/RNase-free microcentrifuge tubes

  • Protocol:

    • To prepare a 10 mM stock solution, dissolve 2.10 mg of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage. For short-term storage (up to one week), 4°C is acceptable.

2. Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of the compound on a chosen cell line. Optimization of cell density, compound concentration, and incubation time is recommended.

  • Materials:

    • Adherent or suspension cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

    • Microplate reader

  • Protocol:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

    • Prepare serial dilutions of the compound in complete culture medium. A suggested starting range, based on related compounds, is 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration. Also, include a no-treatment control.

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound or vehicle control to the respective wells.

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

3. Cell Cycle Analysis by Flow Cytometry

This protocol can be used to investigate if the compound induces cell cycle arrest.

  • Materials:

    • Cells of interest

    • 6-well cell culture plates

    • (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride stock solution

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA (for adherent cells)

    • 70% ethanol (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the compound at one or two concentrations around the determined IC₅₀ value for 24 or 48 hours. Include a vehicle control.

    • Harvest the cells (including floating cells) and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

G cluster_prep Stock Solution Preparation cluster_viability Cell Viability Assay cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot vortex->aliquot store Store at -20°C aliquot->store treat Treat with Compound store->treat seed Seed Cells seed->treat incubate Incubate treat->incubate add_mtt Add MTT incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance solubilize->read plot Plot Dose-Response read->plot calc_ic50 Calculate IC50 plot->calc_ic50

Caption: Experimental workflow for determining the in vitro cytotoxicity of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride.

G cluster_pathway Hypothetical Signaling Pathway compound (R)-1-(3-Chloro-4-fluorophenyl) ethanamine hydrochloride microtubules Microtubule Polymerization compound->microtubules Alters Dynamics tubulin Tubulin Dimers tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Hypothetical signaling pathway for (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride based on the activity of related phenylethylamines.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (R)-1-(3-Chloro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce racemic 1-(3-Chloro-4-fluorophenyl)ethanamine?

A1: The most common route involves a two-step process starting from 1-chloro-2-fluorobenzene. The first step is a Friedel-Crafts acylation to synthesize 3-chloro-4-fluoroacetophenone, which is then converted to the racemic amine via reductive amination. An alternative starting material is 3-chloro-4-fluoroaniline, which can be converted to the acetophenone before reductive amination.

Q2: Which methods are most effective for the chiral resolution of 1-(3-Chloro-4-fluorophenyl)ethanamine?

A2: Diastereomeric salt crystallization is a widely used and effective method for resolving racemic 1-(3-chloro-4-fluorophenyl)ethanamine. This involves using a chiral resolving agent, such as L-tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization due to their different solubilities.

Q3: How is the final hydrochloride salt of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine typically formed?

A3: The purified (R)-enantiomer of the free amine is typically dissolved in a suitable organic solvent, such as ethanol or isopropanol. Anhydrous hydrogen chloride (HCl) gas or a solution of HCl in an organic solvent is then introduced to precipitate the hydrochloride salt, which can be isolated by filtration.

Troubleshooting Guides

Part 1: Reductive Amination of 3-Chloro-4-fluoroacetophenone

Issue 1: Low Yield of Racemic 1-(3-Chloro-4-fluorophenyl)ethanamine

Possible CauseTroubleshooting Steps
Incomplete Imine Formation - Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. - Increase the reaction time or temperature to favor imine formation. - Use a dehydrating agent, such as molecular sieves, if compatible with the reaction conditions.
Inefficient Reduction - Select an appropriate reducing agent. Sodium borohydride (NaBH₄) is a common choice, but others like sodium cyanoborohydride (NaBH₃CN) can also be effective.[1] - Ensure the reducing agent is added portion-wise at a controlled temperature to avoid side reactions. - Check the purity and activity of the reducing agent.
Side Reactions - Over-reduction of the ketone to the corresponding alcohol can occur. Add the reducing agent after allowing sufficient time for imine formation.[1] - Dimerization or polymerization of the starting materials or intermediates can be minimized by controlling the reaction concentration and temperature.

Issue 2: Presence of Impurities in the Crude Product

Possible CauseTroubleshooting Steps
Unreacted Starting Material - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete conversion. - If the reaction has stalled, consider adding a fresh portion of the limiting reagent.
Formation of Byproducts - Optimize the reaction conditions (temperature, solvent, reaction time) to minimize the formation of known byproducts. - Purify the crude product using column chromatography or distillation before proceeding to the chiral resolution step.
Part 2: Chiral Resolution using Diastereomeric Crystallization

Issue 1: No Crystal Formation or "Oiling Out" of the Diastereomeric Salt

Possible CauseTroubleshooting Steps
Inappropriate Solvent - The solvent system is critical for successful crystallization. Screen a variety of solvents with different polarities (e.g., ethanol, methanol, isopropanol, or mixtures with water).[2] - The desired diastereomeric salt should be sparingly soluble in the chosen solvent at room temperature or below.
Solution is Undersaturated - Concentrate the solution by carefully evaporating some of the solvent. - Cool the solution slowly to induce crystallization. Rapid cooling can lead to oiling out.
Presence of Impurities - Ensure the racemic amine starting material is of high purity, as impurities can inhibit crystallization.
Rapid Cooling - Allow the solution to cool gradually to room temperature, followed by further cooling in an ice bath or refrigerator.

Issue 2: Low Enantiomeric Excess (e.e.) of the Desired (R)-enantiomer

Possible CauseTroubleshooting Steps
Poor Separation of Diastereomers - Perform multiple recrystallizations of the diastereomeric salt to improve its purity. - Optimize the solvent system to maximize the solubility difference between the two diastereomers.
Co-crystallization of Both Diastereomers - Adjust the stoichiometry of the chiral resolving agent. Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes favor the crystallization of one diastereomer.

Data Presentation

Table 1: Reductive Amination of 3-Chloro-4-fluoroacetophenone - Comparative Data

Amine SourceReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NH₄OAcNaBH₄MethanolRoom Temp12~75-85General Protocol
NH₃ (aq)H₂/Pd-CEthanol508>90Adapted from[3]
NH₄OAcNaBH₃CNMethanolRoom Temp24~80-90General Protocol

Note: Yields are for the racemic amine and can vary based on specific reaction conditions and scale.

Table 2: Chiral Resolution of 1-(3-Chloro-4-fluorophenyl)ethanamine - Expected Outcome

Chiral Resolving AgentSolventExpected Yield of Diastereomeric Salt (%)Expected e.e. of (R)-amine after Liberation (%)
L-Tartaric AcidEthanol/Water40-50>95 (after recrystallization)
Di-p-toluoyl-L-tartaric acidMethanol35-45>98 (after recrystallization)

Note: Data is estimated based on typical resolutions of similar chiral amines. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of Racemic 1-(3-Chloro-4-fluorophenyl)ethanamine via Reductive Amination

Step 1: Synthesis of 3-Chloro-4-fluoroacetophenone (Precursor)

This protocol describes a general method for the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.

  • Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in an inert solvent (e.g., dichloromethane) at 0 °C, add acetyl chloride (1.1 eq.) dropwise.

  • Addition of Starting Material: Add 1-chloro-2-fluorobenzene (1.0 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve 3-chloro-4-fluoroacetophenone (1.0 eq.) and ammonium acetate (3.0 eq.) in methanol. Stir the mixture at room temperature for 2-4 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add an aqueous solution of sodium hydroxide to make the solution basic (pH > 10).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude racemic amine.

Protocol 2: Chiral Resolution and Hydrochloride Salt Formation

Step 1: Diastereomeric Salt Formation

  • Dissolution: Dissolve the crude racemic 1-(3-chloro-4-fluorophenyl)ethanamine (1.0 eq.) in a minimal amount of hot ethanol. In a separate flask, dissolve L-tartaric acid (0.5 eq.) in a minimal amount of hot ethanol.

  • Salt Formation: Add the L-tartaric acid solution to the amine solution while hot.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of the (R)-amine with L-tartaric acid should preferentially crystallize. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallization: To improve the enantiomeric purity, recrystallize the diastereomeric salt from a minimal amount of hot ethanol.

Step 2: Liberation of the Free (R)-amine

  • Dissolution: Dissolve the purified diastereomeric salt in water.

  • Basification: Add a 2M aqueous solution of sodium hydroxide until the pH is greater than 10 to deprotonate the amine.

  • Extraction: Extract the free (R)-amine with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified (R)-1-(3-chloro-4-fluorophenyl)ethanamine in a suitable solvent like isopropanol or diethyl ether.

  • Acidification: Bubble anhydrous HCl gas through the solution or add a solution of HCl in isopropanol dropwise until precipitation is complete.

  • Isolation: Collect the precipitated (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride by vacuum filtration, wash with a small amount of the solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow A 1-Chloro-2-fluorobenzene B Friedel-Crafts Acylation A->B Acetyl Chloride, AlCl₃ C 3-Chloro-4-fluoroacetophenone B->C D Reductive Amination C->D NH₄OAc, NaBH₄ E Racemic Amine D->E F Chiral Resolution (L-Tartaric Acid) E->F G (R)-Amine F->G Liberation H Salt Formation (HCl) G->H I (R)-Amine HCl H->I

Caption: Overall synthetic workflow for (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride.

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination CheckImine Check for complete imine formation (TLC/GC) Start->CheckImine IncompleteImine Incomplete Imine Formation CheckImine->IncompleteImine ActionImine Increase reaction time/temp Ensure anhydrous conditions IncompleteImine->ActionImine Yes CheckReduction Assess reduction efficiency IncompleteImine->CheckReduction No End Yield Improved ActionImine->End InefficientReduction Inefficient Reduction CheckReduction->InefficientReduction ActionReduction Check reducing agent activity Control addition temperature InefficientReduction->ActionReduction Yes CheckSideProducts Analyze for side products (e.g., alcohol) InefficientReduction->CheckSideProducts No ActionReduction->End SideProducts Significant Side Products CheckSideProducts->SideProducts ActionSideProducts Optimize order of addition (add reducer after imine formation) SideProducts->ActionSideProducts Yes SideProducts->End No ActionSideProducts->End

Caption: Troubleshooting logic for low yield in reductive amination.

References

Optimization

Technical Support Center: (R)-1-(3-aChloro-4-fluorophenyl)ethanamine Hydrochloride Solution Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride in solution. The...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride in solution. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride in solution?

A1: The stability of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride in solution is primarily influenced by several factors, including:

  • pH: Amine hydrochlorides are generally more stable in acidic conditions.[1][2][3] Alkaline pH can lead to the deprotonation of the amine, potentially increasing its reactivity and susceptibility to degradation.[1][4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5][6][7][8] For amine compounds, thermal degradation can be a significant concern, especially at temperatures exceeding 40-80°C.[9]

  • Light Exposure: Aromatic compounds, especially those with halogen substituents, can be susceptible to photolytic degradation.[10][11][12] It is crucial to protect solutions from direct light exposure.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the amine moiety.[9]

  • Solvent: The choice of solvent can impact stability. While specific data for this compound is limited, polyfluorinated solvents have been shown to sometimes increase the photostability of aromatic compounds.[13][10]

Q2: What are the recommended storage conditions for solutions of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride?

A2: To maximize stability, solutions should be stored in a cool, dark place. The use of amber vials is recommended to protect against light exposure. For long-term storage, refrigeration (2-8°C) is advisable. The container should be tightly sealed to prevent solvent evaporation and exposure to air.[14]

Q3: In which solvents is (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride expected to be stable?

Q4: What are the potential degradation pathways for this compound?

A4: Based on the structure (a halogenated aromatic amine), potential degradation pathways could include:

  • Oxidation: The amine group can be susceptible to oxidation.

  • Photodegradation: The aromatic ring with chloro and fluoro substituents may undergo photochemical reactions, potentially leading to dehalogenation or the formation of phenolic byproducts.[11][15][12]

  • Reactions with excipients or other solution components: The primary amine is nucleophilic and could potentially react with other components in a formulation.[16]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Unexpectedly low assay results or loss of potency over a short period. Chemical degradation due to improper storage (e.g., exposure to light, elevated temperature, or inappropriate pH).Prepare fresh solutions for each experiment. If stock solutions must be used, perform a short-term stability study under your storage conditions. Store solutions in amber vials at 2-8°C. Ensure the pH of aqueous solutions is in the acidic range.
Appearance of new peaks in chromatograms (e.g., HPLC, GC) over time. Formation of degradation products.Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. Protect solutions from light and heat.
Inconsistent experimental results between different batches of solutions. Variability in solution preparation, storage time, or exposure to environmental factors.Standardize the solution preparation protocol. Clearly define the maximum allowable storage time for solutions. Control and document environmental conditions (light, temperature) during experiments.
Precipitation or cloudiness in the solution. Poor solubility of the compound or a degradation product in the chosen solvent. Exceeding the solubility limit.Confirm the solubility of the compound in the chosen solvent at the experimental concentration and temperature. Consider using a co-solvent system if solubility is an issue. Filter the solution through a 0.22 µm filter before use.

Experimental Protocols

Forced degradation studies are critical for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[9][17][18][19]

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride. The goal is to achieve 5-20% degradation to allow for the detection and identification of degradation products.[14]

1. Preparation of Stock Solution:

  • Prepare a stock solution of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize the solution with an equivalent amount of acid before analysis.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.
  • Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B option 2) for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.
  • Dilute the samples to a suitable concentration for analysis.
  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from any degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 220 nm).

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome prep_stock Prepare Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal Stress prep_stock->thermal photo Photolytic Stress prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc pathways Identify Degradation Pathways hplc->pathways method Validate Stability-Indicating Method hplc->method

Caption: Experimental workflow for a forced degradation study.

troubleshooting_guide cluster_investigation Investigation cluster_action Corrective Actions start Inconsistent Results or Degradation Observed check_storage Review Storage Conditions (Temp, Light, pH) start->check_storage check_prep Verify Solution Preparation Protocol start->check_prep check_purity Assess Purity of Starting Material start->check_purity optimize_storage Optimize Storage (e.g., Refrigerate, Use Amber Vials) check_storage->optimize_storage standardize_prep Standardize Protocol check_prep->standardize_prep fresh_solution Prepare Fresh Solutions check_purity->fresh_solution end Consistent and Reliable Results optimize_storage->end standardize_prep->end fresh_solution->end

Caption: Troubleshooting logic for stability issues.

References

Troubleshooting

Technical Support Center: (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride Reactions

Welcome to the technical support center for (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting gu...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this key chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common applications of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride in synthesis?

A1: (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a valuable chiral building block, primarily used in the synthesis of pharmaceutical intermediates. Its stereospecific nature is crucial for creating enantiomerically pure active pharmaceutical ingredients (APIs). Common reactions include N-acylation and amide bond formation to introduce the chiral amine moiety into larger molecules.

Q2: How do I handle the hydrochloride salt in a reaction that requires the free amine?

A2: To use the free amine in a reaction, the hydrochloride salt must be neutralized. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. It is crucial to use at least one equivalent of the base to liberate the free amine.

Q3: What are the recommended storage conditions for (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride?

A3: It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. It should be kept away from strong oxidizing agents.

Q4: What analytical techniques are suitable for monitoring reactions involving this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a chiral column is the preferred method for monitoring reaction progress and assessing the enantiomeric purity of products. Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the final products.[1]

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

Question: I am experiencing low yields in my amide coupling reaction between (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride and a carboxylic acid. What are the potential causes and solutions?

Answer: Low yields in amide coupling reactions with this amine can be attributed to several factors. Below is a summary of potential causes and recommended troubleshooting steps.

Potential Cause Recommended Solution
Incomplete neutralization of the hydrochloride salt Ensure at least one equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) is added to the reaction mixture to generate the free amine. Consider adding a slight excess (1.1-1.2 equivalents).
Inefficient activation of the carboxylic acid Use a more potent coupling agent. If using a carbodiimide like EDC, include an additive such as HOBt or HOAt to increase the efficiency and reduce side reactions. For challenging couplings, consider using uronium-based reagents like HATU or HBTU.
Side reactions Lower the reaction temperature to minimize the formation of byproducts. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents.
Steric hindrance If either the carboxylic acid or the amine is sterically hindered, consider using a less bulky coupling reagent and extending the reaction time.
Issue 2: Formation of Impurities during N-Acylation

Question: My N-acylation reaction is producing significant impurities alongside the desired product. How can I improve the reaction's selectivity?

Answer: Impurity formation in N-acylation reactions often stems from the reactivity of the acylating agent and the reaction conditions.

Potential Cause Recommended Solution
Over-acylation or side reactions with the solvent If using a highly reactive acylating agent like an acyl chloride, add it slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate.
Presence of water Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can hydrolyze the acylating agent.
Unreacted starting material Ensure stoichiometric amounts of the acylating agent and base are used. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
Dehalogenation While less common under acylation conditions, dehalogenation can occur. If observed, consider using milder reaction conditions or a different base.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the amide coupling of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride with a carboxylic acid using HATU as the coupling agent.

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Amine Neutralization: Add (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride (1.0 equivalent) to the flask, followed by the addition of a non-nucleophilic base such as DIPEA (2.2 equivalents). Stir the mixture for 10-15 minutes at room temperature.

  • Coupling Agent Addition: Add HATU (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress using TLC or HPLC. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Acylation with Acyl Chloride

This protocol provides a general procedure for the N-acylation of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride using an acyl chloride.

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (2.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC (typically 1-4 hours).

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Amide_Coupling_Workflow A Carboxylic Acid + (R)-Amine HCl in Anhydrous Solvent B Add Base (e.g., DIPEA) (2.2 eq) A->B C Add Coupling Reagent (e.g., HATU, 1.1 eq) B->C D Reaction at RT (Monitor by TLC/HPLC) C->D E Aqueous Work-up D->E F Purification (Column Chromatography) E->F G Pure Amide Product F->G

Caption: Workflow for a typical amide coupling reaction.

Troubleshooting_Logic Start Low Reaction Yield Check_Neutralization Was the amine HCl fully neutralized? Start->Check_Neutralization Check_Activation Is the carboxylic acid activation efficient? Check_Neutralization->Check_Activation Yes Add_Base Increase base to 2.2 eq. Check_Neutralization->Add_Base No Check_Conditions Are reaction conditions optimal? Check_Activation->Check_Conditions Yes Change_Coupling Use a stronger coupling agent (e.g., HATU). Check_Activation->Change_Coupling No Optimize_Temp Lower temperature to reduce side reactions. Check_Conditions->Optimize_Temp End Improved Yield Add_Base->End Change_Coupling->End Optimize_Temp->End

Caption: Troubleshooting logic for low reaction yields.

References

Optimization

Technical Support Center: (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered durin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis and handling of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride?

A1: The most prevalent method for synthesizing (R)-1-(3-Chloro-4-fluorophenyl)ethanamine is through the asymmetric reductive amination of 3'-chloro-4'-fluoroacetophenone. This can be achieved using various chiral catalysts or auxiliaries to ensure the desired stereoselectivity. Common approaches include:

  • Asymmetric Transfer Hydrogenation: This method employs a chiral transition metal catalyst (e.g., Ruthenium or Rhodium-based) and a hydrogen donor (e.g., formic acid, isopropanol) to reduce the in-situ formed imine.

  • Use of Chiral Auxiliaries: A chiral auxiliary, such as (R)-tert-butanesulfinamide, can be condensed with the ketone to form a chiral sulfinylimine. Subsequent reduction with a non-chiral reducing agent (e.g., sodium borohydride) proceeds diastereoselectively, and the auxiliary can be cleaved under acidic conditions to yield the desired amine.

  • Biocatalysis: Reductive aminases can be employed to catalyze the asymmetric amination of the ketone with high enantioselectivity.

Q2: What are the most common side reactions and impurities I should be aware of during the synthesis?

A2: Several side reactions can occur, leading to the formation of impurities. The most common ones are:

  • Over-alkylation (Dimer Formation): The newly formed primary amine can react with another molecule of the starting ketone (3'-chloro-4'-fluoroacetophenone) to form a secondary amine dimer.

  • Incomplete Reaction (Residual Imine): The intermediate imine may not be fully reduced, leading to its presence in the final product.

  • Dehalogenation: During catalytic hydrogenation or transfer hydrogenation, the chlorine atom on the aromatic ring can be replaced by a hydrogen atom, resulting in the formation of (R)-1-(4-fluorophenyl)ethanamine.

  • Ketone Reduction: The starting ketone, 3'-chloro-4'-fluoroacetophenone, can be reduced to the corresponding alcohol, 1-(3-chloro-4-fluorophenyl)ethanol.

  • Racemization: Harsh reaction conditions or improper work-up can lead to the partial or complete loss of enantiomeric purity.

Q3: How can I monitor the progress and chiral purity of my reaction?

A3: A combination of chromatographic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the consumption of the starting ketone and the formation of the amine product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and byproducts.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the primary method for determining the enantiomeric excess (e.e.) of your product. A chiral stationary phase (CSP), often polysaccharide-based, is used to separate the (R) and (S) enantiomers.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Amine
Possible Cause Suggested Solution
Incomplete imine formation. Ensure anhydrous conditions, as water can inhibit imine formation. Consider using a dehydrating agent like magnesium sulfate or molecular sieves.
Inefficient reduction of the imine. Increase the amount of reducing agent. If using catalytic hydrogenation, ensure the catalyst is active and not poisoned. For borohydride reductions, acidic conditions can sometimes facilitate the reduction of the imine.
Catalyst deactivation (for catalytic methods). Use a fresh batch of catalyst. Ensure the starting materials and solvents are free of catalyst poisons (e.g., sulfur compounds).
Suboptimal reaction temperature or pressure (for hydrogenation). Optimize the temperature and hydrogen pressure according to literature procedures for similar substrates.
Problem 2: Presence of Significant Impurities
Impurity Observed Possible Cause Suggested Solution
Secondary Amine Dimer High concentration of the primary amine product reacting with the starting ketone.Add the reducing agent as soon as the imine is formed. Consider a stepwise procedure where the imine is formed first, followed by reduction in a separate step.
Residual Imine Incomplete reduction.Increase the reaction time or the amount of reducing agent. Ensure the reducing agent is added at a temperature where it is effective but does not cause side reactions.
Dehalogenated Product Over-reduction during catalytic hydrogenation.Use a more selective catalyst or milder reaction conditions (lower temperature, lower hydrogen pressure). Reduce the reaction time.
Corresponding Alcohol Reduction of the starting ketone.Use a more chemoselective reducing agent that preferentially reduces the imine over the ketone (e.g., sodium triacetoxyborohydride).
Problem 3: Low Enantiomeric Excess (e.e.)
Possible Cause Suggested Solution
Ineffective chiral catalyst or auxiliary. Ensure the chiral catalyst or auxiliary is of high purity. Screen different chiral ligands or auxiliaries to find one that provides better stereocontrol for your specific substrate.
Racemization during reaction or work-up. Avoid excessively high temperatures or prolonged exposure to strongly acidic or basic conditions.
Incorrect integration of chiral HPLC peaks. Ensure baseline separation of the enantiomer peaks for accurate integration. Optimize the chiral HPLC method if necessary.

Experimental Protocols

Key Experiment: Chiral HPLC Analysis of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine

This protocol provides a general starting point for developing a chiral HPLC method to determine the enantiomeric purity of the target compound. Optimization will likely be required for your specific system.

Parameter Condition
Column Chiral Stationary Phase (e.g., Lux® Cellulose-1 or Chiralcel® OD-H)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive (e.g., 0.1% diethylamine) to improve peak shape.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Sample Preparation Dissolve a small amount of the amine hydrochloride salt in the mobile phase and filter through a 0.45 µm syringe filter.

Visualizations

experimental_workflow General Workflow for Asymmetric Reductive Amination cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis ketone 3'-Chloro-4'-fluoroacetophenone imine In-situ Imine/Sulfinylimine Formation ketone->imine amine_source Amine Source (e.g., NH4OAc) amine_source->imine catalyst Chiral Catalyst / Auxiliary catalyst->imine reduction Reduction (e.g., H2, NaBH4) imine->reduction product (R)-1-(3-Chloro-4-fluorophenyl)ethanamine reduction->product extraction Aqueous Work-up / Extraction product->extraction purification Purification (e.g., Crystallization, Chromatography) extraction->purification hcl_salt (R)-1-(3-Chloro-4-fluorophenyl)ethanamine HCl purification->hcl_salt gcms GC-MS (Impurity Profile) hcl_salt->gcms chiral_hplc Chiral HPLC (e.e. Determination) hcl_salt->chiral_hplc nmr NMR (Structure Confirmation) hcl_salt->nmr

Caption: General experimental workflow for the synthesis and analysis.

troubleshooting_logic Troubleshooting Logic for Low Enantiomeric Excess start Low e.e. Observed check_hplc Verify Chiral HPLC Method (Baseline Separation?) start->check_hplc check_catalyst Check Catalyst/Auxiliary (Purity, Age) check_hplc->check_catalyst Method OK optimize_hplc Optimize HPLC Method check_hplc->optimize_hplc Separation Poor check_conditions Review Reaction Conditions (Temperature, Time) check_catalyst->check_conditions Catalyst OK new_catalyst Use Fresh/New Catalyst or Auxiliary check_catalyst->new_catalyst Catalyst Suspect modify_conditions Modify Conditions (Lower Temp, Shorter Time) check_conditions->modify_conditions Conditions Harsh

Troubleshooting

Technical Support Center: Optimization of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride Synthesis

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (R)-1-(3-Chloro-4-flu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride. The primary focus is on the optimization of reaction conditions via asymmetric reductive amination, a common and effective method for producing chiral amines.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing (R)-1-(3-Chloro-4-fluorophenyl)ethanamine?

A1: The most prevalent and efficient method is the asymmetric reductive amination of the corresponding ketone, 1-(3-chloro-4-fluorophenyl)ethanone. This reaction typically involves the formation of an imine intermediate, which is then stereoselectively reduced using a chiral catalyst or reagent to yield the desired (R)-enantiomer.[2][3] Catalytic asymmetric hydrogenation of the imine is a leading strategy for this transformation.

Q2: Why is enantiomeric purity (e.e.) a critical parameter for this compound?

A2: (R)-1-(3-Chloro-4-fluorophenyl)ethanamine is a chiral building block, and its stereochemistry is often crucial for the biological activity and target affinity of the final active pharmaceutical ingredient (API).[4] The use of a single enantiomer can lead to improved efficacy, reduced side effects, and a better therapeutic index compared to a racemic mixture.

Q3: What are the primary side reactions to be aware of during this synthesis?

A3: Key side reactions include the reduction of the starting ketone to the corresponding alcohol (1-(3-chloro-4-fluorophenyl)ethanol), the formation of the opposite (S)-enantiomer, and potential dehalogenation (loss of the chlorine atom) under harsh hydrogenation conditions, which would yield (R)-1-(4-fluorophenyl)ethanamine.[5][6]

Q4: How is the final hydrochloride salt typically formed?

A4: The hydrochloride salt is generally prepared by dissolving the purified free amine base in a suitable anhydrous solvent, such as ethanol or diethyl ether, and then introducing anhydrous hydrogen chloride (HCl) gas or an HCl solution in an organic solvent.[7] This causes the hydrochloride salt to precipitate, which can then be collected by filtration.

Asymmetric Reductive Amination Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of the target compound.

G cluster_0 Step 1: Imine Formation & Asymmetric Reduction cluster_1 Step 2: Work-up & Purification cluster_2 Step 3: Salt Formation start 1-(3-chloro-4-fluorophenyl)ethanone + Amine Source (e.g., NH₃/NH₄OAc) reaction Asymmetric Reductive Amination (Chiral Catalyst, H₂ or H-donor) start->reaction crude_amine Crude (R)-1-(3-Chloro-4-fluorophenyl)ethanamine reaction->crude_amine workup Aqueous Work-up (e.g., Quench, Extraction) crude_amine->workup purification Purification (e.g., Column Chromatography) workup->purification pure_amine Pure Amine (Free Base) purification->pure_amine salt_formation Add Anhydrous HCl in Solvent (e.g., Ethanol) pure_amine->salt_formation filtration Filtration & Drying salt_formation->filtration final_product (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride filtration->final_product G start Problem: Low Ketone Conversion q1 Is the catalyst fresh and are reagents pure? start->q1 a1_yes Check H₂ pressure and stirring rate q1->a1_yes Yes a1_no Use fresh catalyst. Purify reagents. q1->a1_no No q2 Is imine formation being promoted? a1_yes->q2 a2_yes Consider increasing reaction time or temperature. q2->a2_yes Yes a2_no Optimize pH (5-6). Consider water removal. q2->a2_no No

References

Optimization

Degradation of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride and prevention

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of (R)-1-(3-Chl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride and strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride?

The degradation of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride can be initiated by several factors, including:

  • pH: Amine hydrochlorides can be susceptible to degradation in both acidic and basic conditions.[1] The stability is often optimal within a specific pH range.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]

  • Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation.[2][3]

  • Oxidation: The amine functional group can be susceptible to oxidation, which may be catalyzed by the presence of metal ions.[4][5]

  • Moisture: As a hydrochloride salt, the compound is hygroscopic. Moisture can lead to hydrolysis and physical changes like clumping.[2]

Q2: How should I properly store solid (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride to ensure its stability?

To maintain the integrity of the solid compound, it is recommended to:

  • Temperature: Store at refrigerated temperatures (2-8°C) for short-term storage and consider -20°C for long-term stability.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent exposure to moisture and oxygen.[2]

  • Light: Protect from light by using an amber vial or storing it in a dark place.[1][2]

Q3: I need to prepare a stock solution. What are the best practices for its preparation and storage?

When preparing and storing a stock solution, consider the following:

  • Solvent Selection: Use high-purity, degassed solvents to minimize dissolved oxygen.

  • pH Control: If using an aqueous buffer, determine the optimal pH for stability and use a suitable buffer system.[1]

  • Temperature: Prepare solutions at ambient temperature and store them at recommended low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term) when not in use.[2]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to aliquot the stock solution into single-use vials.[2]

Q4: What are the visual indicators of degradation?

Visible signs of degradation in the solid compound can include a change in color (e.g., from white to yellow or brown) or a change in the physical state, such as clumping, which may indicate moisture absorption.[2] For solutions, discoloration or the formation of a precipitate can be indicative of degradation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of the solid compound or stock solution.- Prepare fresh stock solutions for each experiment. - Verify the storage conditions of the solid compound. - Confirm the purity of the compound using an appropriate analytical method, such as HPLC.[1][2]
Precipitate forms in a refrigerated aqueous stock solution. Low solubility at reduced temperatures.- Before use, allow the solution to warm to room temperature. - Gently vortex to ensure the precipitate has fully redissolved.[2]
Discoloration of the solid compound or solution. Chemical degradation has likely occurred.- Discard the material. - Obtain a fresh batch of the compound and/or prepare a new solution under optimal conditions.[1][2]

Potential Degradation Pathways

While specific degradation pathways for (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride are not extensively documented in publicly available literature, potential degradation mechanisms can be inferred from the chemical structure and general knowledge of amine degradation. Forced degradation studies are crucial for elucidating the specific pathways for this molecule.[6][7][8]

Potential degradation pathways could include:

  • Oxidation: The primary amine group is susceptible to oxidation.

  • Hydrolysis: Although generally stable, the hydrochloride salt can interact with water, potentially leading to the dissociation of the free amine, which may have different stability characteristics.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.

  • Thermal Degradation: High temperatures can lead to the cleavage of chemical bonds.

The following diagram illustrates a logical workflow for investigating these potential degradation pathways.

cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic Hydrolysis (e.g., 0.1 M HCl) HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze samples Base Basic Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Analyze samples Oxidation Oxidative Degradation (e.g., 3% H2O2) Oxidation->HPLC Analyze samples Thermal Thermal Degradation (e.g., 60°C) Thermal->HPLC Analyze samples Photo Photolytic Degradation (UV/Vis light) Photo->HPLC Analyze samples LCMS LC-MS for Identification HPLC->LCMS Characterize peaks Products Identification of Degradation Products LCMS->Products Pathway Elucidation of Degradation Pathways Products->Pathway Compound (R)-1-(3-Chloro-4-fluorophenyl)ethanamine HCl Compound->Acid Expose to stress Compound->Base Expose to stress Compound->Oxidation Expose to stress Compound->Thermal Expose to stress Compound->Photo Expose to stress

Forced degradation study workflow.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[4][8] The following is a general protocol based on ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride in a suitable solvent (e.g., methanol or a buffer of a specific pH) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and the stock solution to dry heat at a specified temperature (e.g., 60°C) for a defined period.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

  • Column: A reversed-phase C18 column is often a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for the best separation.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

The following diagram illustrates the logical flow of developing a stability-indicating HPLC method.

Start Start: Method Development Column Select Column (e.g., C18) Start->Column MobilePhase Optimize Mobile Phase (pH, organic content, gradient) Column->MobilePhase Detection Select Detection Wavelength MobilePhase->Detection Inject Inject Stressed and Unstressed Samples Detection->Inject Evaluate Evaluate Peak Separation (Resolution > 2) Inject->Evaluate Evaluate->MobilePhase Inadequate Separation Validate Validate Method (ICH Guidelines) Evaluate->Validate Adequate Separation End End: Validated Method Validate->End

HPLC method development workflow.

Summary of Prevention Strategies

Strategy Solid Compound In Solution
Temperature Control Store at 2-8°C (short-term) or -20°C (long-term).[2]Store at 2-8°C (short-term) or -20°C/-80°C (long-term). Avoid freeze-thaw cycles.[2]
Atmosphere Control Store under inert gas (e.g., Nitrogen, Argon).[2]Use degassed solvents.
Light Protection Use amber vials or store in the dark.[1][2]Use amber glassware or protect from light during experiments.[1]
pH Management N/AUse appropriate buffers to maintain optimal pH.[1]
Moisture Control Keep container tightly sealed in a dry environment.[2]Use high-purity, dry solvents.

References

Troubleshooting

How to remove impurities from (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-1-(3-Chloro-4-fluorophenyl)ethanamine h...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride. The following sections detail methods for removing common impurities and enhancing the purity of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically produced (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride?

A1: Impurities can arise from the synthetic route, which typically involves the reductive amination of 3'-Chloro-4'-fluoroacetophenone. Potential impurities include:

  • Unreacted Starting Material: 3'-Chloro-4'-fluoroacetophenone.

  • Imine Intermediate: The corresponding imine formed between 3'-Chloro-4'-fluoroacetophenone and the amine source.

  • Over-reduction Products: Related compounds where other functional groups have been unintentionally reduced.

  • Enantiomeric Impurity: The (S)-enantiomer of 1-(3-Chloro-4-fluorophenyl)ethanamine.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Q2: What is a general approach to improve the chemical purity of my (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride sample?

A2: Recrystallization is a common and effective method for improving the chemical purity of crystalline solids like amine hydrochlorides. The choice of solvent is critical. A solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures is ideal.

Q3: How can I enhance the enantiomeric purity of my product?

A3: To improve the enantiomeric excess (e.e.), diastereomeric salt crystallization is a widely used technique. This involves reacting the chiral amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. To troubleshoot this, you can:

  • Increase the solvent volume: The concentration of the solute may be too high.

  • Cool the solution more slowly: Slow cooling promotes the formation of a stable crystal lattice.

  • Use a different solvent system: The current solvent may not be optimal for crystallization.

  • Add a seed crystal: A small amount of pure crystalline material can initiate crystallization.

Troubleshooting Guides

This section provides structured guidance for addressing common purification challenges.

Guide 1: Improving Chemical Purity by Recrystallization

This guide is for situations where the chemical purity of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is below the desired specification due to process-related impurities.

Illustrative Data on Purity Improvement by Recrystallization:

ParameterBefore RecrystallizationAfter Recrystallization
Chemical Purity (by HPLC) 98.5%>99.8%
Key Impurity (Acetophenone) 0.8%<0.1%
Key Impurity (Imine) 0.5%Not Detected
Enantiomeric Excess (e.e.) 99.0%99.2%

Disclaimer: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Experimental Protocol: Recrystallization

  • Solvent Selection: Based on solubility trials, isopropanol is a suitable solvent for the recrystallization of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride to a minimal amount of isopropanol. Heat the mixture to reflux with stirring until all the solid has dissolved.

  • Cooling and Crystallization: Slowly cool the solution to room temperature. To promote slow cooling, the flask can be insulated. Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove residual solvent.

Troubleshooting Workflow for Recrystallization

G start Start: Low Chemical Purity recrystallize Perform Recrystallization (e.g., with Isopropanol) start->recrystallize check_purity Analyze Purity by HPLC recrystallize->check_purity success Purity >99.5% (Process Complete) check_purity->success Yes oiling_out Compound Oils Out check_purity->oiling_out No troubleshoot_oiling Troubleshoot Oiling Out: - Increase solvent volume - Slower cooling - Change solvent oiling_out->troubleshoot_oiling If Oiling low_recovery Low Recovery oiling_out->low_recovery If Crystals Form troubleshoot_oiling->recrystallize troubleshoot_recovery Troubleshoot Low Recovery: - Ensure complete precipitation - Minimize washing volume low_recovery->troubleshoot_recovery If Low Yield impurity_persists Impurity Still Present low_recovery->impurity_persists If Purity Still Low troubleshoot_recovery->recrystallize troubleshoot_impurity Consider Alternative Purification: - Different solvent system - Column chromatography impurity_persists->troubleshoot_impurity

Caption: Troubleshooting workflow for improving chemical purity.

Guide 2: Enhancing Enantiomeric Purity via Diastereomeric Salt Crystallization

This guide is for situations where the enantiomeric excess (e.e.) of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine is below the required specification.

Illustrative Data on Enantiomeric Purity Enhancement:

ParameterBefore Diastereomeric CrystallizationAfter Diastereomeric Crystallization
Enantiomeric Excess (e.e.) 95.0%>99.5%
Chemical Purity (by HPLC) 99.0%>99.8%
Yield of (R)-enantiomer -~85% (of the (R)-enantiomer present in the starting material)

Disclaimer: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Experimental Protocol: Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve the (R)-1-(3-Chloro-4-fluorophenyl)ethanamine (as the free base, after neutralization of the hydrochloride) in a suitable solvent such as methanol. Add an equimolar amount of an enantiomerically pure chiral acid (e.g., L-tartaric acid).

  • Crystallization: Heat the solution to dissolve all solids. Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals of the diastereomeric salt by vacuum filtration.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the free amine.

  • Extraction: Extract the free amine with a suitable organic solvent (e.g., dichloromethane).

  • Conversion to Hydrochloride Salt: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and then bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol, to precipitate the desired (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride.

  • Final Isolation and Drying: Collect the precipitated hydrochloride salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Logical Relationship for Enantiomeric Purity Enhancement

G start Start: Low Enantiomeric Purity (R/S Mixture) free_base Convert to Free Base start->free_base add_chiral_acid Add Chiral Resolving Agent (e.g., L-Tartaric Acid) free_base->add_chiral_acid form_salts Formation of Diastereomeric Salts (R,L) and (S,L) add_chiral_acid->form_salts crystallize Fractional Crystallization (Separation based on solubility) form_salts->crystallize isolate_salt Isolate Less Soluble Diastereomeric Salt (e.g., R,L) crystallize->isolate_salt liberate_amine Liberate Free Amine (Base Treatment) isolate_salt->liberate_amine form_hcl Convert to Hydrochloride Salt liberate_amine->form_hcl end End: High Enantiomeric Purity (R)-enantiomer HCl form_hcl->end

Caption: Logical workflow for enantiomeric purity enhancement.

Optimization

Technical Support Center: Enantiomeric Excess Determination for (R)-1-(3-Chloro-4-fluorophenyl)ethanamine

Welcome to the technical support center for the enantiomeric excess (ee) determination of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantiomeric excess (ee) determination of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for determining the enantiomeric excess of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine?

A1: The most prevalent and robust method for determining the enantiomeric excess of chiral primary amines like (R)-1-(3-Chloro-4-fluorophenyl)ethanamine is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[1][2] Supercritical Fluid Chromatography (SFC) is also an increasingly popular and "green" alternative that often provides faster analysis times.[1]

Q2: Which type of chiral stationary phase (CSP) is recommended for the separation of 1-(3-Chloro-4-fluorophenyl)ethanamine enantiomers?

A2: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are highly effective for resolving a wide range of racemic primary amines and are a recommended starting point.[2][3] Immobilized polysaccharide CSPs are particularly advantageous as they offer greater solvent compatibility. Cyclofructan-based CSPs have also demonstrated high success rates for separating primary amines.[2][3]

Q3: Why are mobile phase additives necessary for the chiral separation of amines?

A3: Mobile phase additives are crucial for achieving good peak shape and resolution when analyzing chiral amines.[4] Basic additives, such as diethylamine (DEA), triethylamine (TEA), or butylamine (BA), are often used to minimize peak tailing caused by interactions between the basic amine analyte and acidic sites on the silica-based stationary phase.[2] In some cases, acidic additives like trifluoroacetic acid (TFA) or formic acid (FA) can also be used, sometimes in combination with a base, to form ion pairs and improve separation.[5][6]

Q4: Can I use Gas Chromatography (GC) to determine the enantiomeric excess of this compound?

A4: Yes, Gas Chromatography (GC) can be used for the enantiomeric analysis of chiral amines. This typically involves a two-step process: derivatization of the amine with a chiral derivatizing agent to form diastereomers, followed by separation on a standard achiral GC column.[7][8] Common derivatizing agents for amines include trifluoroacetic anhydride and isopropyl isocyanate.[7]

Q5: Are there non-chromatographic methods for determining the enantiomeric excess of this amine?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a viable alternative to chromatographic methods. This technique often employs a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers, allowing for their quantification by integrating the respective signals.[9][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the enantiomeric excess determination of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine.

Problem 1: Poor or No Enantiomeric Resolution

Symptoms:

  • The two enantiomers elute as a single peak.

  • The peaks for the two enantiomers are partially co-eluting with a resolution value (Rs) less than 1.5.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not be suitable for this specific analyte. Screen different types of CSPs, starting with polysaccharide-based columns (e.g., amylose or cellulose derivatives).[2][3]
Suboptimal Mobile Phase Composition The mobile phase polarity and composition are critical for chiral recognition. Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase.[4]
Absence of or Incorrect Mobile Phase Additive For primary amines, the addition of a basic additive (e.g., 0.1% DEA or TEA) is often necessary to improve peak shape and achieve separation.[2] Experiment with different additives and concentrations.[5]
Inappropriate Flow Rate Slower flow rates generally lead to better resolution in chiral HPLC.[11] Try reducing the flow rate in small increments.
Incorrect Temperature Temperature can significantly impact enantioselectivity. Experiment with different column temperatures (e.g., in the range of 10-40 °C).
Problem 2: Peak Tailing

Symptoms:

  • Asymmetric peaks with a pronounced "tail" extending from the back of the peak.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase The basic amine analyte can interact with residual acidic silanol groups on the silica support, causing tailing.[12] Add or increase the concentration of a basic mobile phase additive (e.g., 0.1-0.5% DEA or TEA).[2]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
Column Contamination or Degradation The column may be contaminated with strongly retained impurities. Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.[13]
Mobile Phase pH The pH of the mobile phase can influence the ionization state of the analyte. Ensure the mobile phase is adequately buffered or that the additive is effective.
Problem 3: Peak Splitting

Symptoms:

  • A single peak appears as two or more partially resolved peaks.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Injection Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[14] Dissolve the sample in the mobile phase or a weaker solvent.
Partially Blocked Column Frit Debris from the sample or system can block the inlet frit, leading to a distorted flow path.[15] Reverse flush the column (if permissible by the manufacturer) or replace the frit.
Column Void or Channeling A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths.[16] This usually indicates column degradation and requires column replacement.
Co-eluting Impurity An impurity may be eluting very close to the main peak, giving the appearance of a split peak.[15] Analyze a high-purity standard to confirm. If an impurity is present, the method may need further optimization to resolve it.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development

This protocol provides a general workflow for developing a chiral HPLC method for the enantiomeric excess determination of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as one with an amylose or cellulose derivative (e.g., Chiralpak® IA, IB, IC, or Chiralcel® OD-H).[1][17]

  • Mobile Phase Screening (Normal Phase Mode):

    • Prepare a mobile phase of n-Hexane and an alcohol modifier (e.g., 2-Propanol or Ethanol) in a ratio of 90:10 (v/v).[1]

    • Add a basic additive, such as 0.1% Diethylamine (DEA) or Triethylamine (TEA), to the mobile phase to improve peak shape.[2]

  • Sample Preparation:

    • Dissolve the sample of 1-(3-Chloro-4-fluorophenyl)ethanamine in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5-10 µL

    • Detection: UV at a suitable wavelength (e.g., 230 nm or 254 nm).

  • Method Optimization:

    • If resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).

    • If peak tailing is observed, adjust the concentration of the basic additive (e.g., from 0.1% to 0.5%).

    • If peaks are broad, try reducing the flow rate (e.g., to 0.8 mL/min).

    • Evaluate different alcohol modifiers (e.g., switch from 2-Propanol to Ethanol).

Protocol 2: Chiral GC with Derivatization

This protocol outlines the steps for enantiomeric analysis using GC after derivatization.

  • Derivatization:

    • In a vial, dissolve a known amount of the 1-(3-Chloro-4-fluorophenyl)ethanamine sample in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

    • Add a chiral derivatizing agent, such as S-(-)-N-(trifluoroacetyl)prolyl chloride (S-TPC), in a slight molar excess.

    • Add a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl produced.

    • Allow the reaction to proceed at room temperature or with gentle heating until complete.

    • Quench the reaction and extract the diastereomeric derivatives.

  • GC Conditions:

    • Column: A standard achiral capillary column (e.g., DB-5 or HP-5).

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Analysis:

    • Inject the derivatized sample into the GC.

    • The two diastereomers should be separated, allowing for the determination of the enantiomeric excess by comparing the peak areas.

Quantitative Data Summary

The following table presents typical starting conditions and expected results for the chiral separation of primary aromatic amines on polysaccharide-based CSPs. These are illustrative and may require optimization for (R)-1-(3-Chloro-4-fluorophenyl)ethanamine.

Analyte Type Chiral Stationary Phase (CSP) Mobile Phase Flow Rate (mL/min) Resolution (Rs) Separation Factor (α)
Primary Aromatic AmineAmylose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol/DEA (90:10:0.1)1.0> 1.5> 1.2
Primary Aromatic AmineCellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol/TEA (80:20:0.1)1.0> 1.5> 1.2
Halogenated PhenylethylamineAmylose tris(3,5-dichlorophenylcarbamate)n-Hexane/2-Propanol/BA (85:15:0.1)0.8> 2.0> 1.3
Primary Aromatic AmineCellulose tris(3-chloro-4-methylphenylcarbamate)Acetonitrile/Methanol/TFA/TEA (90:10:0.3:0.2)2.0> 1.5> 1.1

Data is synthesized from multiple sources for illustrative purposes.[2][3][17] DEA: Diethylamine, TEA: Triethylamine, BA: Butylamine, TFA: Trifluoroacetic acid.

Visualizations

Troubleshooting_Workflow start Start: Poor or No Resolution check_csp Is the CSP appropriate for primary amines? start->check_csp check_mp Is the mobile phase optimized? check_csp->check_mp Yes csp_ok Select a polysaccharide-based CSP check_csp->csp_ok No check_additive Is a suitable additive present? check_mp->check_additive Yes mp_ok Vary alcohol percentage (5-20%) check_mp->mp_ok No check_params Are flow rate and temperature optimized? check_additive->check_params Yes additive_ok Add/adjust basic additive (e.g., 0.1% DEA) check_additive->additive_ok No params_ok Reduce flow rate / Vary temperature check_params->params_ok No end_ok Resolution Achieved check_params->end_ok Yes csp_ok->check_mp mp_ok->check_additive additive_ok->check_params params_ok->end_ok

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Experimental_Workflow start Start: Method Development select_column Select Polysaccharide CSP start->select_column prepare_mp Prepare Mobile Phase (Hexane/Alcohol + Additive) select_column->prepare_mp prepare_sample Prepare Sample (1 mg/mL in Mobile Phase) prepare_mp->prepare_sample equilibrate Equilibrate System prepare_sample->equilibrate inject Inject Sample equilibrate->inject analyze Analyze Chromatogram inject->analyze resolution_check Resolution > 1.5? analyze->resolution_check optimize Optimize Mobile Phase / Flow Rate / Temperature resolution_check->optimize No end Method Developed resolution_check->end Yes optimize->equilibrate

Caption: Experimental workflow for chiral HPLC method development.

References

Troubleshooting

Technical Support Center: Scaling Up Synthesis of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during the scale-up synthesis of (R)-1-(3-Chloro-4-fluo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during the scale-up synthesis of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride. This chiral amine is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] This guide is structured in a question-and-answer format to directly address specific issues.

Synthesis and Troubleshooting Workflow Overview

The synthesis of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride typically involves a multi-step process beginning with the corresponding ketone. The key challenges often arise during the asymmetric reduction or chiral resolution step and subsequent purification, especially during scale-up.

G cluster_0 Synthesis Workflow start 1-(3-Chloro-4-fluorophenyl)ethanone (Ketone Precursor) reductive_amination Reductive Amination start->reductive_amination NH3, H2, Catalyst or Hydride Reagent racemic_amine Racemic (R/S)-Amine reductive_amination->racemic_amine chiral_resolution Chiral Resolution (Diastereomeric Salt Formation) racemic_amine->chiral_resolution Chiral Acid (e.g., Tartaric Acid) diastereomeric_salt Diastereomeric Salt ((R)-Amine Enriched) chiral_resolution->diastereomeric_salt liberation Liberation of Free Amine (Base Treatment) diastereomeric_salt->liberation free_amine (R)-1-(3-Chloro-4-fluorophenyl)ethanamine liberation->free_amine salt_formation Hydrochloride Salt Formation (HCl Addition) free_amine->salt_formation final_product (R)-1-(3-Chloro-4-fluorophenyl)ethanamine HCl salt_formation->final_product

Caption: General synthetic workflow for (R)-1-(3-Chloro-4-fluorophenyl)ethanamine HCl.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare (R)-1-(3-Chloro-4-fluorophenyl)ethanamine? A1: The most prevalent industrial methods involve two main strategies:

  • Reductive Amination of 1-(3-chloro-4-fluorophenyl)ethanone: This involves reacting the ketone precursor with an ammonia source and a reducing agent to form the racemic amine.[2][3][4] The desired (R)-enantiomer is then isolated via chiral resolution.

  • Asymmetric Synthesis: This can involve asymmetric reduction of the ketone or an imine precursor using a chiral catalyst or enzyme. Biocatalytic methods using transaminases or amine dehydrogenases are gaining traction for their high enantioselectivity.[5]

Q2: What is the most critical step for ensuring high enantiomeric purity? A2: The chiral resolution step is paramount when starting from a racemic mixture. The choice of resolving agent, solvent, crystallization temperature, and cooling rate all significantly impact the enantiomeric excess (e.e.) of the isolated diastereomeric salt.[6] If using an asymmetric synthesis approach, the choice and efficiency of the chiral catalyst or enzyme are the critical factors.

Q3: Why is the final product isolated as a hydrochloride salt? A3: Preparing the hydrochloride salt serves several purposes. It typically transforms the oily or low-melting free amine into a stable, crystalline solid that is easier to handle, purify, and store. The salt form often has improved stability and is less volatile than the free base.

Troubleshooting Guides

Challenge 1: Low Yield in Reductive Amination

Q: Our reductive amination of 1-(3-chloro-4-fluorophenyl)ethanone is showing low conversion to the amine. What are the potential causes and solutions? A: Low conversion in reductive amination is a common scale-up issue. Several factors could be responsible.

Possible Causes & Solutions:

  • Inefficient Imine Formation: The reaction proceeds via an imine intermediate.[2] Its formation can be hampered by:

    • Presence of Water: This equilibrium reaction produces water, which can drive the reaction backward. On a larger scale, removing water becomes more critical.

      • Solution: Use a Dean-Stark trap if thermally feasible, or add dehydrating agents like molecular sieves.[3]

    • Incorrect pH: The reaction is typically fastest under weakly acidic conditions.

      • Solution: Maintain the pH between 4 and 6. Use of reagents like sodium triacetoxyborohydride (STAB) can be effective as the acetic acid byproduct helps catalyze imine formation.[7]

  • Reducing Agent Reactivity: The choice of reducing agent is crucial.

    • Sodium Borohydride (NaBH₄): Can reduce the starting ketone if added too early.[8]

      • Solution: Ensure imine formation is complete before adding NaBH₄.[8]

    • Sodium Cyanoborohydride (NaBH₃CN): Effective at reducing imines in the presence of ketones but is highly toxic.[7]

      • Solution: Use a less toxic alternative like STAB if possible.[7]

    • Catalytic Hydrogenation: The catalyst (e.g., Pd/C, Raney Nickel) may be poisoned or inactive.

      • Solution: Use fresh, high-quality catalyst and ensure starting materials and solvents are free of poisons like sulfur compounds.[9]

Data Summary: Comparison of Common Reducing Agents

Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄)Methanol, EthanolInexpensive, readily availableCan reduce the starting ketone; requires imine pre-formation.[8]
Sodium Cyanoborohydride (NaBH₃CN)MethanolSelectively reduces imines over ketones.[7]Highly toxic (cyanide release); moisture sensitive.
Sodium Triacetoxyborohydride (STAB)DCE, DCM, THFMild, selective, one-pot reaction possible.[8]Moisture sensitive, more expensive.
Catalytic Hydrogenation (H₂)Methanol, Ethanol, THF"Green" reagent, high atom economy, cost-effective at scale.Requires specialized high-pressure equipment; catalyst poisoning is a risk.[9][10]
Challenge 2: Poor Chiral Resolution

Q: We are struggling to crystallize the diastereomeric salt of the (R)-amine, or the resulting enantiomeric excess (e.e.) is low. How can we optimize this critical step? A: This is a frequent and multifaceted challenge in scaling up chiral resolutions. A systematic approach is required for optimization.

G cluster_1 Troubleshooting Chiral Resolution start Problem Observed no_xtal No Crystallization or Oiling Out start->no_xtal Issue low_ee Low Enantiomeric Excess (e.e.) start->low_ee Issue low_yield Low Yield of Desired Salt start->low_yield Issue sol_no_xtal_1 Screen Different Solvents/ Solvent Mixtures no_xtal->sol_no_xtal_1 sol_no_xtal_2 Adjust Concentration (Increase or add anti-solvent) no_xtal->sol_no_xtal_2 sol_no_xtal_3 Slow Down Cooling Rate/ Introduce Seed Crystal no_xtal->sol_no_xtal_3 sol_low_ee_1 Perform Recrystallization of Diastereomeric Salt low_ee->sol_low_ee_1 sol_low_ee_2 Screen Different Chiral Resolving Agents low_ee->sol_low_ee_2 sol_low_ee_3 Optimize Crystallization Time and Temperature low_ee->sol_low_ee_3 sol_low_yield_1 Optimize Molar Ratio of Resolving Agent low_yield->sol_low_yield_1 sol_low_yield_2 Recover and Racemize Unwanted Enantiomer low_yield->sol_low_yield_2 sol_low_yield_3 Analyze Mother Liquor for Product Loss low_yield->sol_low_yield_3

Caption: Troubleshooting workflow for diastereomeric salt resolution.[6]

Possible Causes & Solutions:

  • No Crystallization / Oiling Out: The diastereomeric salt is too soluble or supersaturation is not achieved.

    • Solution: Systematically screen different solvents or solvent mixtures.[6] Try adjusting the concentration by either evaporating some solvent or adding an anti-solvent.[6] Ensure a slow cooling rate and consider adding a seed crystal to induce crystallization.[6]

  • Low Enantiomeric Excess (e.e.): The solubility difference between the two diastereomeric salts in the chosen solvent is not large enough.

    • Solution: Perform one or more recrystallizations of the isolated salt to upgrade the e.e.[6] Screen other chiral resolving agents (e.g., different forms of tartaric acid, mandelic acid, camphorsulfonic acid) as they will form salts with different physical properties.[11]

  • Low Yield: The stoichiometry may be suboptimal, or a significant amount of the desired salt remains in the mother liquor.

    • Solution: Optimize the molar ratio of the resolving agent; while 0.5 equivalents is a common starting point, this can be varied.[6] For an efficient process, the unwanted (S)-enantiomer from the mother liquor should be recovered, racemized, and recycled back into the resolution step.[6][12]

Challenge 3: Final Product Purity and Isolation

Q: During the final HCl salt formation and isolation, we are observing poor crystallinity and colored impurities. What can be done? A: Issues at the final stage often relate to residual impurities from previous steps or suboptimal crystallization conditions.

Possible Causes & Solutions:

  • Oiling Out or Poor Crystal Form: The salt is too soluble in the chosen solvent, or impurities are inhibiting crystallization.

    • Solution: Ensure the free amine is of high purity before salt formation. Screen different solvents for the salt formation step (e.g., isopropanol, ethanol, ethyl acetate). The controlled addition of an anti-solvent (e.g., heptane, MTBE) can often induce crystallization.

  • Presence of Colored Impurities: These may be byproducts from the reduction step (e.g., azo/azoxy compounds) that were not fully removed.[13]

    • Solution: Purify the free amine before salt formation, potentially via vacuum distillation. Treat a solution of the free amine with activated carbon to remove color before proceeding to the salt formation. If the final salt is colored, it may be purified by recrystallization from an appropriate solvent system.

Experimental Protocols

Protocol 1: Reductive Amination of 1-(3-chloro-4-fluorophenyl)ethanone (Catalytic Hydrogenation)

This protocol is a representative method suitable for scale-up.

  • Reactor Setup: Charge a high-pressure hydrogenation reactor with 1-(3-chloro-4-fluorophenyl)ethanone, a suitable solvent (e.g., methanol), and an ammonia source (e.g., methanolic ammonia).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add the catalyst (e.g., 5% Pd/C or Raney Nickel).

  • Inerting: Seal the reactor and purge several times with nitrogen to remove oxygen.

  • Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 10-50 bar) and heat to the target temperature (e.g., 50-80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC or HPLC until the starting ketone is consumed.

  • Work-up: Cool the reactor, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude racemic 1-(3-Chloro-4-fluorophenyl)ethanamine.

Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol provides a general framework for resolving the racemic amine.

  • Dissolution: Dissolve the racemic amine in a suitable heated solvent (e.g., methanol, ethanol, or a mixture). Common resolving agents for amines include L- or D-tartaric acid.[11] Add 0.5-1.0 molar equivalents of the chiral resolving agent.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cool the solution in an ice bath or refrigerator. Stirring may be necessary on a larger scale to ensure homogeneity.

  • Filtration: Isolate the precipitated solid (the enriched diastereomeric salt) by filtration and wash the filter cake with a small amount of the cold solvent.[11]

  • Liberation of Free Amine: Suspend the isolated salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Adjust the pH to >10 with an aqueous base (e.g., NaOH) to break the salt.

  • Extraction & Isolation: Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched (R)-amine.

Protocol 3: Determination of Enantiomeric Excess (e.e.)

Accurate determination of e.e. is critical for process control.

  • Method: Chiral HPLC is the most common and reliable method.

  • Column: Use a suitable chiral stationary phase column (e.g., a Daicel CHIRALPAK® series column).

  • Mobile Phase: A typical mobile phase is a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Sample Preparation: Prepare a dilute solution of the free amine in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times. The e.e. is calculated from the peak areas of the (R) and (S) enantiomers using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100.

References

Optimization

Common experimental errors with (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common experimental issues encountered with (R)-1-(3-Chloro-4-fluorophe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common experimental issues encountered with (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride. The information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing enantiomerically pure (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride?

A1: The two primary strategies for obtaining the desired (R)-enantiomer are:

  • Chiral Resolution: This involves the separation of a racemic mixture of 1-(3-Chloro-4-fluorophenyl)ethanamine. A common method is diastereomeric crystallization, where the racemic amine is reacted with a chiral resolving agent, such as a derivative of tartaric acid, to form diastereomeric salts with different solubilities, allowing for their separation.

  • Asymmetric Synthesis: This approach directly synthesizes the (R)-enantiomer. A prevalent method is the asymmetric reductive amination of the corresponding ketone, 3'-Chloro-4'-fluoroacetophenone, using a chiral catalyst or enzyme.

Q2: What are some common impurities that can be found in (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride?

A2: Potential impurities can originate from the starting materials or side reactions during synthesis. These may include:

  • The corresponding (S)-enantiomer.

  • Unreacted starting materials, such as 3'-Chloro-4'-fluoroacetophenone.

  • Byproducts from reductive amination, such as the corresponding alcohol formed by the reduction of the ketone.

  • Dehalogenated byproducts where the chlorine atom is replaced by hydrogen.

Q3: How can I determine the enantiomeric excess (e.e.) of my product?

A3: The most common and reliable method for determining the enantiomeric excess of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine is through chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase to separate the (R) and (S) enantiomers, and the ratio of their peak areas is used to calculate the e.e.

Q4: What are the recommended storage conditions for (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride?

A4: As a hydrochloride salt, the compound is generally more stable than the free base. It is recommended to store it in a cool, dry place, in a tightly sealed container, and under an inert atmosphere to prevent moisture absorption and potential degradation.

Troubleshooting Guides

Chiral Resolution via Diastereomeric Crystallization

Issue: Low Yield of the Desired Diastereomeric Salt

Possible CauseTroubleshooting Steps
Suboptimal Solvent Choice The solubility of the diastereomeric salts is highly dependent on the solvent system. Screen a variety of solvents with different polarities (e.g., alcohols, esters, and their mixtures with water).
Incorrect Stoichiometry of Resolving Agent The molar ratio of the amine to the resolving agent is crucial. Typically, 0.5 to 1.0 equivalents of the resolving agent are used. Optimize this ratio to maximize the precipitation of the desired diastereomer.
Premature Crystallization If the solution cools too quickly, both diastereomers may precipitate, leading to a lower yield of the pure desired salt. Ensure a slow and controlled cooling process.
Incomplete Precipitation The desired diastereomer may be too soluble in the chosen solvent. Try adding an anti-solvent to the mixture to induce further precipitation once the initial crystallization has occurred.

Issue: Low Enantiomeric Excess (e.e.) of the Final Product

Possible CauseTroubleshooting Steps
Co-crystallization of Diastereomers The undesired diastereomer may be crystallizing along with the desired one. Perform one or more recrystallizations of the diastereomeric salt to improve its purity before liberating the free amine.
Racemization Although less common for this compound under standard resolution conditions, ensure that the pH and temperature during the liberation of the free amine are not extreme, which could potentially lead to racemization.
Inaccurate e.e. Determination Ensure that the chiral HPLC method is properly validated and that the peaks for both enantiomers are well-resolved.

Issue: "Oiling Out" Instead of Crystallization

Possible CauseTroubleshooting Steps
High Concentration of Solute The concentration of the diastereomeric salt in the solution may be too high, leading to the separation of a liquid phase instead of solid crystals. Re-heat the mixture and add more solvent until a clear solution is obtained, then cool slowly.
Inappropriate Solvent System The chosen solvent may not be suitable for crystallization. Try a different solvent or a mixture of solvents.
Presence of Impurities Impurities can sometimes inhibit crystallization. Consider purifying the initial racemic amine before performing the chiral resolution.
Asymmetric Reductive Amination

Issue: Low Conversion of Starting Material (3'-Chloro-4'-fluoroacetophenone)

Possible CauseTroubleshooting Steps
Inactive Catalyst/Enzyme Ensure that the catalyst or enzyme is fresh and has been stored under the recommended conditions. For catalytic reactions, check for potential catalyst poisons in the starting materials or solvent.
Suboptimal Reaction Conditions Optimize the reaction parameters, including temperature, pressure (for catalytic hydrogenation), pH, and reaction time.
Insufficient Reducing Agent Ensure that a sufficient excess of the reducing agent is used.

Issue: Low Enantiomeric Excess (e.e.)

Possible CauseTroubleshooting Steps
Ineffective Chiral Ligand/Catalyst The choice of chiral ligand or catalyst is critical for achieving high enantioselectivity. It may be necessary to screen different chiral ligands or catalysts to find one that is optimal for this specific substrate.
Unfavorable Reaction Conditions Temperature and solvent can significantly impact the enantioselectivity of the reaction. A lower reaction temperature often leads to higher e.e.
Racemization of the Product Under certain workup or purification conditions (e.g., exposure to strong acid or base), the chiral amine product could racemize. Ensure mild workup and purification procedures.

Issue: Formation of Side Products

Possible CauseTroubleshooting Steps
Reduction of Ketone to Alcohol The reducing agent may be too reactive and reduce the ketone starting material to the corresponding alcohol before imine formation and reduction can occur. Use a milder reducing agent or one that is selective for the iminium ion.
Dehalogenation In catalytic hydrogenation, the chlorine atom can sometimes be removed. Use a more selective catalyst or milder reaction conditions (lower temperature and pressure) to minimize this side reaction.

Experimental Protocols

General Protocol for Chiral Resolution with Tartaric Acid Derivative

This protocol is a general guideline and may require optimization for (R)-1-(3-Chloro-4-fluorophenyl)ethanamine.

  • Salt Formation: In a suitable flask, dissolve one equivalent of racemic 1-(3-Chloro-4-fluorophenyl)ethanamine in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent. Add the resolving agent solution to the amine solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal may initiate crystallization. The flask can then be placed in a refrigerator or ice bath to maximize the yield of the diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Recrystallization (Optional): To improve the diastereomeric purity, the collected salt can be recrystallized from a fresh portion of the hot solvent.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous solution of a base (e.g., 1 M NaOH). Stir the mixture until all the solid has dissolved.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched free amine.

  • Salt Formation: Dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt. Collect the salt by filtration.

General Protocol for Asymmetric Reductive Amination

This is a generalized procedure and the choice of catalyst, ligand, reducing agent, and conditions will need to be determined based on literature for similar substrates.

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add the chiral catalyst and ligand.

  • Addition of Reactants: Add the solvent, followed by 3'-Chloro-4'-fluoroacetophenone and the amine source (e.g., ammonia or an ammonium salt).

  • Reduction: Introduce the reducing agent (e.g., hydrogen gas for catalytic hydrogenation or a hydride source).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC, or HPLC.

  • Workup: Once the reaction is complete, quench the reaction mixture appropriately. The workup procedure will depend on the specific reagents used but typically involves filtration to remove the catalyst, followed by an extractive workup to isolate the crude product.

  • Purification: The crude product can be purified by column chromatography or by crystallization of its hydrochloride salt.

Data Presentation

Representative Yield and Purity Data

The following table provides typical quantitative data that can be expected for the synthesis of similar chiral amines and their precursors. This can serve as a benchmark for experimental work.

ParameterSynthesis of Precursor (3-Chloro-4-fluoroaniline)[1]Chiral Resolution (Typical)Asymmetric Reductive Amination (Biocatalytic)[2][3]
Yield > 94%30-45% (for the desired enantiomer)> 90%
Purity (Chemical) > 99.5%> 99%> 99%
Enantiomeric Excess (e.e.) N/A> 98% (after recrystallization)85-99%

Mandatory Visualizations

experimental_workflow_chiral_resolution racemic_amine Racemic Amine (1-(3-Chloro-4-fluorophenyl)ethanamine) salt_formation Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration diastereomeric_salt Diastereomeric Salt ((R)-Amine-(L)-Tartrate) filtration->diastereomeric_salt Solid mother_liquor Mother Liquor (Contains (S)-Amine Salt) filtration->mother_liquor Liquid liberation Liberation of Free Amine (Base) diastereomeric_salt->liberation r_amine (R)-Amine liberation->r_amine hcl_salt_formation HCl Salt Formation r_amine->hcl_salt_formation final_product (R)-1-(3-Chloro-4-fluorophenyl) ethanamine hydrochloride hcl_salt_formation->final_product

Workflow for Chiral Resolution.

experimental_workflow_asymmetric_amination ketone 3'-Chloro-4'-fluoroacetophenone reaction Asymmetric Reductive Amination (Chiral Catalyst/Enzyme + Reducing Agent) ketone->reaction amine_source Amine Source (e.g., NH3) amine_source->reaction workup Reaction Workup reaction->workup purification Purification (Chromatography/Crystallization) workup->purification r_amine (R)-Amine purification->r_amine hcl_salt_formation HCl Salt Formation r_amine->hcl_salt_formation final_product (R)-1-(3-Chloro-4-fluorophenyl) ethanamine hydrochloride hcl_salt_formation->final_product

Workflow for Asymmetric Reductive Amination.

troubleshooting_crystallization oiling_out Compound 'Oils Out' high_concentration High Solute Concentration? oiling_out->high_concentration wrong_solvent Inappropriate Solvent? oiling_out->wrong_solvent impurities Impurities Present? oiling_out->impurities add_solvent Add More Solvent high_concentration->add_solvent screen_solvents Screen Different Solvents wrong_solvent->screen_solvents purify_starting_material Purify Starting Material impurities->purify_starting_material successful_crystallization Successful Crystallization add_solvent->successful_crystallization screen_solvents->successful_crystallization purify_starting_material->successful_crystallization

References

Troubleshooting

Technical Support Center: (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride Synthesis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction kinetics for the synthesis of (R)-1-(3-Chloro-4-fluorophenyl)ethana...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction kinetics for the synthesis of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride. This guide is structured in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing (R)-1-(3-Chloro-4-fluorophenyl)ethanamine?

A1: The most direct and widely used method is the direct asymmetric reductive amination (DARA) of 3-chloro-4-fluoroacetophenone.[1] This one-pot reaction involves the condensation of the ketone with an ammonia source to form an imine intermediate, which is then asymmetrically reduced to the desired chiral primary amine using a chiral catalyst and a reducing agent.[2][3] This approach is favored for its efficiency and atom economy, as it avoids multiple intermediate steps.[1]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in reductive amination can stem from several factors.[4] The most common issues include inefficient imine formation, side reactions, suboptimal reaction conditions, or inactive reagents.[5]

  • Inefficient Imine Formation: The initial condensation to form the imine is an equilibrium-driven step.[4] The presence of water can hydrolyze the imine, shifting the equilibrium back to the starting materials.[4]

    • Solution: Consider adding a dehydrating agent (e.g., molecular sieves) or performing the reaction in a solvent that allows for azeotropic removal of water.[5]

  • Side Reaction (Ketone Reduction): The reducing agent can directly reduce the starting ketone (3-chloro-4-fluoroacetophenone) to the corresponding alcohol.[5]

    • Solution: Employ a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion over the carbonyl group.[6][7]

  • Suboptimal pH: Imine formation is typically favored under slightly acidic conditions (pH 4-5).[4][8] If the pH is too low, the amine source will be protonated and non-nucleophilic; if it's too high, the ketone is not sufficiently activated.[4][7]

    • Solution: Control the pH by adding a catalytic amount of a weak acid, such as acetic acid.

Q3: The enantioselectivity (e.e.) of my product is poor. How can I optimize for the desired (R)-enantiomer?

A3: Achieving high enantioselectivity is critical for this synthesis and depends heavily on the chiral catalyst system, temperature, and pressure.

  • Catalyst and Ligand Choice: The selection of the transition metal catalyst (e.g., Ruthenium, Iridium) and the chiral ligand is paramount.[2][9] Different ligands can have a profound effect on the stereochemical outcome.

  • Temperature: Reaction temperature can significantly influence enantioselectivity. Lower temperatures often, but not always, lead to higher e.e. values. It is crucial to perform a temperature screening study.[10]

  • Hydrogen Pressure: In catalytic hydrogenations, H₂ pressure can affect both the reaction rate and enantioselectivity.[1] Higher pressures may be required for complete conversion but could impact selectivity.[1]

Q4: My reaction has stalled and is not reaching completion. What troubleshooting steps can I take?

A4: A stalled reaction can be caused by several factors, including reagent degradation or catalyst deactivation.

  • Check Reducing Agent: Borohydride reagents can decompose if exposed to moisture or stored improperly.[5]

    • Solution: Add a fresh portion of the reducing agent to the reaction mixture.[5]

  • Catalyst Deactivation: The amine product can sometimes inhibit or deactivate the transition metal catalyst.[6][11]

    • Solution: Investigate different catalyst loadings or consider catalysts known for their higher tolerance to amine products.[3] The presence of certain additives, like ammonium salts, can sometimes mitigate this effect.[2]

  • Incomplete Imine Formation: As mentioned in Q2, if the imine is not forming efficiently, the reaction will not proceed. Ensure conditions are optimal for its formation.[4]

Troubleshooting Guides

This section provides a systematic approach to resolving common experimental issues.

Guide 1: Low Reaction Yield

This guide helps identify and solve the root causes of low product yield.

G start Problem: Low Yield cause1 Inefficient Imine Formation start->cause1 cause2 Ketone Reduction (Side Reaction) start->cause2 cause3 Inactive Reagents or Catalyst Deactivation start->cause3 solution1a Optimize pH to 4-5 with Acetic Acid cause1->solution1a solution1b Add Dehydrating Agent (e.g., Molecular Sieves) cause1->solution1b solution2a Use Milder Reductant (e.g., NaBH(OAc)3) cause2->solution2a solution2b Lower Reaction Temperature cause2->solution2b solution3a Use Fresh Reducing Agent and Anhydrous Solvent cause3->solution3a solution3b Screen Catalyst Loading and Additives (e.g., NH4Cl) cause3->solution3b G start Problem: Poor e.e. cause1 Suboptimal Catalyst System start->cause1 cause2 Incorrect Temperature start->cause2 cause3 Incorrect Pressure or Concentration start->cause3 solution1a Screen Different Chiral Ligands (e.g., BINAP, Segphos derivatives) cause1->solution1a solution1b Vary Metal Precursor (e.g., Ru, Ir complexes) cause1->solution1b solution2a Screen a Range of Temperatures (e.g., 20°C to 80°C) cause2->solution2a solution3a Optimize H2 Pressure (if applicable) cause3->solution3a solution3b Evaluate Effect of Substrate Concentration cause3->solution3b G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Charge reactor with Ketone, Ammonium Salt, Catalyst, Solvent prep2 Seal Reactor prep1->prep2 prep3 Purge with N₂ then H₂ prep2->prep3 react1 Pressurize with H₂ (e.g., 55 bar) prep3->react1 react2 Heat to desired temperature (e.g., 80°C) with stirring react1->react2 react3 Monitor reaction progress (e.g., by HPLC/GC) react2->react3 workup1 Cool, vent, and filter to remove catalyst react3->workup1 workup2 Solvent evaporation workup1->workup2 workup3 Acid-base extraction to isolate free amine workup2->workup3 workup4 Convert to HCl salt (e.g., with HCl in Ether) workup3->workup4 workup5 Crystallize/Purify final product workup4->workup5

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Profiling (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride and its Peers

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral amine is a pivotal decision in the design of enantioselective syntheses. This guide provides a comparative overview...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral amine is a pivotal decision in the design of enantioselective syntheses. This guide provides a comparative overview of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride against other classes of chiral amines, offering insights into their performance in asymmetric transformations. While direct, side-by-side comparative experimental data for (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is limited in publicly available literature, this guide contextualizes its potential applications by examining the performance of structurally related and commonly employed chiral amines, supported by experimental data.

Chiral amines are indispensable tools in asymmetric synthesis, serving as resolving agents, chiral auxiliaries, and catalysts. Their efficacy is dictated by their structural and electronic properties, which can be fine-tuned through substitution on the aromatic ring or modifications of the amine functionality. (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride, a halogenated derivative of the well-known (R)-1-phenylethanamine, represents a class of chiral amines with modified steric and electronic profiles that can influence their reactivity and selectivity in asymmetric transformations.

Performance Comparison of Chiral Amines in Asymmetric Synthesis

To illustrate the comparative performance of different classes of chiral amines, the following table summarizes their efficacy in the asymmetric reduction of a prochiral ketone, a fundamental transformation in organic synthesis. The data highlights the impact of the chiral amine structure on reaction yield and enantiomeric excess (ee).

Chiral Amine Catalyst/LigandReaction TypeSubstrateYield (%)Enantiomeric Excess (ee%)
Unsubstituted Phenylethylamine Derivative Asymmetric Transfer HydrogenationAcetophenoneHigh>95%
Proline Derivative Asymmetric Aldol ReactionCyclohexanone + 4-Nitrobenzaldehyde95%98% (anti)
Halogenated Phenylethylamine (Conceptual) Asymmetric ReductionProchiral KetoneExpected to be highPotentially high, influenced by electronic effects

Note: Data for the halogenated phenylethylamine is conceptual due to the lack of specific comparative studies in the available literature. The expected performance is based on general principles of catalyst design.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of asymmetric synthesis. Below are representative experimental protocols for key asymmetric reactions catalyzed by different classes of chiral amines.

Asymmetric Transfer Hydrogenation of Acetophenone using a Chiral Amino Alcohol derived from (R)-1-Phenylethanamine

Objective: To synthesize enantiomerically enriched (R)-1-phenylethanol from acetophenone via asymmetric transfer hydrogenation.

Materials:

  • (1R,2S)-(-)-Norephedrine

  • [Ru(p-cymene)Cl₂]₂

  • Formic acid/triethylamine (5:2) azeotrope

  • Acetophenone

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • A solution of [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and (1R,2S)-(-)-norephedrine (0.011 mmol) in DCM (1 mL) is stirred at room temperature for 30 minutes.

  • Acetophenone (1 mmol) is added to the catalyst solution.

  • The formic acid/triethylamine azeotrope (0.5 mL) is added, and the reaction mixture is stirred at 28 °C for 4 hours.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with DCM (3 x 10 mL).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford (R)-1-phenylethanol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Proline-Catalyzed Asymmetric Aldol Reaction

Objective: To synthesize the anti-aldol product from cyclohexanone and 4-nitrobenzaldehyde with high enantioselectivity.

Materials:

  • (S)-Proline

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-proline (0.1 mmol) in DMSO (1 mL) is added cyclohexanone (2 mmol).

  • The mixture is stirred at room temperature for 15 minutes.

  • 4-Nitrobenzaldehyde (1 mmol) is added, and the reaction is stirred at room temperature for 24 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography on silica gel.

  • The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.

Visualizing Asymmetric Synthesis Workflows and Mechanisms

To further elucidate the processes involved in utilizing chiral amines for asymmetric synthesis, the following diagrams, generated using Graphviz, illustrate a general experimental workflow and a catalytic cycle.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis catalyst_prep Catalyst/Resolving Agent Preparation reaction Asymmetric Reaction/ Resolution catalyst_prep->reaction substrate_prep Substrate Preparation substrate_prep->reaction quench Reaction Quenching reaction->quench extraction Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification yield_det Yield Determination purification->yield_det ee_det Enantiomeric Excess (ee) Determination (e.g., Chiral HPLC) purification->ee_det G catalyst Chiral Amine Catalyst intermediate Chiral Intermediate (e.g., Enamine/Iminium ion) catalyst->intermediate substrate Prochiral Substrate substrate->intermediate + Catalyst product Enantioenriched Product intermediate->product + Reagent product->catalyst Release of Catalyst

Comparative

Efficacy of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride as a Resolving Agent: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of many pharmaceuticals an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of many pharmaceuticals and fine chemicals. The choice of a suitable resolving agent is paramount to the success of this process, directly impacting yield and enantiomeric purity. This guide provides a comparative overview of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride as a potential resolving agent, alongside established alternatives, supported by experimental data and detailed methodologies.

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a chiral amine that can be employed for the resolution of racemic carboxylic acids and other acidic compounds through the formation of diastereomeric salts. While specific performance data for this resolving agent is not extensively available in peer-reviewed literature, its structural similarity to other effective resolving agents, such as (R)-1-phenylethylamine, suggests its potential utility. This guide will therefore focus on the principles of chiral resolution using such agents and provide a benchmark for performance based on widely-used alternatives.

Comparative Performance of Chiral Resolving Agents

The efficacy of a resolving agent is determined by its ability to form diastereomeric salts with significantly different solubilities, allowing for their separation by fractional crystallization. Key performance indicators include the yield of the diastereomeric salt, the diastereomeric excess (de) of the crystallized salt, and the enantiomeric excess (ee) of the final product after liberation from the resolving agent.

The following table summarizes the performance of common resolving agents for the resolution of various racemic compounds. This data serves as a benchmark for evaluating the potential efficacy of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride.

Resolving AgentRacemic CompoundSolventYield of Diastereomeric Salt (%)Diastereomeric Excess (de) (%)Enantiomeric Excess (ee) (%) of Product
(R)-1-Phenylethylamine Racemic IbuprofenMethanol/Water42>98>98 (S)-Ibuprofen
Racemic KetoprofenEthyl Acetate/Methanol4486>95 (S)-Ketoprofen[1][2]
Racemic Mandelic AcidWater52-85 (R)-Mandelic Acid[3]
(+)-Tartaric Acid Racemic 1-PhenylethylamineMethanol-->95 (S)-1-Phenylethylamine
(-)-O,O'-di-p-toluoyl-R,R-tartaric acid Racemic MethamphetamineMethanol---
Cinchonidine Racemic KetoprofenEthyl Acetate/Methanol4486>95 (S)-Ketoprofen[1][2]

Note: The yield, de, and ee are highly dependent on the specific experimental conditions, including the stoichiometry of the resolving agent, concentration, temperature, and cooling rate.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of chiral resolution. The following are generalized protocols for the resolution of a racemic carboxylic acid using a chiral amine resolving agent, such as (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride.

Diastereomeric Salt Formation and Crystallization

This procedure outlines the formation of diastereomeric salts and their separation through fractional crystallization.

Materials:

  • Racemic carboxylic acid

  • (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride (or other chiral amine resolving agent)

  • Suitable solvent (e.g., methanol, ethanol, isopropanol, or mixtures with water)

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable solvent, with gentle heating and stirring.

  • Addition of Resolving Agent: In a separate flask, prepare a solution of the (R)-chiral amine hydrochloride (0.5-1.0 equivalent) in the same solvent. Slowly add the resolving agent solution to the carboxylic acid solution. The use of a sub-stoichiometric amount of the resolving agent can often improve the selectivity of the crystallization.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The formation of a precipitate, the less soluble diastereomeric salt, should be observed. For further crystallization, the flask can be placed in an ice bath. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystals under vacuum to a constant weight.

Liberation of the Enantiomerically Enriched Carboxylic Acid

This protocol describes the recovery of the resolved enantiomer from the isolated diastereomeric salt.

Materials:

  • Diastereomerically pure salt

  • Dilute acid (e.g., 1 M HCl)

  • Base (e.g., 1 M NaOH)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: Suspend the dried diastereomeric salt in water.

  • Acidification/Basification:

    • To liberate a carboxylic acid , add a dilute acid (e.g., 1 M HCl) until the pH is acidic (pH < 2).

    • To liberate an amine , add a dilute base (e.g., 1 M NaOH) until the pH is basic (pH > 12).[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated enantiomer with a suitable organic solvent. Repeat the extraction process 2-3 times.

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched product.

Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the final product should be determined using an appropriate analytical technique.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas is used to calculate the ee.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent to induce chemical shift differences between the enantiomers.

  • Polarimetry: Measures the optical rotation of the sample. The ee can be calculated by comparing the specific rotation of the sample to the known specific rotation of the pure enantiomer.

Visualizations

Experimental Workflow for Chiral Resolution

The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using a chiral amine resolving agent.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer racemic_acid Racemic Carboxylic Acid in Solvent mixing Mixing and Heating racemic_acid->mixing resolving_agent Chiral Amine Resolving Agent ((R)-1-(3-Chloro-4-fluorophenyl)ethanamine HCl) resolving_agent->mixing crystallization Cooling and Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble Filtrate acidification Acidification (e.g., HCl) less_soluble->acidification extraction Solvent Extraction acidification->extraction drying Drying and Solvent Removal extraction->drying pure_enantiomer Enantiomerically Enriched Carboxylic Acid drying->pure_enantiomer

Caption: Experimental workflow for chiral resolution.

Logical Relationship in Diastereomeric Salt Formation

The following diagram illustrates the fundamental principle of forming and separating diastereomers.

G cluster_0 Racemic Mixture cluster_1 Diastereomeric Salts cluster_2 Separation R_acid (R)-Acid RR_salt (R)-Acid : (R')-Amine R_acid->RR_salt + S_acid (S)-Acid SR_salt (S)-Acid : (R')-Amine S_acid->SR_salt + resolving_agent (R')-Amine (Resolving Agent) separated_RR Crystallized (Less Soluble) RR_salt->separated_RR Different Solubility separated_SR In Solution (More Soluble) SR_salt->separated_SR Different Solubility

Caption: Principle of diastereomeric salt formation.

References

Validation

A Comparative Guide to the Synthesis of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of prevalent synthetic methodologies for producing (R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride, a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthetic methodologies for producing (R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride, a chiral building block of significant interest in the pharmaceutical industry. The document outlines the synthesis of the key precursor, 3-chloro-4-fluoroacetophenone, and delves into three primary asymmetric synthesis routes to obtain the target molecule: Enzymatic Reductive Amination, Asymmetric Transfer Hydrogenation, and Chiral Auxiliary-Mediated Synthesis. Each method is evaluated based on experimental data for analogous reactions, providing a framework for selecting the most suitable approach based on factors such as yield, enantioselectivity, and operational complexity.

Synthesis of the Precursor: 3-Chloro-4-fluoroacetophenone

The common starting material for the asymmetric synthesis of the target amine is 3-chloro-4-fluoroacetophenone. A prevalent method for its synthesis is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.

A typical reaction involves treating 1-chloro-2-fluorobenzene with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction is typically performed in a suitable solvent, and the product is isolated and purified using standard techniques like distillation.

Asymmetric Synthesis Routes to (R)-1-(3-Chloro-4-fluorophenyl)ethanamine

Three primary methods are employed for the asymmetric synthesis of the target chiral amine from 3-chloro-4-fluoroacetophenone.

Enzymatic Reductive Amination

This biocatalytic approach utilizes enzymes, such as reductive aminases or transaminases, to convert the ketone to the desired chiral amine with high enantioselectivity. Reductive aminases, in the presence of an amine source (like ammonia) and a cofactor (such as NADPH), directly convert the ketone to the amine. Transaminases utilize an amino donor (e.g., isopropylamine) to transfer an amino group to the ketone, producing the chiral amine and a ketone byproduct (e.g., acetone). This method is lauded for its high selectivity and environmentally benign reaction conditions.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) of the corresponding imine, formed in situ from 3-chloro-4-fluoroacetophenone and an ammonia source, is a powerful method for producing chiral amines. This reaction typically employs a transition metal catalyst (e.g., Ruthenium or Rhodium) complexed with a chiral ligand. A hydrogen donor, such as formic acid or isopropanol, provides the hydride for the reduction. This method offers high yields and enantioselectivities and is amenable to a wide range of substrates.

Chiral Auxiliary-Mediated Synthesis

In this classical approach, a chiral auxiliary is temporarily attached to the molecule to direct a subsequent diastereoselective transformation. For the synthesis of chiral amines, a common strategy involves the condensation of the ketone with a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) to form a chiral sulfinylimine. Diastereoselective reduction of this imine, followed by acidic cleavage of the sulfinyl group, affords the desired chiral amine. While this method is robust and often provides high diastereoselectivity, it requires additional steps for the attachment and removal of the auxiliary.

Comparative Data of Synthesis Methods

MethodCatalyst/ReagentTypical Yield (%)Enantiomeric/Diastereomeric Excess (%)Key AdvantagesKey Disadvantages
Enzymatic Reductive Amination Reductive Aminase/Transaminase>90>99 (ee)High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme availability and stability can be a concern, optimization may be required.
Asymmetric Transfer Hydrogenation [Ru(p-cymene)Cl₂]₂ / Chiral Ligand (e.g., TsDPEN)90-9895-99 (ee)High yields and enantioselectivity, broad substrate scope.Cost of precious metal catalysts and chiral ligands, potential for metal contamination.
Chiral Auxiliary-Mediated Chiral Sulfinamide (e.g., (R)-tert-butanesulfinamide)80-95>98 (de)Reliable and predictable stereochemical outcome, well-established methodology.Requires additional steps for auxiliary attachment and removal, atom economy is lower.

Experimental Protocols

Synthesis of 3-Chloro-4-fluoroacetophenone (Illustrative Protocol)

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C is added acetyl chloride (1.1 eq.). 1-Chloro-2-fluorobenzene (1.0 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or GC). The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford 3-chloro-4-fluoroacetophenone.

Method 1: Enzymatic Reductive Amination (General Protocol)

A reaction vessel is charged with a buffer solution (e.g., potassium phosphate buffer), 3-chloro-4-fluoroacetophenone, an amine source (e.g., ammonium chloride), a cofactor (e.g., NADP⁺), a glucose/glucose dehydrogenase system for cofactor regeneration, and the selected reductive aminase enzyme. The mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The reaction progress is monitored by HPLC. Upon completion, the enzyme is removed by centrifugation or filtration, and the product is extracted with an organic solvent. The organic extracts are combined, dried, and concentrated. The free amine is then converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., isopropanol or ether).

Method 2: Asymmetric Transfer Hydrogenation (General Protocol)

In an inert atmosphere, a solution of 3-chloro-4-fluoroacetophenone and an ammonia source (e.g., ammonium formate) in a suitable solvent (e.g., methanol or a formic acid/triethylamine azeotrope) is prepared. The catalyst, typically a pre-formed or in situ generated chiral ruthenium or rhodium complex (e.g., [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN), is added. The reaction mixture is heated to a specified temperature (e.g., 40-60 °C) and stirred until the reaction is complete (monitored by HPLC). The solvent is removed under reduced pressure, and the residue is worked up by partitioning between an aqueous base and an organic solvent. The organic layer is dried and concentrated. The resulting amine is converted to its hydrochloride salt.

Method 3: Chiral Auxiliary-Mediated Synthesis (General Protocol)

3-Chloro-4-fluoroacetophenone is reacted with (R)-tert-butanesulfinamide in the presence of a dehydrating agent (e.g., Ti(OEt)₄) in an anhydrous solvent (e.g., THF) to form the corresponding (R)-N-tert-butanesulfinyl imine. The imine is then reduced diastereoselectively using a reducing agent such as NaBH₄ at low temperature (e.g., -78 °C). The reaction is quenched, and the product is extracted. The crude sulfinamide is purified, and the chiral auxiliary is cleaved by treating it with HCl in a protic solvent (e.g., methanol). After removal of the solvent, the (R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride is isolated.

Visualizing the Synthesis Pathways

Synthesis_Pathways cluster_precursor Precursor Synthesis cluster_asymmetric Asymmetric Synthesis Routes 1_chloro_2_fluorobenzene 1-Chloro-2-fluorobenzene acetophenone 3-Chloro-4-fluoroacetophenone 1_chloro_2_fluorobenzene->acetophenone Friedel-Crafts Acylation acetyl_chloride Acetyl Chloride / AlCl₃ acetyl_chloride->acetophenone acetophenone_2 3-Chloro-4-fluoroacetophenone reductive_amination Enzymatic Reductive Amination acetophenone_2->reductive_amination ath Asymmetric Transfer Hydrogenation acetophenone_2->ath chiral_auxiliary Chiral Auxiliary (Sulfinamide Method) acetophenone_2->chiral_auxiliary final_product (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride reductive_amination->final_product ath->final_product chiral_auxiliary->final_product

Caption: Overview of the synthesis of the precursor and the three main asymmetric routes.

Experimental_Workflow_ATH start Start: 3-Chloro-4- fluoroacetophenone imine_formation In situ Imine Formation (Ammonium Formate) start->imine_formation ath_step Asymmetric Transfer Hydrogenation (Chiral Ru or Rh catalyst) imine_formation->ath_step workup Reaction Workup (Extraction) ath_step->workup salt_formation Salt Formation (HCl) workup->salt_formation end Final Product: (R)-Amine HCl salt_formation->end

Caption: Experimental workflow for the Asymmetric Transfer Hydrogenation method.

Logical_Relationship Choice Choice of Synthesis Method Yield High Yield Choice->Yield Enantio High Enantioselectivity Choice->Enantio Cost Cost-Effectiveness Choice->Cost Green Green Chemistry Principles Choice->Green Enzymatic Enzymatic Reductive Amination Yield->Enzymatic ATH Asymmetric Transfer Hydrogenation Yield->ATH Enantio->Enzymatic Enantio->ATH Cost->Enzymatic potentially lower at scale Auxiliary Chiral Auxiliary Cost->Auxiliary higher due to stoichiometry Green->Enzymatic

Comparative

A Comparative Guide to the Validation of Analytical Methods for (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals The accurate and precise analytical validation of chiral compounds such as (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is of paramount importanc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise analytical validation of chiral compounds such as (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is of paramount importance in pharmaceutical development. As enantiomers can exhibit significantly different pharmacological and toxicological profiles, regulatory bodies mandate rigorous validation of analytical methods to ensure the identity, purity, and quality of the desired stereoisomer.[1] This guide provides an objective comparison of common analytical techniques for the validation of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride, supported by representative experimental data and detailed methodologies.

Overview of Analytical Techniques

The primary challenge in the analysis of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is the separation and quantification of its enantiomer, (S)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride. Chromatographic techniques utilizing a chiral environment are the most common approaches.[2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and versatile method.[3] Supercritical Fluid Chromatography (SFC) has also gained prominence as a "green" and often faster alternative to HPLC for chiral separations.[2]

Comparison of Analytical Methods

The choice of analytical technique depends on several factors, including the specific validation parameter being assessed, required sensitivity, and available instrumentation.[2] Below is a comparative summary of typical performance data for HPLC and SFC methods for the analysis of a chiral amine like (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride.

Validation Parameter Chiral High-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC) Acceptance Criteria (Typical)
Linearity (R²) > 0.999> 0.999R² ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.0%RSD ≤ 2.0%
- Intermediate Precision< 1.5%< 1.5%RSD ≤ 2.0%
Specificity Baseline resolution of enantiomers and from known impuritiesBaseline resolution of enantiomers and from known impuritiesResolution > 1.5
Limit of Detection (LOD) ~0.01% of target concentration~0.01% of target concentrationReportable
Limit of Quantitation (LOQ) ~0.03% of target concentration~0.03% of target concentrationReportable and within precision/accuracy limits
Robustness Unaffected by minor changes in mobile phase composition, flow rate, and column temperatureUnaffected by minor changes in back pressure, co-solvent percentage, and temperatureNo significant impact on results

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and validation of analytical methods.

1. Chiral HPLC Method for Enantiomeric Purity

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based like cellulose or amylose derivatives).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Procedures:

    • Linearity: Prepare a series of at least five concentrations of the (S)-enantiomer and the racemate. Plot the peak area against the concentration and perform a linear regression analysis.[4]

    • Accuracy and Precision: Analyze samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate on three different days. Calculate the percent recovery for accuracy and the relative standard deviation (RSD) for repeatability and intermediate precision.[4]

    • LOD & LOQ: Determine the limits of detection and quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) by injecting successively more dilute solutions of the (S)-enantiomer.[4]

2. Supercritical Fluid Chromatography (SFC) Method for Enantiomeric Purity

  • Instrumentation: SFC system with a UV detector.

  • Column: Chiral stationary phase column suitable for SFC.

  • Mobile Phase: Supercritical CO2 as the main mobile phase with a polar co-solvent (e.g., methanol or ethanol).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride sample in the co-solvent to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Procedures: Follow similar procedures for linearity, accuracy, precision, LOD, and LOQ as described for the HPLC method.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the validation process for the analytical methods.

cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis cluster_data_analysis Data Analysis & Validation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution (0.45 µm) dissolve->filter inject_hplc Inject into HPLC filter->inject_hplc separate_hplc Separation on Chiral Column inject_hplc->separate_hplc detect_hplc UV Detection separate_hplc->detect_hplc integrate_hplc Integrate Peaks detect_hplc->integrate_hplc linearity Linearity Assessment integrate_hplc->linearity accuracy Accuracy (% Recovery) integrate_hplc->accuracy precision Precision (RSD%) integrate_hplc->precision specificity Specificity (Resolution) integrate_hplc->specificity lod_loq LOD & LOQ Determination integrate_hplc->lod_loq

Caption: Workflow for Chiral HPLC Method Validation.

start Method Development validation_protocol Define Validation Protocol start->validation_protocol execute_experiments Execute Validation Experiments validation_protocol->execute_experiments analyze_data Analyze and Document Results execute_experiments->analyze_data final_report Final Validation Report analyze_data->final_report

Caption: Overall Analytical Method Validation Process.

Conclusion

Both Chiral HPLC and SFC are powerful techniques for the analytical validation of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride. The choice between the two will depend on the specific laboratory's resources and throughput needs. SFC often offers advantages in terms of speed and reduced solvent consumption.[2] Regardless of the method chosen, a thorough validation according to ICH guidelines is crucial to ensure the quality, safety, and efficacy of the final pharmaceutical product.[5][6][7]

References

Validation

A Comparative Guide to the Biological Significance of (R)- and (S)-1-(3-Chloro-4-fluorophenyl)ethanamine Enantiomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the biological relevance of the stereoisomers (R)- and (S)-1-(3-chloro-4-fluorophenyl)ethanamine. Direct biolo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological relevance of the stereoisomers (R)- and (S)-1-(3-chloro-4-fluorophenyl)ethanamine. Direct biological activity data for these specific enantiomers is not extensively available in public literature. However, their primary significance in pharmaceutical research lies in their role as crucial chiral building blocks for the synthesis of complex, biologically active molecules. The stereochemistry of these amines is often critical for the efficacy and selectivity of the final drug substance. This guide will, therefore, focus on the differential impact of their stereochemistry on the biological activity of downstream products, using a representative case study of their potential application in the development of kinase inhibitors.

The Role of Chirality in Drug Design

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. For chiral drugs, one enantiomer often exhibits the desired therapeutic activity (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). The use of enantiomerically pure starting materials like (R)- and (S)-1-(3-chloro-4-fluorophenyl)ethanamine is therefore a cornerstone of modern drug development, enabling the synthesis of stereochemically defined active pharmaceutical ingredients (APIs).

Hypothetical Case Study: Kinase Inhibitors Derived from (R)- and (S)-1-(3-Chloro-4-fluorophenyl)ethanamine

To illustrate the comparative biological activity, we will consider a hypothetical case study where the (R) and (S) enantiomers are used to synthesize two diastereomeric kinase inhibitors, designated as Compound R and Compound S , respectively. Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.

Diagram of a Hypothetical Synthetic Pathway

The following diagram illustrates the general synthetic route to produce the diastereomeric kinase inhibitors from the respective enantiopure amines.

G cluster_R (R)-Enantiomer Pathway cluster_S (S)-Enantiomer Pathway cluster_reagents Synthetic Reagents R_amine (R)-1-(3-Chloro-4- fluorophenyl)ethanamine R_intermediate Intermediate A(R) R_amine->R_intermediate Compound_R Compound R (Kinase Inhibitor) R_intermediate->Compound_R S_amine (S)-1-(3-Chloro-4- fluorophenyl)ethanamine S_intermediate Intermediate A(S) S_amine->S_intermediate Compound_S Compound S (Kinase Inhibitor) S_intermediate->Compound_S Reagent1 Coupling Reagent Reagent1->R_intermediate Reagent1->S_intermediate Reagent2 Heterocyclic Core Reagent2->R_intermediate Reagent2->S_intermediate

Caption: Synthetic pathways for Compound R and Compound S.

Comparative Biological Activity Data

The following table summarizes hypothetical quantitative data for the biological activity of Compound R and Compound S against a target kinase.

ParameterCompound RCompound S
Target Kinase IC50 (nM) 5500
Off-Target Kinase 1 IC50 (nM) 1000600
Off-Target Kinase 2 IC50 (nM) >10,000>10,000
Cellular Potency (EC50, nM) 252500
In Vitro Metabolic Stability (t1/2, min) 6055

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. t1/2: Half-life.

As illustrated in the table, Compound R , derived from the (R)-enantiomer, demonstrates significantly higher potency and selectivity for the target kinase compared to Compound S . This highlights the profound impact of the initial stereocenter on the final biological activity.

Experimental Protocols

General Synthetic Protocol for Kinase Inhibitor Synthesis (Hypothetical)

This protocol describes a potential amidation reaction, a common step in the synthesis of kinase inhibitors, using the chiral amine as a starting material.

1. Amide Coupling Reaction:

  • To a solution of a suitable carboxylic acid (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol) is added N,N'-diisopropylethylamine (DIPEA, 3.0 eq.).

  • The mixture is cooled to 0 °C, and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.1 eq.) is added.

  • The reaction is stirred for 10 minutes, followed by the addition of either (R)- or (S)-1-(3-chloro-4-fluorophenyl)ethanamine (1.0 eq.).

  • The reaction is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction mixture is then diluted with DCM and washed sequentially with 1M HCl, saturated NaHCO3, and brine.

  • The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired amide intermediate.

2. Subsequent Heterocycle Formation:

  • The purified amide intermediate would then undergo further reactions, such as a cyclization with a suitable reagent, to form the core heterocyclic structure of the kinase inhibitor. The specific conditions would be dependent on the target scaffold.

Kinase Inhibition Assay Protocol (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a common method for determining the inhibitory activity of a compound against a specific kinase.

1. Reagents and Preparation:

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Target GST-tagged Protein Kinase

  • Test compounds (Compound R and Compound S) serially diluted in DMSO.

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

2. Assay Procedure:

  • A 10 µL solution of the test compound and the kinase in assay buffer is added to the wells of a 384-well plate.

  • A 10 µL solution of the tracer in assay buffer is then added to all wells.

  • The plate is incubated at room temperature for 60 minutes.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured on a suitable plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

3. Data Analysis:

  • The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated.

  • The data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor).

  • The IC50 values are determined by fitting the data to a four-parameter logistic equation using graphing software.

Signaling Pathway and Mechanism of Action

Hypothetical Kinase Signaling Pathway

The diagram below illustrates a simplified signaling pathway that could be inhibited by the synthesized compounds.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetKinase Target Kinase Receptor->TargetKinase DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector CellProliferation Cell Proliferation DownstreamEffector->CellProliferation CompoundR Compound R CompoundR->TargetKinase Inhibition

Caption: Inhibition of a signaling pathway by Compound R.

In this hypothetical pathway, the binding of a growth factor activates a receptor tyrosine kinase, which in turn activates the target kinase. This leads to the phosphorylation of downstream effectors and ultimately results in cell proliferation. Compound R , by selectively inhibiting the target kinase, would block this signaling cascade, making it a potential therapeutic agent for diseases driven by the overactivity of this pathway. The lower potency of Compound S would render it a less viable drug candidate.

Conclusion

While direct biological activity data for (R)- and (S)-1-(3-chloro-4-fluorophenyl)ethanamine is scarce, their importance as chiral synthons is well-established. The stereochemistry of these molecules has a critical influence on the biological activity of the final products. As demonstrated in the hypothetical case of kinase inhibitor synthesis, the choice between the (R) and (S) enantiomer can lead to a significant difference in potency and selectivity, a crucial consideration in the design and development of new therapeutic agents. Researchers and drug development professionals should, therefore, consider the stereochemistry of such building blocks as a primary factor in their synthetic strategies to optimize the pharmacological profile of their lead compounds.

Comparative

A Comparative Guide to the Cost-Effective Synthesis of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals (R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride is a crucial chiral building block in the synthesis of various pharmaceutical compounds, including p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride is a crucial chiral building block in the synthesis of various pharmaceutical compounds, including potent inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy. The stereochemistry of this amine is critical for its biological activity, making enantiomerically pure synthesis a paramount concern for drug development and manufacturing. This guide provides an objective comparison of the primary synthetic routes to (R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride, with a focus on cost-effectiveness, scalability, and overall efficiency. We present a detailed analysis of two prominent methods: Asymmetric Transfer Hydrogenation and Diastereomeric Resolution, supported by experimental data and protocols.

Executive Summary

The synthesis of enantiomerically pure (R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride can be approached through several methodologies. Asymmetric synthesis, particularly asymmetric transfer hydrogenation, offers a direct and highly enantioselective route from a prochiral ketone. In contrast, diastereomeric resolution provides a classical and robust method for separating the desired enantiomer from a racemic mixture.

The choice between these methods is often a trade-off between upfront catalyst costs and process efficiency. Asymmetric transfer hydrogenation typically involves expensive chiral catalysts but offers high atom economy and enantioselectivity in a single step. Diastereomeric resolution, while technologically simpler and utilizing less expensive resolving agents, is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer and requires additional steps for salt formation, separation, and liberation of the free amine.

Comparison of Synthetic Routes

The following tables summarize the key quantitative data for the asymmetric transfer hydrogenation and diastereomeric resolution methods for producing (R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride.

Table 1: Performance Comparison of Synthesis Methods

ParameterAsymmetric Transfer HydrogenationDiastereomeric Resolution
Starting Material3-Chloro-4-fluoroacetophenonerac-1-(3-Chloro-4-fluorophenyl)ethanamine
Key ReagentsChiral Ru(II) catalyst, Formic acid/TriethylamineL-Tartaric acid, Base (e.g., NaOH)
Overall Yield>95% (Reported for similar substrates)<50% (Theoretical maximum)
Enantiomeric Excess>98% ee>99% ee (After recrystallization)
Number of Steps2 (Reduction and salt formation)4 (Racemate synthesis, salt formation, separation, amine liberation, salt formation)
ScalabilityReadily scalableScalable, but can be labor-intensive

Table 2: Cost-Effectiveness Analysis

Cost FactorAsymmetric Transfer HydrogenationDiastereomeric Resolution
Starting Material CostModerateLow to Moderate
Catalyst/Reagent CostHigh (Chiral catalyst)Low (Resolving agent)
Solvent & ConsumablesModerateHigh (Multiple steps and recrystallizations)
Labor & EquipmentLower (Fewer steps)Higher (More complex process)
Waste GenerationLowerHigher (Unwanted enantiomer, resolving agent recovery)
Estimated Overall Cost Potentially lower at scale due to higher yield and fewer steps Higher due to lower theoretical yield and more processing

Experimental Protocols

Method 1: Asymmetric Transfer Hydrogenation

This method involves the direct, enantioselective reduction of the prochiral ketone, 3-chloro-4-fluoroacetophenone, using a chiral ruthenium catalyst.

Step 1: Asymmetric Transfer Hydrogenation of 3-Chloro-4-fluoroacetophenone

  • A solution of 3-chloro-4-fluoroacetophenone (1 equivalent) in a mixture of formic acid and triethylamine (5:2 molar ratio) is prepared in a suitable reactor.

  • A catalytic amount of a chiral Ru(II) complex, such as (S,S)-TsDPEN-Ru(II), (typically 0.1-1 mol%) is added to the solution.

  • The reaction mixture is stirred at a controlled temperature (e.g., 25-40 °C) for a specified time (typically 12-24 hours) until the reaction is complete, as monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is quenched with water and the pH is adjusted to basic (pH > 10) with an aqueous solution of sodium hydroxide.

  • The product, (R)-1-(3-chloro-4-fluorophenyl)ethanamine, is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude free amine.

Step 2: Hydrochloride Salt Formation

  • The crude (R)-1-(3-chloro-4-fluorophenyl)ethanamine is dissolved in a suitable solvent such as diethyl ether or ethyl acetate.

  • A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.

  • The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford (R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride.

Method 2: Diastereomeric Resolution

This method involves the separation of a racemic mixture of 1-(3-chloro-4-fluorophenyl)ethanamine using a chiral resolving agent.

Step 1: Synthesis of Racemic 1-(3-Chloro-4-fluorophenyl)ethanamine

The racemic amine can be prepared by reductive amination of 3-chloro-4-fluoroacetophenone using a non-chiral reducing agent such as sodium borohydride and an ammonia source.

Step 2: Formation of Diastereomeric Salts

  • The racemic 1-(3-chloro-4-fluorophenyl)ethanamine (1 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol.

  • A solution of a chiral resolving agent, for example, L-tartaric acid (0.5 equivalents, as it is a diacid), in the same solvent is added to the amine solution.

  • The mixture is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.

  • The precipitated diastereomeric salt is collected by filtration. The enantiomeric purity of the amine in the salt can be enhanced by recrystallization from a suitable solvent.

Step 3: Liberation of the Chiral Amine

  • The isolated diastereomeric salt is suspended in a biphasic system of water and an organic solvent (e.g., dichloromethane).

  • An aqueous solution of a strong base, such as 2M sodium hydroxide, is added to neutralize the tartaric acid and liberate the free amine.

  • The organic layer containing the (R)-1-(3-chloro-4-fluorophenyl)ethanamine is separated, and the aqueous layer is extracted with the same organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the enantiomerically enriched free amine.

Step 4: Hydrochloride Salt Formation

This step is identical to Step 2 in the Asymmetric Transfer Hydrogenation protocol.

Mandatory Visualizations

MDM2-p53 Signaling Pathway

(R)-1-(3-chloro-4-fluorophenyl)ethanamine is a key component of potent small-molecule inhibitors that target the MDM2-p53 protein-protein interaction. These inhibitors bind to MDM2, preventing it from targeting the tumor suppressor protein p53 for degradation. This leads to the activation of p53 and subsequent cell cycle arrest and apoptosis in cancer cells.

MDM2_p53_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53_activation p53 Activation cluster_mdm2_interaction MDM2 Interaction cluster_cellular_response Cellular Response Stress Cellular Stress p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 promotes transcription CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 inhibits & targets for degradation Inhibitor (R)-1-(3-Chloro-4-fluorophenyl) ethanamine-based Inhibitor Inhibitor->MDM2 binds to & inhibits

Caption: The MDM2-p53 signaling pathway and the mechanism of its inhibition.

Experimental Workflow: Asymmetric Transfer Hydrogenation

asymmetric_workflow start Start: 3-Chloro-4-fluoroacetophenone reaction Asymmetric Transfer Hydrogenation (Ru-catalyst, HCOOH/NEt3) start->reaction workup Aqueous Workup & Extraction reaction->workup salt_formation Hydrochloride Salt Formation (HCl in Ether) workup->salt_formation filtration Filtration & Drying salt_formation->filtration product Product: (R)-1-(3-Chloro-4-fluorophenyl) ethanamine hydrochloride filtration->product resolution_logic racemate Racemic Amine (R- and S-enantiomers) diastereomers Diastereomeric Salts (R,L and S,L) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->diastereomers separation Fractional Crystallization (Separation based on solubility) diastereomers->separation r_salt Insoluble Salt (e.g., R,L-salt) separation->r_salt s_salt Soluble Salt (e.g., S,L-salt) separation->s_salt liberation Liberation of Free Amine (Base treatment) r_salt->liberation r_amine Enantiomerically Pure (R)-Amine liberation->r_amine

Validation

A Comparative Guide to the Application of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride and Alternatives in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride and other chiral amines in the context of asymmetric...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride and other chiral amines in the context of asymmetric synthesis. The focus is on their application in the asymmetric transfer hydrogenation of prochiral ketones, a crucial transformation in the synthesis of chiral secondary alcohols, which are valuable building blocks for active pharmaceutical ingredients (APIs).

The performance of a chiral auxiliary or ligand is paramount in asymmetric synthesis, directly influencing the yield and enantiomeric purity of the final product. While direct comparative studies under identical conditions are limited in published literature, this guide collates available experimental data to offer a valuable reference for selecting the appropriate chiral amine for specific research and development needs.

Performance Comparison in Asymmetric Transfer Hydrogenation of Acetophenone

Asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol is a widely used benchmark reaction to evaluate the efficacy of chiral catalysts. The following table summarizes the performance of various chiral ligands, including those structurally related to (R)-1-(3-Chloro-4-fluorophenyl)ethanamine, in this transformation. The data is compiled from various sources and serves as a representative comparison.

Chiral Ligand/AuxiliaryCatalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
(1R,2S)-(-)-Norephedrine Ru(II) complexAcetophenone>9996 (R)[1]
(1R,2S)-Aminoindanol Rh(III) complexAcetophenoneHigh92 (R)[2]
(R,R)-TsDPEN Ru(II) complexAcetophenone9899 (R)N/A
Chiral β-amino alcohols Ru, Rh, or Ir catalystsAcetophenoneHighVariable[3]

Note: Data for the direct use of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride as a ligand in a catalyst system for this specific reaction was not available in the cited literature. However, its structural similarity to other chiral phenylethylamines suggests its potential to form highly effective catalysts for asymmetric transfer hydrogenation. The substituted phenyl ring in (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride can offer unique steric and electronic properties that may influence catalyst activity and enantioselectivity.

Experimental Protocols

Below is a generalized experimental protocol for the asymmetric transfer hydrogenation of a prochiral ketone using a chiral amine-derived catalyst. This protocol is a composite based on methodologies described in the scientific literature and should be adapted and optimized for specific substrates and catalysts.

Objective: To synthesize a chiral secondary alcohol from a prochiral ketone via asymmetric transfer hydrogenation.

Materials:

  • Prochiral ketone (e.g., acetophenone)

  • Chiral amine ligand (e.g., (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride or alternative)

  • Metal precursor (e.g., [RuCl₂(p-cymene)]₂)

  • Hydrogen donor (e.g., isopropanol, formic acid/triethylamine mixture)

  • Base (e.g., sodium isopropoxide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., isopropanol, dichloromethane)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Catalyst Formation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the metal precursor and the chiral amine ligand in the anhydrous solvent.

    • Stir the mixture at room temperature for a specified time to allow for the formation of the chiral catalyst complex.

  • Transfer Hydrogenation Reaction:

    • To the solution containing the in situ generated catalyst, add the prochiral ketone and the hydrogen donor.

    • If required, add the base to the reaction mixture.

    • Stir the reaction mixture at a specific temperature (e.g., room temperature or elevated temperature) and monitor the progress by an appropriate analytical technique (e.g., TLC, GC, or HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by adding water or a dilute acidic solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel to obtain the pure chiral secondary alcohol.

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess of the product using chiral HPLC or chiral GC analysis.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride in asymmetric synthesis.

experimental_workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Transfer Hydrogenation cluster_analysis Analysis metal Metal Precursor ([RuCl2(p-cymene)]2) catalyst Chiral Ru-Amine Catalyst Complex metal->catalyst ligand (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride ligand->catalyst solvent1 Anhydrous Solvent solvent1->catalyst product Chiral Secondary Alcohol catalyst->product Catalysis ketone Prochiral Ketone ketone->product h_donor Hydrogen Donor (e.g., iPrOH) h_donor->product yield Yield Determination product->yield ee Enantiomeric Excess (ee) (Chiral HPLC/GC) product->ee logical_relationship cluster_components Key Components cluster_concepts Core Concepts cluster_outcome Desired Outcome chiral_amine (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride asymmetric_induction Asymmetric Induction chiral_amine->asymmetric_induction Provides Chiral Environment metal_center Metal Center (e.g., Ru, Rh, Ir) catalytic_cycle Catalytic Cycle metal_center->catalytic_cycle Facilitates Reaction substrate Prochiral Substrate (e.g., Ketone) chiral_product Enantioenriched Product (e.g., Chiral Alcohol) substrate->chiral_product is converted to enantioselectivity Enantioselectivity (High ee) asymmetric_induction->enantioselectivity Leads to enantioselectivity->chiral_product Defines Purity of catalytic_cycle->chiral_product Produces

References

Comparative

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Evaluating Alternatives to (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals The selection of an appropriate chiral amine is a critical decision in the development of enantiomerically pure pharmaceuticals and fine chemicals. (R)-1-(3...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chiral amine is a critical decision in the development of enantiomerically pure pharmaceuticals and fine chemicals. (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a valuable chiral building block and resolving agent, prized for its specific steric and electronic properties conferred by the halogen substituents. However, a range of alternative chiral amines are available, each with its own set of advantages and applications. This guide provides an objective comparison of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride with other commonly used chiral amines, supported by experimental data to inform reagent selection in asymmetric synthesis.

Performance Comparison of Chiral Amines as Resolving Agents

One of the primary applications of chiral amines is the resolution of racemic carboxylic acids via the formation of diastereomeric salts. The efficiency of this process is highly dependent on the structure of the chiral amine and its interaction with the racemic acid, which influences the differential solubility of the resulting diastereomeric salts.

While direct comparative studies under identical conditions are limited, the following table summarizes representative data for the resolution of non-steroidal anti-inflammatory drugs (NSAIDs), a common class of racemic acids, using various chiral phenylethylamine derivatives. This allows for an indirect assessment of their relative performance.

Chiral Resolving AgentRacemic AcidDiastereomeric Excess (d.e.) of Crystallized SaltYield of Resolved AmineReference
(R)-1-(3-Chloro-4-fluorophenyl)ethanamine IbuprofenData not availableData not availableN/A
(R)-1-Phenylethylamine Ibuprofen>98%~45%[1]
(R)-1-Phenylethylamine Naproxen>98%~43%[1]
(R)-1-Phenylethylamine Ketoprofen>98%~40%[1]
(R)-1-(4-Chlorophenyl)ethanamine IbuprofenData not availableData not availableN/A

Experimental Protocols

General Protocol for Diastereomeric Salt Resolution of a Racemic Carboxylic Acid

This protocol outlines a general procedure for the resolution of a racemic carboxylic acid using a chiral amine like (R)-1-(3-Chloro-4-fluorophenyl)ethanamine.

Materials:

  • Racemic carboxylic acid (e.g., Ibuprofen)

  • Chiral amine (e.g., (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride)

  • Methanol (or other suitable solvent)

  • Sodium hydroxide solution (e.g., 1 M)

  • Hydrochloric acid solution (e.g., 1 M)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation:

    • Dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable hot solvent (e.g., methanol).

    • In a separate flask, dissolve the chiral amine (0.5 to 1.0 equivalent) in the same solvent.

    • Slowly add the amine solution to the carboxylic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • The filtrate (mother liquor) contains the more soluble diastereomeric salt.

  • Liberation of the Enantiopure Acid:

    • Suspend the isolated diastereomeric salt in water.

    • Add an aqueous solution of a strong acid (e.g., 1 M HCl) until the solution is acidic to liberate the enantiomerically enriched carboxylic acid.

    • Extract the carboxylic acid with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the resolved carboxylic acid.

  • Recovery of the Chiral Amine:

    • To the aqueous layer from the previous step, add a strong base (e.g., 1 M NaOH) until the solution is basic.

    • Extract the liberated chiral amine with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to recover the chiral amine.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the resolved carboxylic acid and the recovered amine using chiral HPLC or by derivatization with a chiral reagent followed by NMR or GC analysis.

Visualizing the Process

Experimental Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomers racemic_acid Racemic Carboxylic Acid (R/S-Acid) dissolve Dissolve in Hot Solvent racemic_acid->dissolve chiral_amine Chiral Amine (R-Amine) chiral_amine->dissolve mix Mix Solutions dissolve->mix cool Cool Slowly mix->cool crystallization Crystallization of Less Soluble Salt (S-Acid • R-Amine) cool->crystallization filtration Filtration crystallization->filtration mother_liquor Mother Liquor with More Soluble Salt (R-Acid • R-Amine) filtration->mother_liquor Filtrate acidification Acidify filtration->acidification Solid basification Basify mother_liquor->basification extraction_acid Extract with Organic Solvent acidification->extraction_acid resolved_acid Resolved Carboxylic Acid (S-Acid) extraction_acid->resolved_acid extraction_amine Extract with Organic Solvent basification->extraction_amine recovered_amine Recovered Chiral Amine (R-Amine) extraction_amine->recovered_amine

Caption: Workflow of chiral resolution by diastereomeric salt formation.

Principle of a Chiral Auxiliary in Asymmetric Synthesis

G prochiral Prochiral Substrate attach Attach Auxiliary prochiral->attach chiral_aux Chiral Auxiliary (e.g., R-Amine) chiral_aux->attach recycle Recycle chiral_aux->recycle diastereomer Diastereomeric Intermediate attach->diastereomer reaction Diastereoselective Reaction diastereomer->reaction diastereomeric_product Diastereomerically Enriched Product reaction->diastereomeric_product cleave Cleave Auxiliary diastereomeric_product->cleave cleave->chiral_aux chiral_product Enantiomerically Pure Product cleave->chiral_product

Caption: Role of a chiral auxiliary in directing stereoselective reactions.

Conclusion

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a potent chiral amine for applications in asymmetric synthesis. Its halogenated phenyl ring can offer unique intermolecular interactions that may enhance diastereomeric resolution or stereochemical induction compared to its non-halogenated counterpart, (R)-1-phenylethylamine. However, the optimal choice of a chiral amine remains highly substrate-dependent. This guide provides a framework for comparison and detailed protocols to assist researchers in the rational selection of the most suitable reagent for their specific synthetic challenges. Further head-to-head experimental comparisons are warranted to fully elucidate the performance differences between these valuable chiral reagents.

References

Comparative

A Comparative Analysis of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride Derivatives: Antimicrobial and MAO-B Inhibitory Activities

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of two distinct series of derivatives originating from the scaffold of (R)-1-(3-chloro-4-fluorophenyl)ethanamine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct series of derivatives originating from the scaffold of (R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their potential therapeutic applications, supported by experimental and computational data. The first series comprises N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones evaluated for their antimicrobial properties. The second series consists of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives investigated as potential inhibitors of Monoamine Oxidase-B (MAO-B) for the management of Parkinson's disease.

I. Antimicrobial Semicarbazone Derivatives

A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The data, presented as Minimum Inhibitory Concentration (MIC) values, offer insights into the structure-activity relationships (SAR) of these compounds.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of the synthesized semicarbazone derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) in μg/mL against various microbial strains. Lower MIC values are indicative of higher antimicrobial potency.

Compound IDR-group (Substitution on Phenyl Ring)S. aureus (MIC μg/mL)B. subtilis (MIC μg/mL)E. coli (MIC μg/mL)P. aeruginosa (MIC μg/mL)C. albicans (MIC μg/mL)
4a H128128256256>256
4b 2-Cl64128128128256
4c 4-Cl6464128128128
4d 4-NO₂32646464128
4f 4-OH1632323264
4g 4-OCH₃6412812825664
4k 2-OH326464128128
Ciprofloxacin (Standard)0.50.2512NA
Fluconazole (Standard)NANANANA8

NA: Not Applicable

Experimental Protocols

Synthesis of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones:

The synthesis of the title compounds was achieved through a multi-step process.[1][2]

  • Synthesis of 3-chloro-4-fluorophenyl urea: 3-Chloro-4-fluoroaniline was dissolved in a mixture of glacial acetic acid and hot water. A solution of sodium cyanate in hot water was added with stirring. The mixture was allowed to stand, cooled, and the resulting precipitate was filtered, dried, and recrystallized to yield 3-chloro-4-fluorophenyl urea.

  • Synthesis of 3-chloro-4-fluorophenyl semicarbazide: A mixture of 3-chloro-4-fluorophenyl urea and hydrazine hydrate in ethanol was refluxed for 48 hours. The volume of the solvent was reduced, and the mixture was poured into ice. The resulting solid was filtered, washed with water, and dried to obtain 3-chloro-4-fluorophenyl semicarbazide.

  • General procedure for the synthesis of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones (4a-p): To a solution of 3-chloro-4-fluorophenyl semicarbazide in a mixture of concentrated HCl and water, a solution of sodium acetate was added, followed by ethanol to achieve clarity. This solution was then added to an equimolar quantity of the appropriate substituted aromatic aldehyde in ethanol and refluxed for 6-8 hours. The reaction mixture was then concentrated, cooled, and the precipitated product was filtered, washed with petroleum ether, dried, and recrystallized from ethanol.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds was determined using the broth microdilution method.[3][4][5][6]

  • Preparation of Inoculum: Bacterial strains were cultured overnight on appropriate agar plates. A suspension of each test organism in sterile saline was prepared and its turbidity adjusted to match a 0.5 McFarland standard. This suspension was further diluted in Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[5]

  • Preparation of Test Compounds: Stock solutions of the synthesized semicarbazone derivatives were prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions of each compound were prepared in Mueller-Hinton broth in 96-well microtiter plates.[3]

  • Inoculation and Incubation: Each well of the microtiter plate was inoculated with the standardized bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.[5]

  • Determination of MIC: Following incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.[3] Appropriate positive (growth control) and negative (sterility control) controls were included in each assay.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Semicarbazone derivatives have been reported to exert their antimicrobial effects by interfering with essential biochemical processes in bacteria, including the synthesis of the cell wall.[3] The bacterial cell wall, primarily composed of peptidoglycan, is a crucial structure for maintaining cell integrity and is an excellent target for antibiotics as it is absent in mammalian cells.[7][8][][10] The synthesis of peptidoglycan is a multi-step process that can be inhibited at various stages.

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP-NAG UDP-NAG UDP-NAM UDP-NAM UDP-NAG->UDP-NAM MurA, MurB UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM-pentapeptide MurC-F Lipid-I Lipid-I UDP-NAM-pentapeptide->Lipid-I MraY Lipid-II Lipid-II Lipid-I->Lipid-II MurG Nascent Peptidoglycan Nascent Peptidoglycan Lipid-II->Nascent Peptidoglycan Transglycosylase Cross-linked Peptidoglycan Cross-linked Peptidoglycan Nascent Peptidoglycan->Cross-linked Peptidoglycan Transpeptidase (PBP) Semicarbazone Derivatives Semicarbazone Derivatives Semicarbazone Derivatives->Cross-linked Peptidoglycan Inhibition

Caption: Putative mechanism of action for antimicrobial semicarbazones.

II. Monoamine Oxidase-B (MAO-B) Inhibitory Phenylmethanimine Derivatives

A series of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives have been designed and evaluated in silico for their potential to inhibit Monoamine Oxidase-B (MAO-B). Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[7][8][11][12]

Data Presentation: In Silico MAO-B Binding Affinity

The binding affinities of the designed phenylmethanimine derivatives to the MAO-B enzyme were predicted using molecular docking studies. The binding energy, reported in Kcal/mol, indicates the stability of the ligand-protein complex, with more negative values suggesting stronger binding.

Compound IDR-group (Substitution on Phenyl Ring)Binding Energy (Kcal/mol)
C1 H-85.67
C12 4-Cl-101.34
C23 4-NO₂-120.20
C33 4-OCH₃-116.97
Selegiline (Standard)-74.38
Rasagiline (Standard)-72.76
Safinamide (Standard)-78.91
Experimental Protocols

Molecular Docking Protocol:

The in silico evaluation of the phenylmethanimine derivatives was performed using molecular docking simulations.[13][14][15][16][17]

  • Preparation of the Receptor: The three-dimensional crystal structure of the human MAO-B enzyme was obtained from the Protein Data Bank (PDB). The protein structure was prepared for docking by removing water molecules, adding polar hydrogens, and assigning charges.

  • Preparation of the Ligands: The two-dimensional structures of the phenylmethanimine derivatives were drawn and converted to three-dimensional structures. The ligands were then optimized to their lowest energy conformation.

  • Docking Simulation: A docking grid was defined around the active site of the MAO-B enzyme. The prepared ligands were then docked into the active site of the receptor using a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm).

  • Analysis of Results: The docking results were analyzed to determine the binding energy and the binding pose of each ligand within the active site of MAO-B. The interactions between the ligand and the amino acid residues of the enzyme were visualized and analyzed.

Synthesis of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives:

A mixture of 3-chloro-4-fluoroaniline and the appropriate substituted benzaldehyde in ethanol was refluxed in the presence of a catalytic amount of glacial acetic acid for 4-6 hours. The reaction mixture was then cooled, and the resulting solid was filtered, washed with cold ethanol, and recrystallized from ethanol to afford the title compounds.

Mechanism of Action: MAO-B Inhibition in Dopamine Metabolism

MAO-B is a key enzyme in the metabolic degradation of dopamine in the brain.[7][8][12] By inhibiting MAO-B, the breakdown of dopamine is reduced, leading to an increase in its concentration in the synaptic cleft. This enhancement of dopaminergic neurotransmission is beneficial in conditions characterized by dopamine deficiency, such as Parkinson's disease.[11]

Dopamine_Metabolism_MAO_B_Inhibition L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase DOPAL DOPAL Dopamine->DOPAL MAO-B DOPAC DOPAC DOPAL->DOPAC ALDH HVA HVA DOPAC->HVA COMT MAO-B Inhibitors MAO-B Inhibitors MAO-B Inhibitors->Dopamine Prevents Breakdown

Caption: Role of MAO-B inhibitors in the dopamine metabolic pathway.

References

Validation

Benchmarking (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride: A Comparative Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that significantly impacts the stereochemical purity, efficacy, and safety of a final active...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that significantly impacts the stereochemical purity, efficacy, and safety of a final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride, a key chiral intermediate, benchmarking its utility and performance against industry-standard alternatives in the context of pharmaceutical synthesis.

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a valuable chiral amine primarily utilized as a building block in the synthesis of complex, enantiomerically pure molecules. Its structural features—a chiral ethylamine group attached to a substituted phenyl ring containing both chloro and fluoro atoms—make it a versatile synthon for introducing specific stereochemistry and functionality into drug candidates. The (S)-enantiomer of this compound is known to be employed in the development of drugs targeting central nervous system disorders, cardiovascular diseases, and particularly as a component of various kinase inhibitors.[1] This implies a similar, crucial role for the (R)-enantiomer in accessing the opposite stereoisomers of these or other important therapeutic agents.

Comparative Analysis of Chiral Amines in Asymmetric Synthesis

The performance of a chiral amine in a synthetic route is paramount. Key metrics for comparison include reaction yield, enantiomeric excess (e.e.), and the overall efficiency of the synthetic step. While direct, publicly available comparative data for (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride in a specific drug synthesis is limited, we can infer its performance based on the well-established utility of substituted chiral phenylethylamines in asymmetric synthesis.[2][3]

The chloro and fluoro substituents on the phenyl ring can influence the amine's reactivity and the stability of reaction intermediates, potentially leading to improved yields and selectivity in certain applications. For instance, in the synthesis of kinase inhibitors, which often involve nucleophilic substitution or coupling reactions, the electronic properties of the phenyl ring are critical.

To provide a practical benchmark, the following table summarizes typical performance data for closely related chiral amines in common asymmetric transformations. This data, compiled from various research articles and patents, serves as a baseline for what researchers can expect when employing a chiral amine of this class.

Chiral Amine Building BlockReaction TypeSubstrateCatalyst/ReagentYield (%)Enantiomeric Excess (e.e.) (%)Reference
(R)-1-Phenylethylamine Reductive AminationAcetophenoneH₂, Pd/C85-95>98Generic Data
(S)-1-(4-Methoxyphenyl)ethylamine Asymmetric Aldol ReactionPropanalProline70-8590-97Generic Data
(R)-1-(3-Chloro-4-fluorophenyl)ethanamine (analog) Nucleophilic Aromatic SubstitutionDichloropyrimidineDIPEA80-92>99Inferred from kinase inhibitor syntheses
(S)-Prolinol Asymmetric Michael AdditionCyclohexenone-90-98>99Generic Data

Experimental Protocols

Accurate determination of the enantiomeric purity of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride and its derivatives is crucial for quality control and regulatory compliance. The following are detailed methodologies for key experiments.

Protocol 1: Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the (R) and (S) enantiomers of 1-(3-Chloro-4-fluorophenyl)ethanamine to determine the enantiomeric excess of a sample.

Materials:

  • (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride sample

  • (S)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride reference standard

  • HPLC grade hexane, isopropanol, and diethylamine

  • Chiral stationary phase column (e.g., Chiralcel OD-H or similar)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane, isopropanol, and diethylamine (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized for the specific column and system.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a solution of the racemic mixture by dissolving equal amounts of the (R) and (S) enantiomers in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

  • Analysis: Inject the racemic standard to determine the retention times of the two enantiomers. Subsequently, inject the sample solution.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Protocol 2: Determination of Enantiomeric Purity by ¹H NMR Spectroscopy using a Chiral Solvating Agent

Objective: To determine the enantiomeric purity of 1-(3-Chloro-4-fluorophenyl)ethanamine by observing the chemical shift non-equivalence of diastereomeric complexes formed with a chiral solvating agent.[4]

Materials:

  • (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride sample

  • Chiral solvating agent (e.g., (R)-(-)-Mandelic acid or (2R, 3R)-Dibenzoyltartaric acid)

  • Deuterated chloroform (CDCl₃)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.6 mL of CDCl₃ in an NMR tube.

  • Acquisition of Initial Spectrum: Acquire a standard ¹H NMR spectrum of the amine to identify the chemical shifts of its protons.

  • Addition of Chiral Solvating Agent: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral solvating agent to the NMR tube.

  • Acquisition of Diastereomeric Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum. The interaction between the amine enantiomers and the chiral solvating agent will form transient diastereomeric complexes, leading to the splitting of signals for the protons near the chiral center (e.g., the methyl or methine protons).

  • Data Analysis: Integrate the distinct signals corresponding to the two diastereomers. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.

Visualizing Synthetic Pathways and Workflows

To further elucidate the role of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride in pharmaceutical synthesis, the following diagrams, generated using Graphviz, illustrate a conceptual synthetic pathway and a typical experimental workflow.

G cluster_0 Conceptual Synthesis of a Kinase Inhibitor A Heterocyclic Core (e.g., Dichloropyrimidine) C Nucleophilic Aromatic Substitution A->C B (R)-1-(3-Chloro-4-fluorophenyl)ethanamine HCl B->C D Chiral Intermediate C->D E Further Functionalization D->E F Final API E->F

Conceptual synthetic pathway for a kinase inhibitor.

G cluster_1 Workflow for Chiral Purity Analysis A Receive Chiral Amine Sample B Prepare Sample and Standards A->B C Chiral HPLC Analysis B->C D ¹H NMR with Chiral Solvating Agent B->D E Data Processing and Integration C->E D->E F Calculate Enantiomeric Excess E->F G Report and Documentation F->G

Workflow for the analysis of chiral purity.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride: A Guide for Laboratory Professionals

Essential safety and disposal protocols for researchers and scientists in drug development. The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship.

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and disposal protocols for researchers and scientists in drug development.

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals handling (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride, a halogenated organic compound, adherence to strict disposal procedures is paramount to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this substance and its containers.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to work in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of dust or vapors. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment:

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is known to cause skin and eye irritation, making the consistent use of PPE a critical safety measure.[1]

Step-by-Step Disposal Protocol

The disposal of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride must be handled through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[1] Never dispose of this chemical in the regular trash or down the drain.[1]

Waste Collection and Labeling:
  • Solid Waste:

    • Place solid (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride waste into a designated, chemically resistant container equipped with a secure screw-on cap.[1]

    • Affix a "Hazardous Waste" label to the container.

  • Liquid Waste (Solutions):

    • Collect solutions containing (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride in a separate, compatible, and clearly labeled hazardous waste container.[1]

    • As a halogenated organic compound, it is crucial to keep this waste stream separate from non-halogenated organic waste.[2][3][4][5] This segregation is important as the disposal methods and costs for halogenated waste are different, often being more expensive.[2][5]

    • The pH of the solution should be between 6 and 9 before collection, if neutralization is necessary and appropriate for the waste mixture.[6]

Decontamination of Empty Containers:

Empty containers that have held (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride must be decontaminated before disposal.[1]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent in which the compound is soluble.[1]

  • Collect Rinsate: All rinsate from the three rinses must be collected and disposed of as hazardous liquid waste.[1] Do not pour the rinsate down the drain.[1]

  • Deface Label: After triple rinsing and allowing the container to dry, completely remove or deface the original label.[1]

  • Final Disposal: Once properly decontaminated and with the label removed, the empty container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.[1]

Waste Segregation and Storage Guidelines

Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure safe handling.

Waste TypeContainer RequirementsStorage GuidelinesIncompatible Materials
Solid (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride Designated, chemically resistant container with a secure screw-on cap. Labeled as "Hazardous Waste" with the full chemical name.Store in a designated Satellite Accumulation Area. Keep containers tightly closed in a dry, cool, and well-ventilated area.Strong oxidizing agents.[1]
Liquid (Solutions containing the compound) Separate, compatible container labeled as "Hazardous Waste" and "Halogenated Organic Waste" with all chemical constituents listed.[3][4]Store in secondary containment. Keep containers tightly closed when not in use.[2][4]Non-halogenated organic waste, strong acids or bases, heavy metals, pesticides, cyanides, and acutely toxic "P-listed" wastes.[2][5]
Rinsate from Empty Containers Collect in the designated hazardous liquid waste container for halogenated organics.Follow the same storage guidelines as for liquid waste.Same as liquid waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride and its containers.

Caption: Disposal workflow for halogenated chemical waste.

References

Handling

Essential Safety and Operational Guide for Handling (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride. The followin...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride. The following procedural guidance is based on safety data for structurally similar compounds and is intended to ensure safe laboratory practices.

Hazard Identification and Classification

Based on analogous compounds, (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is anticipated to be classified with the following hazards.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

Hazard Pictograms:

  • GHS07 (Exclamation Mark)[1]

Personal Protective Equipment (PPE) and Engineering Controls

Proper personal protective equipment and engineering controls are critical to minimize exposure when handling (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride.

Engineering Controls
Control ParameterRecommendation
Ventilation Use only in a well-ventilated area, preferably within a chemical fume hood.[3] Local exhaust ventilation should be utilized to keep airborne concentrations low.[1]
Safety Stations Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][4][5]
Personal Protective Equipment
PPE TypeSpecificationStandard
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection.[1] A face shield may also be necessary.[2]NIOSH (US) or EN 166 (EU) approved.[2][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[2][3]EU Directive 89/686/EEC and the standard EN374.[6]
Skin and Body Protection Wear a laboratory coat or long-sleeved clothing.[3][5] In cases of potential significant exposure, additional protective clothing may be required.N/A
Respiratory Protection For routine handling in a well-ventilated area or fume hood, respiratory protection may not be necessary. For large spills, emergencies, or in poorly ventilated areas, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[5]NIOSH/MSHA (US) or EN 136 (EU) approved.[5]

Experimental Protocols: Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining the integrity of the compound and ensuring laboratory safety.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area, particularly the chemical fume hood, should be clean and uncluttered.

  • Dispensing: Minimize dust generation and accumulation when weighing or transferring the solid material.[1] Use anti-static and spark-proof tools where possible.[6]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • General Hygiene: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[1][2] Do not eat, drink, or smoke in the laboratory.[1] Contaminated clothing should be removed and washed before reuse.[7]

Storage Procedures
Storage ConditionRecommendation
Container Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][4]
Incompatibilities Store away from strong oxidizing agents and strong acids.[4]
Environmental Conditions Avoid exposure to moisture, heat, flames, and sparks.[3][4]

Disposal Plan

Proper disposal of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal
  • Chemical Waste: Dispose of the chemical waste through an approved waste disposal plant.[1][8] Do not allow the product to enter drains, other waterways, or the soil.[1][3]

  • Contaminated Materials: Absorb spills with inert material and place into a suitable, labeled disposal container.[1]

  • Mixtures: Be aware of any potential hazardous reactions when creating waste mixtures. Never mix incompatible wastes.[9]

Container Disposal
  • Rinsing: Thoroughly empty the container. The first rinse of a container that held a hazardous chemical should be collected and disposed of as hazardous waste.[9]

  • Disposal: Once properly rinsed and air-dried, the container can be disposed of according to local regulations.

Workflow for Handling (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

prep Preparation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe handling Handling ppe->handling weigh Weighing/Transfer in Fume Hood handling->weigh dissolve Dissolution weigh->dissolve reaction Use in Experiment dissolve->reaction cleanup Cleanup & Disposal reaction->cleanup decontaminate Decontaminate Glassware & Work Surfaces cleanup->decontaminate dispose_waste Dispose of Chemical Waste (per institutional guidelines) decontaminate->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe remove_ppe Remove PPE dispose_ppe->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for Safe Handling of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride.

References

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